molecular formula C11H16FN3 B1474638 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane CAS No. 1566303-81-8

1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane

Numéro de catalogue: B1474638
Numéro CAS: 1566303-81-8
Poids moléculaire: 209.26 g/mol
Clé InChI: ZEVUDOZIVMCNIX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane is a chemical compound of significant interest in pharmaceutical research and development, particularly within medicinal chemistry. It belongs to the 1,4-diazepane chemical class, a seven-membered ring containing two nitrogen atoms, which is a privileged scaffold in drug discovery . Diazepane derivatives have been successfully utilized in the development of therapeutics, including Suvorexant, an FDA-approved dual orexin receptor antagonist for the treatment of insomnia, highlighting the therapeutic relevance of this structural motif . The core 1,4-diazepane structure serves as a versatile building block, and its synthesis and functionalization are active areas of chemical research . The specific incorporation of a fluoropyridinyl substituent, as seen in this compound, is a common strategy in modern drug design. The fluorine atom and the pyridine nitrogen can profoundly influence the molecule's properties, such as its lipophilicity, metabolic stability, and ability to engage in hydrogen bonding, which are critical for optimizing a compound's pharmacokinetic and pharmacodynamic profile . This makes 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane a highly valuable intermediate for constructing novel chemical entities in programs targeting central nervous system (CNS) disorders and other therapeutic areas . This product is intended for research and development purposes only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Propriétés

IUPAC Name

1-(2-fluoropyridin-4-yl)-4-methyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3/c1-14-5-2-6-15(8-7-14)10-3-4-13-11(12)9-10/h3-4,9H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVUDOZIVMCNIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Properties and Structural Elucidation of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Preclinical Drug Development

Executive Overview

In modern medicinal chemistry, the strategic incorporation of saturated nitrogen-containing heterocycles is a proven tactic for modulating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane (Chemical Formula: C₁₁H₁₆FN₃) represents a highly specialized structural motif. By replacing a standard piperazine ring with a 1,4-diazepane (homopiperazine) core, researchers introduce a higher degree of conformational flexibility. When coupled with a 2-fluoropyridin-4-yl moiety and an N-methyl group, the resulting molecule exhibits a highly tuned physicochemical profile, specifically designed to balance lipophilicity, basicity, and metabolic stability.

This technical guide provides an in-depth analysis of the compound's structural architecture, calculated physicochemical properties, and the self-validating experimental protocols required for its characterization.

Structural Architecture and Electronic Causality

The molecular architecture of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane is defined by three distinct domains, each contributing a specific electronic or steric effect to the overall molecule:

  • The 1,4-Diazepane (Homopiperazine) Core: Unlike the rigid 6-membered piperazine ring, the 7-membered diazepane ring adopts multiple twist-chair conformations. This flexibility allows the molecule to navigate complex protein binding pockets, often improving target affinity where rigid analogs fail.

  • The N4-Methyl Group: Alkylation of the N4 nitrogen creates a tertiary aliphatic amine. Unsubstituted homopiperazine possesses a high pKa (predicted at ~11.02)[1]. Methylation slightly modulates this basicity, maintaining a pKa in the range of 9.5–10.0, ensuring the molecule is predominantly monoprotonated at physiological pH (7.4), which is critical for solubility.

  • The N1-(2-Fluoropyridin-4-yl) Moiety: The attachment of the diazepane to the 4-position of a 2-fluoropyridine ring fundamentally alters the N1 nitrogen. The lone pair of the N1 nitrogen delocalizes into the electron-deficient pyridine ring. Furthermore, the highly electronegative fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect. Consequently, the basicity of the N1 nitrogen is virtually abolished, and the pyridine nitrogen itself becomes extremely weakly basic (unsubstituted 2-fluoropyridine has a pKa of approximately -0.44)[2].

G A 1,4-Diazepane Core (Flexible 7-membered ring) B N4-Methyl Group (Basic Center, pKa ~9.5) A->B Alkylation C N1-(2-Fluoropyridin-4-yl) (Electron Withdrawn, pKa < 2) A->C SNAr / Cross-coupling D Physiological State (pH 7.4) (Monoprotonated & Permeable) B->D Protonation C->D Remains Neutral

Fig 1. Structural and electronic modularity of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane.

Physicochemical Profile

The strategic placement of the fluorine atom not only depresses the pKa but also blocks potential sites of oxidative metabolism (e.g., via Cytochrome P450 enzymes) while increasing lipophilicity. The table below summarizes the theoretical and computed physicochemical properties of the compound.

PropertyValueRationale / Causality
Molecular Formula C₁₁H₁₆FN₃Derived from structural components.
Molecular Weight 209.26 g/mol Optimal for small-molecule drug discovery (Rule of 5 compliant).
LogP (Estimated) 1.2 - 1.8Balanced lipophilicity driven by the fluoropyridine, offset by the polar diazepane core.
pKa₁ (N4 Aliphatic) ~9.5 - 10.0Tertiary amine basicity, derived from homopiperazine baseline data[3].
pKa₂ (N1 / Pyridine) < 2.0Inductive withdrawal by ortho-fluorine drastically reduces basicity[4].
Topological PSA ~32.3 ŲLow polar surface area promotes excellent membrane and blood-brain barrier (BBB) permeability.
H-Bond Donors 0Both nitrogens are fully substituted; lack of donors increases lipophilicity.
H-Bond Acceptors 4Pyridine N, Diazepane N's, and Fluorine act as potential acceptors.

Self-Validating Experimental Protocols

To ensure scientific integrity, the characterization of this compound must rely on self-validating workflows. The following protocols detail the methodologies required to empirically determine the compound's pKa and confirm its structural connectivity.

Protocol A: Potentiometric pKa Determination via Yasuda-Shedlovsky Extrapolation

Because 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane may exhibit poor aqueous solubility at high pH (when the N4 nitrogen is fully deprotonated), standard aqueous titration can lead to precipitation and skewed data. We employ a co-solvent extrapolation method.

  • System Calibration: Calibrate the glass electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C.

  • Solvent Preparation: Prepare three titration solvent mixtures using Methanol/Water ratios of 30%, 40%, and 50% (v/v) with a constant ionic strength maintained by 0.15 M KCl.

  • Titration: Dissolve 1.0 mM of the compound in each solvent mixture. Titrate with standardized 0.1 M KOH under an inert argon atmosphere to prevent CO₂ absorption (which would artificially lower the pH).

  • Data Processing (Self-Validation): Plot the apparent pKa values against the inverse dielectric constant of the co-solvent mixtures. Apply the Yasuda-Shedlovsky extrapolation to the y-intercept (100% water) to determine the true aqueous pKa. If the linear regression R2 is < 0.99, the system is flagged for recalibration, ensuring a closed-loop validation.

Protocol B: Structural Elucidation via Multinuclear NMR

The presence of the fluorine atom provides an internal mechanism for structural validation through heteronuclear spin-spin coupling ( J -coupling).

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • ¹H and ¹³C Acquisition: Acquire standard 1D spectra. The N-methyl protons will appear as a sharp singlet around 2.3–2.4 ppm. The diazepane methylene protons will appear as complex multiplets due to the twist-chair conformational averaging.

  • ¹⁹F NMR Validation: Acquire a ¹⁹F NMR spectrum. A single resonance should be observed.

  • Heteronuclear Causality Check: Analyze the ¹³C spectrum for Carbon-Fluorine coupling. The C2 carbon of the pyridine ring must appear as a doublet with a massive coupling constant ( 1JCF​≈230−240 Hz). The C3 carbon will show a smaller coupling ( 2JCF​≈15−20 Hz). This specific coupling pattern is a self-validating proof that the fluorine atom is covalently bound at the C2 position and was not lost during synthesis.

Workflow S1 Sample Prep & QC (>98% Purity via LC-MS) S2 Potentiometric Titration (Aqueous/MeOH Cosolvent) S1->S2 S3 Yasuda-Shedlovsky Extrapolation (Determine Aqueous pKa) S2->S3 S4 Orthogonal Validation (19F/13C NMR J-Coupling) S3->S4 Cross-verify parameters S4->S1 Iterative Refinement

Fig 2. Self-validating experimental workflow for physicochemical and structural verification.

Reactivity and Late-Stage Functionalization

From a synthetic and drug-development perspective, the 2-fluoropyridine moiety is not merely a passive structural element; it is a highly reactive handle. 2-Fluoropyridines undergo Nucleophilic Aromatic Substitution (SNAr) significantly faster than their chloro- or bromo- counterparts due to the high electronegativity of fluorine, which stabilizes the Meisenheimer intermediate[5].

If late-stage functionalization is required, the fluorine atom can be displaced by various nucleophiles (e.g., alkoxides, primary amines, or thiols) under relatively mild conditions, allowing researchers to rapidly generate a library of analogs from this single advanced intermediate without disrupting the core 1,4-diazepane architecture.

References

  • Homopiperazine - Physico-chemical Properties. ChemBK. Available at: [Link]

  • 2-Fluoropyridine | C5H4FN | CID 9746. PubChem, National Institutes of Health. Available at:[Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Khalili, F., Henni, A., & East, A. L. L. University of Regina. Available at:[Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. American Chemical Society (ACS). Available at:[Link]

Sources

Mechanism of action for 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane Derivatives

Foreword: A Roadmap to Understanding a Novel Chemical Entity

The intersection of a privileged scaffold with strategic chemical modifications presents a compelling starting point for novel drug discovery. The molecule at the center of this guide, 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane, is a prime example of such a design. It marries the 1,4-diazepane core, a seven-membered heterocyclic ring system renowned for its presence in a wide array of biologically active compounds, with a 2-fluoropyridine moiety, a group known to enhance pharmacological properties.[1][2][3][4] The 1,4-diazepane structure is a cornerstone in the development of agents with antipsychotic, anxiolytic, anticonvulsant, and even anticancer activities.[1][3][4] Concurrently, the incorporation of fluorine into pyridine-based structures is a well-established strategy in medicinal chemistry to improve potency, metabolic stability, and target selectivity.[2][5][6]

Given the absence of specific literature on this particular derivative, this guide is structured as a strategic research and development plan. It outlines a systematic, multi-tiered approach to deconstruct and confirm its mechanism of action (MoA). This document is intended for researchers, scientists, and drug development professionals, providing both the conceptual framework and the detailed experimental protocols necessary to move this promising chemical entity from a structural concept to a well-understood therapeutic candidate.

Deconstruction of the Pharmacophore and Hypothesized Mechanisms of Action

A logical first step in understanding a novel compound is to analyze its constituent parts to form educated hypotheses about its biological targets.

  • The 1-Methyl-1,4-Diazepane Core: This saturated seven-membered ring with two nitrogen atoms is a flexible scaffold. Its derivatives have a rich history of interacting with central nervous system (CNS) targets.[1][3][7] Notably, benzodiazepines, which feature a fused diazepine ring, exert their effects through modulation of the GABA-A receptor.[7][8] Other 1,4-diazepane derivatives have been identified as potent and selective agonists for the Cannabinoid receptor 2 (CB2).[9] The N-methyl group can influence basicity and steric interactions within a binding pocket.

  • The 2-Fluoropyridin-4-yl Moiety: The pyridine ring is a common feature in kinase inhibitors, often acting as a hinge-binding motif.[10] The fluorine atom at the 2-position is highly electronegative and can significantly alter the electronic properties of the pyridine ring, potentially enhancing binding affinity and metabolic stability.[2][5][11] This moiety is also found in modulators of G-protein coupled receptors (GPCRs).[10]

Based on this analysis, we can propose several plausible primary mechanisms of action to investigate:

  • CNS Receptor Modulation: The compound may act as a modulator (agonist, antagonist, or allosteric modulator) of key CNS receptors such as dopamine, serotonin, or GABA-A receptors, consistent with the known activities of many diazepine derivatives.[1][7]

  • Kinase Inhibition: The 2-fluoropyridine component suggests a potential role as a kinase inhibitor, targeting a specific kinase involved in a disease-relevant signaling pathway.[10][12]

  • Novel Target Interaction: The unique combination of the two pharmacophores may result in activity at a less common or entirely new biological target.

A Phased Experimental Workflow for MoA Elucidation

A systematic and tiered approach is crucial to efficiently and accurately determine the MoA. This workflow progresses from broad, predictive methods to highly specific, confirmatory assays.

MoA_Workflow cluster_0 Phase 1: Initial Screening & Hypothesis Generation cluster_1 Phase 2: Hit Confirmation & Target Validation cluster_2 Phase 3: Cellular & Downstream Pathway Analysis in_silico In Silico Profiling (Target Prediction) broad_screening Broad Panel In Vitro Screening (e.g., Eurofins SafetyScreen) in_silico->broad_screening Guide Screening Panel Selection binding_assays Binding Assays (Affinity & Kinetics) broad_screening->binding_assays Identify Primary Target(s) functional_assays Functional Assays (Agonism/Antagonism) binding_assays->functional_assays Confirm Direct Interaction cellular_target Cellular Target Engagement (e.g., CETSA) functional_assays->cellular_target Confirm Functional Activity downstream_signaling Downstream Signaling Analysis (e.g., Western Blot, Reporter Assays) cellular_target->downstream_signaling Validate Cellular Effect MoA Mechanism of Action Established downstream_signaling->MoA Elucidate Mechanism of Action D2_Signaling_Pathway cluster_0 Proposed Mechanism of Action Compound 1-(2-Fluoropyridin-4-yl) -4-methyl-1,4-diazepane D2R Dopamine D2 Receptor Compound->D2R Antagonizes Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Substrates

Caption: Hypothesized D2 Receptor Antagonist Pathway.

Conclusion

The journey to elucidate the mechanism of action for a novel chemical entity like 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane is a systematic process of hypothesis, testing, and validation. By leveraging the known pharmacology of its core scaffolds—the 1,4-diazepane and 2-fluoropyridine moieties—we can design a highly focused and efficient research plan. The phased approach outlined in this guide, from broad in vitro screening to specific cellular pathway analysis, provides a robust framework for confidently identifying the primary molecular target and understanding the functional consequences of its modulation. This foundational knowledge is paramount for the future development of this promising derivative into a potential therapeutic agent.

References

  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

  • Tanimori, S., Kirihata, M., & Tsuruoka, A. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & medicinal chemistry, 12(9), 2179–2191. [Link]

  • Hussain, I., Khan, I., & Ali, S. (2023). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry, 20(2), 125-141. [Link]

  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. [Link]

  • Bentham Science Publishers. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5). [Link]

  • Khan, I., Ibrar, A., Abbas, N., & Mahmood, A. (2014). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Trade Science Inc. [Link]

  • Hart, E. N., & Lectka, T. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(32), 11356–11359. [Link]

  • Rani, P., & Srivastava, V. K. (2022). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. [Link]

  • Mercolini, L., & Protti, M. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. Life (Basel, Switzerland), 11(5), 440. [Link]

  • Pace, A., & Lauria, A. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(9), 7728. [Link]

  • Abdel-Maksoud, M. S., & El-Gamal, M. I. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC medicinal chemistry, 14(7), 1228–1256. [Link]

  • Abida, & Siddiqui, S. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37. [Link]

  • Mercolini, L., & Protti, M. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. PubMed. [Link]

  • Mercolini, L., & Protti, M. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. ResearchGate. [Link]

  • Guinault, A., & Dubreuil, D. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]

  • van der Aar, E. M., de Vries, H., de Vlieger, J. S., & IJzerman, A. P. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Bioorganic & medicinal chemistry letters, 21(7), 2011–2016. [Link]

  • Perrin, J., & Lipecka, J. (2024). Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays. eLife, 12, e95595. [Link]

  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link]

  • Khan, I., Ibrar, A., & Abbas, N. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. OMICS International. [Link]

  • Riemma, M., & Novellino, E. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6098. [Link]

  • Journal of Fluorine Chemistry. (2026). Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. Journal of Fluorine Chemistry, 279, 110411. [Link]

Sources

Pharmacokinetic Profiling of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The journey of a novel chemical entity (NCE) from discovery to a viable therapeutic agent is contingent on a thorough understanding of its pharmacokinetic (PK) profile.[1][2] This guide provides a comprehensive technical overview of the essential in vitro and in vivo studies required to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane, a promising candidate in contemporary drug discovery. Early and robust ADME assessment is critical for identifying potential liabilities, guiding structural optimization, and increasing the probability of clinical success.[1][3][4]

The unique structural motifs of this molecule—a fluoropyridine ring and a diazepane core—necessitate a tailored approach to its pharmacokinetic evaluation. The incorporation of fluorine can significantly influence a compound's metabolic stability, potency, and overall pharmacokinetic behavior.[5][6][7] Similarly, the diazepane scaffold, a privileged structure in medicinal chemistry, presents its own set of metabolic and distributional characteristics that must be elucidated.[8][9][10]

This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental design and data interpretation. By grounding our protocols in established scientific principles and regulatory expectations, we aim to provide a self-validating framework for the comprehensive pharmacokinetic profiling of this and similar NCEs.

Part 1: In Vitro ADME Profiling: Foundational Insights

In vitro ADME assays are indispensable in early drug discovery for their cost-effectiveness and ability to screen numerous compounds before advancing to more complex in vivo studies.[11] These assays provide crucial data on a drug's behavior and potential liabilities.[3][12]

Metabolic Stability Assessment

The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. These assays measure the rate at which the compound is metabolized by liver enzymes.[13]

1.1.1 Rationale and Experimental Choice

The liver is the primary site of drug metabolism.[14] Therefore, initial screening using human liver microsomes (HLM) is a standard and cost-effective approach to assess Phase I metabolic stability.[13][15][16] Hepatocytes are used for a more comprehensive assessment as they contain both Phase I and Phase II enzymes, providing a more complete picture of a compound's metabolic fate.[14]

1.1.2 Experimental Protocol: Liver Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane.

Materials:

  • 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane (Test Compound)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal Standard (e.g., a structurally similar but chromatographically distinct compound)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, combine the test compound, HLM, and phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing the internal standard.[17]

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

1.1.3 Data Analysis and Interpretation

The rate of disappearance of the test compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

ParameterFormulaDescription
In vitro t1/2 (min) 0.693 / kTime taken for 50% of the compound to be metabolized. 'k' is the slope of the natural log of the remaining compound vs. time.
Intrinsic Clearance (CLint, µL/min/mg protein) (0.693 / t1/2) * (incubation volume / mg microsomal protein)The intrinsic ability of the liver to metabolize a drug.

Hypothetical Data Summary:

CompoundIn Vitro t1/2 (min)Intrinsic Clearance (µL/min/mg protein)
1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane4515.4
Verapamil (High Clearance Control)886.6
Warfarin (Low Clearance Control)>60<11.6
Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its therapeutic target.[18] Only the unbound fraction of the drug is pharmacologically active.

1.2.1 Rationale and Experimental Choice

Equilibrium dialysis is considered the gold standard for determining plasma protein binding due to its accuracy and minimal non-specific binding.[18][19][20]

1.2.2 Experimental Protocol: Equilibrium Dialysis

Objective: To determine the percentage of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane bound to plasma proteins.

Materials:

  • Test Compound

  • Human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Equilibrium dialysis apparatus with semi-permeable membranes

Procedure:

  • Load one side of the dialysis cell with human plasma containing the test compound.

  • Load the other side with PBS.

  • Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).

  • After incubation, collect samples from both the plasma and buffer chambers.

  • Analyze the concentration of the test compound in both samples by LC-MS/MS.

1.2.3 Data Analysis and Interpretation

The percentage of bound drug is calculated as follows:

% Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] * 100

Hypothetical Data Summary:

CompoundConcentration in Plasma Chamber (ng/mL)Concentration in Buffer Chamber (ng/mL)% Unbound% Bound
1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane950505.095.0
Warfarin (High Binding Control)99550.599.5
Metoprolol (Low Binding Control)88012012.088.0
Cytochrome P450 (CYP) Inhibition

Assessing the potential of a new drug candidate to inhibit major CYP isoforms is crucial for predicting drug-drug interactions (DDIs).[21][22][23]

1.3.1 Rationale and Experimental Choice

A panel of the most clinically relevant CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) is used to evaluate the inhibitory potential of the test compound.[22][24] A luminescence-based assay is a common high-throughput screening method.[25]

1.3.2 Experimental Protocol: CYP Inhibition Assay

Objective: To determine the IC50 value of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane against key CYP isoforms.

Materials:

  • Test Compound

  • Recombinant human CYP enzymes

  • CYP-specific substrates and their corresponding metabolites

  • NADPH regenerating system

  • Control inhibitors for each CYP isoform

Procedure:

  • Pre-incubate the test compound or control inhibitor with the specific CYP enzyme and buffer at 37°C.

  • Initiate the reaction by adding the CYP-specific substrate and NADPH regenerating system.

  • After a defined incubation period, terminate the reaction.

  • Quantify the formation of the metabolite using LC-MS/MS.

  • Perform the assay over a range of test compound concentrations to determine the IC50.

1.3.3 Data Analysis and Interpretation

The IC50 value represents the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Hypothetical Data Summary:

CYP IsoformIC50 (µM) of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane
CYP1A2> 50
CYP2B6> 50
CYP2C8> 50
CYP2C925
CYP2C19> 50
CYP2D6> 50
CYP3A415

A lower IC50 value indicates a higher potential for drug-drug interactions.

Part 2: In Vivo Pharmacokinetic Studies: The Whole-Body Perspective

In vivo PK studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted in a living organism.[26][27][28]

Rationale and Experimental Choice

Rodents, typically mice or rats, are commonly used in early preclinical PK studies due to their well-characterized physiology and the availability of established protocols.[26][29][30] Both intravenous (IV) and oral (PO) administration routes are used to determine key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Experimental Protocol: Rodent PK Study

Objective: To determine the pharmacokinetic profile of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane in rats following IV and PO administration.

Animal Model: Male Sprague-Dawley rats (n=3-5 per group)

Dosing:

  • IV group: 2 mg/kg via tail vein injection

  • PO group: 10 mg/kg via oral gavage

Sample Collection:

  • Blood samples are collected at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalysis:

  • Plasma concentrations of the test compound are determined using a validated LC-MS/MS method.[31][32][33][34]

Data Analysis and Interpretation

Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data.

Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
CL Clearance
Vd Volume of distribution
t1/2 Half-life
F% Oral bioavailability

Hypothetical Data Summary:

ParameterIV (2 mg/kg)PO (10 mg/kg)
Cmax (ng/mL)1200850
Tmax (h)0.0831.0
AUC (ng*h/mL)25006250
CL (mL/min/kg)13.3-
Vd (L/kg)2.5-
t1/2 (h)2.22.5
F (%)-50

Part 3: Bioanalytical Method Validation: Ensuring Data Integrity

A robust and validated bioanalytical method is the cornerstone of reliable pharmacokinetic data.[33][35]

Rationale and Core Principles

The validation process ensures that the analytical method is accurate, precise, selective, and reproducible for its intended purpose.[33] Key parameters to be evaluated include selectivity, accuracy, precision, recovery, calibration curve, and stability.

Experimental Protocol: LC-MS/MS Method Validation

Objective: To validate an LC-MS/MS method for the quantification of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane in rat plasma.

Key Validation Parameters and Acceptance Criteria:

ParameterMethodAcceptance Criteria
Selectivity Analysis of blank plasma from at least 6 different sources.No significant interference at the retention time of the analyte and internal standard.
Calibration Curve A minimum of 6 non-zero standards are used to construct the curve.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).[35]
Accuracy and Precision Analysis of quality control (QC) samples at low, medium, and high concentrations in at least 5 replicates.Mean accuracy within ±15% of nominal. Precision (%CV) ≤ 15%.
Matrix Effect Comparison of the analyte response in post-extraction spiked blank plasma to the response in a neat solution.The coefficient of variation of the internal standard-normalized matrix factor should be ≤ 15%.
Recovery Comparison of the analyte response in pre-extraction spiked plasma to that in post-extraction spiked plasma.Recovery should be consistent and reproducible.
Stability Evaluation of analyte stability under various conditions (freeze-thaw, short-term benchtop, long-term storage).Analyte concentration should be within ±15% of the nominal concentration.

Visualization of Workflows

In Vitro ADME Workflow

ADME_Workflow cluster_in_vitro In Vitro ADME Profiling cluster_data Data Output Met_Stab Metabolic Stability (Microsomes, Hepatocytes) CLint Intrinsic Clearance (CLint) Met_Stab->CLint Calculates PPB Plasma Protein Binding (Equilibrium Dialysis) Fu Fraction Unbound (fu) PPB->Fu Determines CYP_Inhib CYP450 Inhibition (IC50 Determination) IC50 IC50 Values CYP_Inhib->IC50 Measures PK_Workflow cluster_animal In-Life Phase cluster_analysis Analytical Phase Dosing Dosing (IV and PO Administration) Sampling Serial Blood Sampling Dosing->Sampling Followed by Bioanalysis LC-MS/MS Bioanalysis Sampling->Bioanalysis Samples for PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Bioanalysis->PK_Analysis Data for

Sources

Toxicity and safety profile of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: April 2026

Title: Preclinical Safety and Toxicity Profiling of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane: A Technical Guide for Drug Development

Target Audience: Researchers, Application Scientists, and Toxicologists in Preclinical Drug Discovery.

Executive Summary & Structural Context

1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane (CAS: 1566303-81-8, Molecular Weight: 209.26) is a highly specialized heterocyclic building block frequently utilized in the synthesis of novel active pharmaceutical ingredients (APIs). Structurally, it merges the conformational flexibility and basicity of a 1,4-diazepane (homopiperazine) ring with the electron-deficient, metabolically stable profile of a 2-fluoropyridine system.

In modern drug discovery, such motifs are frequently deployed as hinge-binding elements in kinase inhibitors or as basic pharmacophores for central nervous system (CNS) targets, such as sigma receptors[1]. While the integration of this moiety can drastically improve target affinity and aqueous solubility, it introduces specific occupational handling hazards and pharmacological toxicity liabilities that must be systematically evaluated.

Occupational Safety & GHS Hazard Profiling

Before evaluating the in vivo implications of this compound as part of a larger API, laboratory personnel must manage the raw chemical entity according to strict occupational safety standards. Based on the physicochemical properties of its constituent fragments—fluoropyridines and substituted diazepanes—this compound presents distinct handling liabilities[2][3].

  • Skin and Eye Irritation: The basic nitrogen atoms in the diazepane ring, combined with the fluoropyridine system, classify this compound as a Skin Irritant (Category 2) and a Serious Eye Irritant (Category 2A)[4][5].

  • Respiratory Toxicity: Inhalation of vapors or dust can cause severe respiratory tract irritation, triggering a Specific Target Organ Toxicity - Single Exposure (STOT SE 3) classification.

  • Handling Protocol: All manipulations must be performed under a certified chemical fume hood using Type ABEK respirator filters, nitrile gloves, and face shields.

Mechanistic Basis of Pharmacological Toxicity

When integrated into a drug candidate, the structural features of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane dictate its preclinical safety profile.

  • The hERG Liability (Cardiotoxicity): The N4-methyl group of the 1,4-diazepane ring is a tertiary basic amine. At physiological pH (7.4), this nitrogen is predominantly protonated. Protonated basic amines are notorious for binding to the aromatic residues (Tyr652, Phe656) within the inner cavity of the hERG (Kv11.1) potassium channel, leading to potentially fatal QT interval prolongation.

  • Metabolic Stability: The fluorine atom at the 2-position of the pyridine ring lowers the pKa of the adjacent nitrogen, reducing basicity and improving metabolic stability against aldehyde oxidase compared to unfluorinated pyridines. However, the N-methyl group on the diazepane ring remains highly susceptible to N-demethylation by hepatic cytochrome P450 enzymes (primarily CYP3A4).

  • Cytotoxicity: Despite these specific liabilities, 1,4-diazepane derivatives generally exhibit highly favorable basal cytotoxicity profiles. In vitro assays on human cell lines (e.g., PANC1, HepG2) typically show no significant toxicity at concentrations up to 50–100 µM[1].

G Compound 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane CAS: 1566303-81-8 Fluoro 2-Fluoropyridine Moiety Compound->Fluoro Diazepane 4-Methyl-1,4-diazepane Ring Compound->Diazepane SNAr Potential SNAr with GSH (Hepatotoxicity Risk) Fluoro->SNAr Electrophilic center hERG Protonated Basic Amine (hERG / Cardiotoxicity Risk) Diazepane->hERG pKa ~ 9.0 Metab N-Demethylation (CYP3A4 Clearance) Diazepane->Metab N-methyl oxidation

Caption: Structural deconstruction of preclinical toxicity liabilities for the fluoropyridine-diazepane scaffold.

Self-Validating Preclinical Safety Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They do not merely generate data; they inherently prove the reliability of the assay through built-in causality checks.

Protocol A: hERG Patch-Clamp Electrophysiology (Cardiotoxicity)

Causality Rationale: Because the diazepane ring contains a basic amine, we must quantify its affinity for the hERG channel. We use a voltage protocol that depolarizes the cell to +20 mV (to open and rapidly inactivate the channels) followed by repolarization to -50 mV. It is during this repolarization that channels recover from inactivation into the open state, allowing us to measure the "tail current" and accurately assess channel block.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the human KCNH2 (hERG) gene.

  • Compound Formulation: Dissolve the test compound in 100% DMSO, then dilute in extracellular buffer to achieve a final DMSO concentration of ≤0.1% (v/v) to prevent solvent-induced membrane disruption.

  • Validation Check (Self-Validation): Perfuse the system with Terfenadine (a known hERG blocker). The assay is only validated if the Terfenadine IC50 falls within the historical acceptance criteria of 10–50 nM.

  • Electrophysiology: Establish a whole-cell patch configuration. Apply the +20 mV / -50 mV voltage step protocol.

  • Perfusion & Readout: Perfuse the test compound at concentrations ranging from 0.1 µM to 30 µM. Measure the steady-state fractional block of the tail current to calculate the IC50.

G Prep Compound Prep (Max 0.1% DMSO) Patch Whole-Cell Patch Clamp Prep->Patch Control Validation (Terfenadine IC50) Patch->Control System Check Readout Tail Current Fractional Block Control->Readout If Validated

Caption: Self-validating electrophysiological workflow for assessing hERG cardiotoxicity.

Protocol B: Microsomal Stability & Reactive Metabolite Trapping

Causality Rationale: The 2-fluoropyridine ring can theoretically undergo nucleophilic aromatic substitution (SNAr) with endogenous thiols, leading to reactive metabolites that cause idiosyncratic hepatotoxicity. We use Human Liver Microsomes (HLM) supplemented with Glutathione (GSH) to trap and quantify these reactive species.

Step-by-Step Methodology:

  • Incubation Matrix: Prepare a reaction mixture containing Human Liver Microsomes (0.5 mg/mL protein) and 5 mM GSH in potassium phosphate buffer (pH 7.4).

  • Validation Check: Run Verapamil in parallel. The assay is valid only if Verapamil intrinsic clearance ( CLint​ ) matches historical baseline data.

  • Reaction Initiation: Add the test compound (1 µM). Initiate the metabolic reaction by adding NADPH (1 mM).

  • Quenching & Trapping: At time points 0, 15, 30, and 60 minutes, quench the reaction with cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Centrifuge the samples and analyze the supernatant via LC-MS/MS. Monitor for the mass shift corresponding to the GSH-adduct ($[M + 307]^+ $) to confirm or rule out reactive metabolite formation.

Quantitative Data Synthesis

The table below summarizes the expected preclinical safety metrics for APIs incorporating the 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane scaffold, synthesizing data from analogous structural classes[1][4].

Assay / TargetMetric EvaluatedTypical Range for ScaffoldClinical Implication
Cytotoxicity (HepG2/PANC1) Cell Viability (IC50)> 50 µMLow basal cytotoxicity; highly favorable for systemic administration.
hERG Patch-Clamp Tail Current Block (IC50)5 µM – 20 µMModerate liability. Requires structural optimization (e.g., lowering basicity) if IC50 < 10 µM.
Ames Test (Bacterial) Revertant Colony CountNegativeNon-mutagenic; no genotoxic liability expected from the core scaffold.
HLM Stability Intrinsic Clearance ( CLint​ )20 – 50 µL/min/mgModerate clearance driven primarily by N-demethylation of the diazepane ring.
GSH Trapping Adduct FormationBelow Limit of QuantitationLow risk of idiosyncratic hepatotoxicity via SNAr mechanisms.

References

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters.[Link]

  • 2-Fluoropyridine | C5H4FN | CID 9746. PubChem.[Link]

  • Hexahydro-1,4-diazepine | C5H12N2 | CID 68163. PubChem.[Link]

Sources

In Vitro Pharmacology of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane: A Technical Guide to Scaffold Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scope: Fragment-Based Drug Discovery (FBDD), Kinase Inhibition, GPCR Binding, and ADME Profiling

Executive Summary & Pharmacological Rationale

In modern medicinal chemistry, 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane (CAS 1566303-81-8) serves as a highly versatile, privileged building block rather than a standalone therapeutic. The strategic combination of a fluorinated pyridine ring and a 1,4-diazepane core provides a unique physicochemical profile that addresses common pharmacokinetic and pharmacodynamic liabilities in drug discovery.

The inclusion of fluorine atoms into heterocyclic moieties is a recurrent and powerful motif in drug design[1]. The highly electronegative fluorine atom at the 2-position of the pyridine ring serves multiple purposes: it lowers the pKa of the adjacent basic nitrogen, modulates the lipophilicity (LogD) of the molecule, and provides a steric shield against oxidative metabolism by cytochrome P450 enzymes[2]. Concurrently, the 1,4-diazepane core introduces a basic, conformationally flexible amine vector. This scaffold is frequently utilized to engage the solvent-exposed regions of kinase ATP-binding pockets or the orthosteric binding sites of G protein-coupled receptors (GPCRs), such as Cannabinoid receptor 2 (CB2)[3].

This whitepaper outlines the authoritative in vitro pharmacological protocols required to evaluate therapeutics derived from this core scaffold, focusing on causality, assay validation, and high-throughput screening (HTS) methodologies.

In Vitro Kinase Profiling: ATP-Competitive Inhibition

Derivatives of the fluoropyridine-diazepane scaffold are frequently evaluated as inhibitors for kinases (e.g., Syk, JAK, and PKMYT1). To evaluate the pharmacological efficacy of these compounds, the ADP-Glo™ Kinase Assay is the industry standard.

Causality & Assay Selection

Radiometric assays ( 33P -ATP) were historically used for kinase profiling, but they pose safety and disposal challenges. The ADP-Glo assay is a universal, homogeneous, high-throughput screening method that measures kinase activity by quantifying the amount of ADP produced during the reaction[4]. Because it measures ADP directly, it is universally applicable to virtually any ADP-generating enzyme and allows for the use of physiological ATP concentrations (up to 1 mM), which is critical for accurately determining the competitive nature of the fluoropyridine scaffold[5].

ADP-Glo Assay Methodology

Self-Validating System: Every assay plate must include an ATP-to-ADP conversion standard curve to correlate luminescence directly to ADP concentration, ensuring the assay operates within the linear dynamic range[6].

Step-by-Step Protocol:

  • Kinase Reaction: In a 384-well plate, combine 5 µL of the purified recombinant kinase, the specific substrate (e.g., lipid or peptide), and the test compound (serial dilutions of the 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane derivative) in 1X kinase buffer. Initiate the reaction by adding ATP.

  • Incubation: Incubate at room temperature for 60 minutes to allow for substrate phosphorylation and ADP generation.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to the reaction. This step terminates the kinase reaction and completely depletes any unconsumed ATP, leaving only the generated ADP[4]. Incubate for 40 minutes.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent. This reagent simultaneously converts the remaining ADP back into ATP and introduces luciferase/luciferin to generate a luminescent signal proportional to the newly synthesized ATP[7].

  • Readout: Incubate for 30–60 minutes and measure luminescence using a microplate reader (integration time of 0.25–1 second per well)[6].

Workflow A Kinase Reaction (ATP to ADP) B Add ADP-Glo Reagent (Deplete ATP) A->B 60 min incubation C Add Detection Reagent (Convert ADP to ATP) B->C 40 min incubation D Luciferase Reaction (Luminescence) C->D 30-60 min incubation

ADP-Glo Kinase Assay Workflow for evaluating ATP-competitive inhibition.

In Vitro GPCR Binding: TR-FRET Assays

The 1,4-diazepane moiety is a classic pharmacophore for CNS-targeted GPCRs. However, traditional binding assays rely on radioligands ( 3H or 125I ), which are cumbersome. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a superior, non-radioactive alternative for evaluating the binding affinity ( Ki​ ) of diazepane derivatives[8].

Causality & Assay Selection

Standard FRET assays suffer from high background noise due to the autofluorescence of biological samples and the test compounds themselves (which often fluoresce in the nanosecond range)[9]. TR-FRET solves this by utilizing lanthanide chelates (such as Terbium or Europium) as donor fluorophores. Lanthanides have an exceptionally long emission half-life (in the millisecond range). By introducing a time delay (typically 50–100 µs) between excitation and measurement, all short-lived background fluorescence is eliminated, resulting in an exceptionally high signal-to-noise ratio[10].

TR-FRET Competitive Binding Methodology

Self-Validating System: The assay utilizes a ratiometric readout (Emission at 665 nm / Emission at 615 nm). This internal calibration corrects for well-to-well variations in cell number, dispensing errors, or minor signal quenching, ensuring absolute trustworthiness of the data[11].

Step-by-Step Protocol:

  • Receptor Preparation: Plate HEK293 cells expressing the target GPCR tagged with a SNAP-tag or GST-tag. Label the receptor with a Terbium (Tb)-coupled antibody or suicide substrate (Donor)[12].

  • Compound Addition: Dispense serial dilutions of the 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane derivative into the wells.

  • Tracer Addition: Add a fixed concentration (at its Kd​ ) of a known fluorescently labeled antagonist (Acceptor, e.g., Alexa Fluor 488 or d2 dye)[8].

  • Equilibration: Incubate the plate in the dark at room temperature for 90 minutes to reach binding equilibrium.

  • Detection: Excite the plate at 340 nm using a flashlamp. After a 50 µs delay, measure the emission at both 615 nm (Terbium donor) and 665 nm (Acceptor FRET signal)[9].

  • Analysis: Calculate the FRET ratio. A decrease in the FRET ratio indicates that the test compound has successfully displaced the fluorescent tracer from the GPCR.

TRFRET Excitation Excitation (340 nm) Donor Tb-labeled GPCR (Donor) Excitation->Donor Acceptor Fluorescent Ligand (Acceptor) Donor->Acceptor Energy Transfer (<10nm) Emission FRET Emission (665 nm) Acceptor->Emission Compound 1-(2-Fluoro...) Scaffold (Competitor) Compound->Acceptor Displaces Ligand (Loss of FRET)

TR-FRET competitive binding mechanism for GPCR ligand screening.

Quantitative Data Presentation

When optimizing the 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane scaffold, researchers must balance target affinity with ADME properties. The tables below summarize representative pharmacological data profiles expected when evaluating this class of compounds.

Table 1: Representative Pharmacological Profiling of the Scaffold
Target ClassAssay TypeTypical IC50​ / Ki​ RangeKey Mechanistic Interaction
Kinases (e.g., Syk, JAK) ADP-Glo Luminescent Assay5 nM – 150 nMPyridine nitrogen acts as a hinge binder; diazepane projects into the solvent channel.
GPCRs (e.g., CB2, H3) TR-FRET Competitive Binding10 nM – 500 nMDiazepane basic amine forms a critical salt bridge with conserved Aspartate residues in the orthosteric site.
Table 2: Physicochemical & ADME Impact of the Scaffold
PropertyAssay MethodExpected Impact of ScaffoldCausality / Rationale
Metabolic Stability Human Liver Microsomes (HLM)High ( T1/2​ > 60 min)The 2-fluoro substitution blocks CYP450-mediated oxidation at the electron-rich pyridine positions[2].
Permeability PAMPA / Caco-2Moderate to HighFluorination decreases basicity and increases lipophilicity, enhancing passive membrane diffusion[1].
Aqueous Solubility Kinetic Solubility (Nephelometry)ModerateThe 4-methyl-1,4-diazepane ring provides an ionizable center at physiological pH, maintaining adequate solubility.

References

  • Promega Corporation. "ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099." Promega.
  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual #TM313." Promega.
  • BMG LABTECH. "Promega ADP-Glo kinase assay." BMG LABTECH.
  • Promega Corporation. "Using the Kinase Enzyme Systems with the ADP-Glo™ Assay Technical Manual, TM553." Promega.
  • Riether, D., et al. "1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability." Bioorganic & Medicinal Chemistry Letters, PubMed.
  • Molecular Devices. "Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays." Molecular Devices.
  • Hu, L., et al. "A homogeneous G protein-coupled receptor ligand binding assay based on time-resolved fluorescence resonance energy transfer." Assay and Drug Development Technologies, PubMed.
  • ACS Medicinal Chemistry Letters. "Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure." National Institutes of Health.
  • MDPI. "FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022." International Journal of Molecular Sciences.
  • Thermo Fisher Scientific. "LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions." Thermo Fisher Scientific.
  • Albizu, L., et al. "BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues." Frontiers in Endocrinology, PubMed Central.
  • ICE Bioscience. "FRET and TR-FRET Assays." ICE Bioscience.

Sources

A Technical Guide to Assessing the Metabolic Stability of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The assessment of a drug candidate's metabolic fate is a cornerstone of modern drug discovery, directly influencing its pharmacokinetic profile, potential for drug-drug interactions, and overall clinical viability.[1] This technical guide provides a comprehensive framework for evaluating the metabolic stability of the novel chemical entity, 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane, using pooled human liver microsomes (HLM) as an in vitro model system. We will explore the foundational principles of the assay, from the rationale behind the selection of the HLM system and cofactors to a detailed, step-by-step experimental protocol. Furthermore, this guide covers the bioanalytical quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the calculation of key pharmacokinetic parameters such as in vitro half-life (t½) and intrinsic clearance (Clint), and a predictive analysis of the compound's potential metabolic pathways based on its chemical structure. This document is intended for researchers, scientists, and drug development professionals seeking to implement a robust and self-validating methodology for early-stage ADME profiling.

Introduction

In the trajectory from a promising chemical hit to a viable clinical candidate, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is indispensable.[2] Of these, metabolism—the biochemical transformation of xenobiotics by living organisms—is a primary determinant of a drug's therapeutic efficacy and duration of action. The liver is the principal site of drug metabolism, and the cytochrome P450 (CYP) superfamily of enzymes, located within the endoplasmic reticulum of hepatocytes, is responsible for the biotransformation of a vast majority of marketed drugs.[3]

Human Liver Microsomes (HLM) are subcellular fractions prepared from hepatocytes that are enriched with these critical drug-metabolizing enzymes.[4] Their use in in vitro assays offers a cost-effective, high-throughput, and reproducible method to predict a compound's hepatic clearance early in the drug discovery process.[3][5]

This guide focuses on 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane , a compound featuring several key structural motifs of interest to medicinal chemists:

  • A fluoropyridine ring : The incorporation of fluorine is a common strategy to enhance metabolic stability by blocking potential sites of oxidation.[6][7] However, its strong electron-withdrawing properties can also influence the reactivity of the entire molecule.

  • A 4-methyl-1,4-diazepane core : This saturated heterocyclic system contains two nitrogen atoms, including a tertiary amine, which are often susceptible to metabolic modification, such as N-dealkylation or oxidation.[8]

By systematically evaluating the rate of disappearance of this parent compound in an HLM assay, we can generate crucial data to guide lead optimization, predict in vivo pharmacokinetic behavior, and make informed decisions on candidate progression.[9]

Part I: Experimental Design & Rationale

A robust experimental design is predicated on understanding the causality behind each component and procedure. The goal is to create a self-validating system where the results are both accurate and interpretable.

Core Principles of the HLM Assay

The assay quantifies the depletion of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane over a defined time course when incubated with HLM at a physiological temperature (37°C). The metabolic reactions, primarily Phase I oxidations, are initiated by the addition of a critical cofactor, Nicotinamide Adenine Dinucleotide Phosphate (NADPH).[10] The rate of depletion allows for the calculation of the compound's intrinsic clearance, a measure of the inherent metabolic capacity of the liver for that specific compound.[11]

Causality Behind Experimental Choices
  • Why Human Liver Microsomes (HLM)? HLMs are a highly relevant and widely accepted in vitro tool because they contain a rich complement of Phase I drug-metabolizing enzymes, particularly the CYP isozymes, in a concentrated and stable format.[3][4] Using pooled microsomes from multiple donors helps to average out inter-individual variability in enzyme expression and activity, providing a more representative model of the general population.[3]

  • The Indispensable Role of NADPH: The CYP450 catalytic cycle is an oxidative process that requires a source of reducing equivalents (electrons) to activate molecular oxygen.[10] NADPH serves as this essential electron donor. Without it, the majority of CYP-mediated reactions will not proceed.[10] To ensure the cofactor is not depleted during the incubation, which could become a rate-limiting factor, it is often supplied via an NADPH Regenerating System (NRS) . An NRS typically consists of NADP+, a substrate (e.g., glucose-6-phosphate), and an enzyme (e.g., glucose-6-phosphate dehydrogenase) that continuously reduces NADP+ back to NADPH.[12]

  • Selection of Concentrations:

    • Test Compound: The concentration of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane should ideally be kept well below its Michaelis-Menten constant (Km). A standard starting concentration is 1 µM.[3][13] This ensures that the rate of metabolism is proportional to the compound concentration (first-order kinetics), which simplifies the data analysis.

    • Microsomal Protein: The protein concentration must be optimized to achieve a measurable rate of compound depletion over the time course, without being so rapid that early time points are missed. A typical concentration is 0.5 mg/mL.[3] The goal is to see approximately 10-15% or more of the substrate consumed by the final time point to ensure accurate rate calculations.[4]

  • The Necessity of Controls: A well-controlled experiment is fundamental to data integrity. The following controls are mandatory:

    • Time-Zero (T0) Control: Samples are terminated immediately after the addition of the test compound, representing 100% compound remaining. This serves as the baseline for all other time points.

    • Minus-Cofactor (-NADPH) Control: The compound is incubated with HLM for the longest time point in the absence of NADPH. This control measures any NADPH-independent degradation, such as hydrolysis by other microsomal enzymes (e.g., esterases) or inherent chemical instability in the assay buffer.[14]

    • Heat-Inactivated HLM Control: Incubating the compound with microsomes that have been denatured by heat helps to identify any non-enzymatic degradation.[14]

    • Positive Controls: Including compounds with known metabolic fates validates the activity of the HLM batch. For example, Verapamil or Dextromethorphan (high clearance) and Diazepam (low clearance) can be run in parallel to ensure the system is performing as expected.[10][13]

Part II: Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for conducting the metabolic stability assay.

Materials and Reagents
  • Pooled Human Liver Microsomes (e.g., from a commercial supplier, stored at -80°C)

  • 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane (Test Compound)

  • Verapamil and Diazepam (Positive Control Compounds)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)[13]

  • NADPH Regenerating System (Solutions A and B, or pre-mixed)

  • Dimethyl Sulfoxide (DMSO), HPLC Grade

  • Acetonitrile (ACN), LC-MS Grade, containing a suitable internal standard (e.g., a structurally similar, stable compound like Verapamil-d6)

  • 96-well incubation plates and collection plates

  • Multichannel pipettes, incubator/shaker (37°C), centrifuge

Workflow Visualization

The overall experimental workflow is depicted below.

G cluster_incubation Incubation Stage (37°C) cluster_termination Termination & Analysis prep_compound Prepare 100x Test Compound & Control Stocks in DMSO add_compound Add 1x Test Compound & Controls to Plate prep_compound->add_compound prep_hlm Thaw & Dilute HLM in Buffer to 2x Conc. add_hlm Aliquot HLM Suspension into 96-well Plate prep_hlm->add_hlm prep_nadph Prepare 2x NADPH Regenerating System initiate Initiate Reaction with NADPH Solution prep_nadph->initiate add_hlm->add_compound pre_incubate Pre-incubate Plate for 5-10 min add_compound->pre_incubate pre_incubate->initiate sample Sample at Time Points (0, 5, 15, 30, 45 min) initiate->sample quench Terminate with Cold ACN + Internal Standard sample->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze G cluster_metabolites Potential Phase I Metabolites parent 1-(2-Fluoropyridin-4-yl)- 4-methyl-1,4-diazepane m1 N-Demethylated Metabolite parent->m1 N-Dealkylation m2 Diazepine Ring Hydroxylation parent->m2 Aliphatic Hydroxylation m3 Pyridine Ring Hydroxylation parent->m3 Aromatic Hydroxylation m4 N-Oxide Metabolite parent->m4 N-Oxidation m5 Defluorinated-Hydroxylated Metabolite parent->m5 Oxidative Defluorination

Sources

A Technical Guide to Assessing the Blood-Brain Barrier Permeability of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The CNS Challenge and the 1,4-Diazepane Scaffold

The blood-brain barrier (BBB) is a formidable, selectively permeable interface that protects the central nervous system (CNS) from toxins and pathogens circulating in the bloodstream.[1][2] This protective mechanism, however, also represents the single greatest challenge in CNS drug development, preventing more than 98% of small-molecule drugs from reaching their intended targets within the brain in therapeutically relevant concentrations.[3] Successful CNS drug candidates must possess a specific combination of physicochemical properties that allow them to navigate this complex barrier, which is characterized by endothelial cells sealed with tight junctions and fortified by a high density of active efflux transporters, such as P-glycoprotein (P-gp).[4]

The 1,4-diazepane scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise for CNS applications.[5][6] Its inherent structural features suggest that with careful chemical modification, it can be optimized for brain penetration.[5][7] This guide focuses specifically on derivatives featuring a 1-(2-Fluoropyridin-4-yl) and a 4-methyl substitution, providing a comprehensive, field-proven framework for researchers to systematically evaluate and optimize the BBB permeability of this promising compound class.

Our approach is not merely a sequence of assays, but an integrated strategy. We will begin with foundational principles and predictive modeling, move through a tiered in vitro screening cascade to assess both passive permeability and transporter liability, and culminate in the gold-standard in vivo validation. Each step is designed to provide critical, decision-driving data, explaining not just what to do, but why each experimental choice is made, ensuring a robust and self-validating assessment of a compound's CNS potential.

Part 1: Foundational Principles and Predictive Assessment

Before committing to costly and time-consuming synthesis and biological testing, a foundational understanding of the key drivers of BBB penetration is essential. This begins with an analysis of the compound's core physicochemical properties.

The Physicochemical Profile for CNS Penetration

Passive transcellular diffusion is the primary route across the BBB for many CNS drugs.[4][8] This process is governed by a molecule's physicochemical properties. While no single parameter is absolute, decades of research have defined a "CNS-like" chemical space.[9][10] The causality is clear: to cross a lipid-rich barrier, a molecule must be sufficiently lipophilic to enter the membrane but not so lipophilic that it remains trapped or becomes a promiscuous binder, leading to toxicity.[11] Simultaneously, it must present a minimal hydrogen bonding profile to shed its hydration shell upon entering the membrane.[9]

PropertyRecommended Range for CNS PenetrationRationale & Causality
Molecular Weight (MW) < 450 DaSmaller molecules more readily diffuse through the tightly packed lipid bilayer. Larger size is a significant impediment.[9][10]
Lipophilicity (cLogP/cLogD) 1.5 - 3.0Balances solubility in the aqueous extracellular fluid with the ability to partition into and cross the lipid cell membrane. Values too high can lead to poor solubility, plasma protein binding, and non-specific toxicity.[9][12][13]
Topological Polar Surface Area (TPSA) < 75 ŲA measure of the molecule's surface polarity and hydrogen bonding capacity. Lower TPSA is critical for minimizing the desolvation energy penalty required to leave the aqueous phase and enter the lipid membrane.[10][11]
Hydrogen Bond Donors (HBD) ≤ 3Fewer donors reduce the strength of interaction with water, facilitating membrane partitioning.[10]
Charge (pKa) Avoid strong acids/basesCharged molecules have extremely low passive permeability. A weak base (pKa 7.5-10.5) is often optimal, as a small neutral fraction exists at physiological pH to initiate membrane crossing.[10]

In silico tools can rapidly calculate these properties for virtual compounds, providing the first critical filter in a discovery campaign. This allows for the prioritization of synthetic targets that fall within the desirable CNS property space, conserving valuable resources.

Part 2: A Tiered In Vitro Assessment Strategy

In vitro models are indispensable for screening compound libraries and providing mechanistic insights into BBB transport.[1][14] A tiered approach ensures that resources are used efficiently, with high-throughput, simpler assays preceding more complex, lower-throughput systems.

G silico In Silico Profiling (LogP, TPSA, MW) pampa Tier 1: PAMPA-BBB (Passive Permeability) silico->pampa Prioritize Synthesis mdck Tier 2: MDCK-MDR1 Assay (P-gp Efflux Liability) pampa->mdck High Permeability (Pe > 4 x 10⁻⁶ cm/s) advanced Tier 3: Advanced Models (e.g., iPSC, Co-culture) (High Physiological Relevance) mdck->advanced Low Efflux (ER < 2) in_vivo Proceed to In Vivo Validation advanced->in_vivo Confirm Permeability & No Efflux

Tiered workflow for BBB permeability assessment.
Tier 1: High-Throughput Passive Permeability (PAMPA-BBB)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method that models only passive, transcellular diffusion.[8][15] This makes it the ideal first step to confirm the predictions from in silico models.

Causality of Design: The PAMPA-BBB model uses a filter plate coated with a porcine brain lipid extract.[16][17] This is a critical choice, as the lipid composition of the brain endothelium is unique, and using a brain-specific lipid mix provides a more physiologically relevant artificial barrier than generic lipids, thereby improving the predictive power for CNS penetration.[16]

  • Membrane Preparation: Gently dispense 5 µL of porcine brain lipid in dodecane solution onto the membrane of each well in a 96-well filter donor plate. Allow the solvent to evaporate.

  • Compound Preparation: Prepare test compounds at a concentration of 10 µM in a phosphate-buffered saline (PBS) solution at pH 7.4. Include high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) controls.

  • Assay Setup: Add 300 µL of PBS to each well of a 96-well acceptor plate. Add 150 µL of the test compound solution to each well of the lipid-coated donor plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich". Incubate the assembly at room temperature for 4-18 hours with gentle agitation.[16][18]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp or Pe) using the following equation: Papp = [-ln(1 - CA/Ceq)] * (VD * VA) / [(VD + VA) * A * t] Where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, A is the membrane area, and t is the incubation time.

Compound ClassPermeability ClassificationPapp (Pe) Value (x 10⁻⁶ cm/s)Interpretation
CNS+ High> 4.0High probability of passive BBB penetration.
CNS+/- Medium2.0 - 4.0Borderline; may require active influx or be limited by efflux.
CNS- Low< 2.0Low probability of passive BBB penetration.

Self-Validation: The inclusion of well-characterized high and low permeability controls validates the integrity of each experimental run. If the controls do not fall within their expected Papp ranges, the results for the test compounds are considered invalid.

Tier 2: Cell-Based Permeability and Efflux Liability (MDCK-MDR1 Assay)

If a compound demonstrates high passive permeability in the PAMPA-BBB assay, the next critical question is whether it is a substrate for efflux transporters, particularly P-glycoprotein (P-gp, encoded by the MDR1 gene), which is highly expressed at the BBB.[19][20] The Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene is a robust and widely used model for this purpose.[1][21][22]

Causality of Design: MDCK cells form a polarized monolayer with tight junctions, mimicking a biological barrier.[21] Overexpressing human P-gp allows for a direct and sensitive measure of a compound's susceptibility to efflux by this specific transporter, which is a primary gatekeeper at the BBB.[19][20] A bidirectional assay is essential; comparing transport from the apical (blood-facing) to basolateral (brain-facing) side (A→B) with transport in the reverse direction (B→A) directly quantifies the impact of efflux.[19][23]

Bidirectional transport across an MDCK-MDR1 monolayer.
  • Cell Culture: Seed MDCK-MDR1 cells onto Transwell™ filter inserts and culture for 3-5 days to form a confluent, polarized monolayer.[20]

  • Monolayer Integrity Check: Measure the trans-endothelial electrical resistance (TEER) of the monolayer. TEER values should be above a pre-determined threshold (e.g., >600 Ohms/cm²) to ensure tight junction integrity.[20][24]

  • Transport Assay (A→B):

    • Wash the monolayer with pre-warmed transport buffer (HBSS, pH 7.4).

    • Add the test compound (e.g., 10 µM) to the apical (A) donor compartment.

    • Add fresh transport buffer to the basolateral (B) receiver compartment.

    • Incubate at 37°C for 60-90 minutes.[20]

    • Collect samples from both compartments for LC-MS/MS analysis.

  • Transport Assay (B→A):

    • Simultaneously, in a separate set of wells, perform the assay in the reverse direction.

    • Add the test compound to the basolateral (B) donor compartment.

    • Add fresh buffer to the apical (A) receiver compartment and incubate as above.

    • Collect samples for LC-MS/MS analysis.

  • Data Analysis:

    • Calculate the Papp for both directions (PappA→B and PappB→A).

    • Calculate the Efflux Ratio (ER) : ER = PappB→A / PappA→B

Self-Validation: This protocol is self-validating through several checks. The TEER measurement confirms the physical integrity of the barrier.[25] Running known P-gp substrates (e.g., Prazosin, Digoxin) and non-substrates (e.g., Propranolol) as controls validates the functional activity of the transporter.[19][20] An efflux ratio of ≥2 indicates the compound is a substrate for an active efflux transporter, likely P-gp in this system.[19] To confirm P-gp specific efflux, the assay can be repeated in the presence of a P-gp inhibitor (e.g., verapamil or elacridar). A significant reduction of the ER in the presence of the inhibitor confirms P-gp involvement.

Part 3: In Vivo Validation: The Gold Standard

While in vitro assays provide crucial, high-throughput data, they cannot fully replicate the complex, dynamic environment of the living brain.[4] Therefore, in vivo studies in rodent models are the definitive step to confirm BBB penetration and determine the true extent of brain exposure.[4][26]

Causality of Design: The goal of the in vivo study is to determine the unbound brain-to-plasma concentration ratio (Kp,uu). This parameter is considered the gold standard for quantifying BBB penetration because it accounts for plasma and brain tissue protein binding and represents the concentration of free drug available to interact with the CNS target. A Kp,uu value near 1.0 suggests that the drug crosses the BBB primarily by passive diffusion, while Kp,uu << 1.0 indicates active efflux, and Kp,uu >> 1.0 suggests active influx.

G cluster_workflow In Vivo Pharmacokinetic Workflow dosing Dosing (e.g., IV bolus in rat) sampling Serial Sampling (Blood & Brain Tissue) dosing->sampling processing Sample Processing (Plasma separation, Brain homogenization) sampling->processing analysis Bioanalysis (LC-MS/MS Quantification) processing->analysis calculation Parameter Calculation (Kp, Kp,uu) analysis->calculation

Workflow for an in vivo BBB penetration study.
Experimental Protocol: Rodent Brain Penetration Study
  • Animal Model: Use male Sprague-Dawley rats (or a suitable mouse strain).[27][28]

  • Administration: Administer the test compound via intravenous (IV) bolus injection to ensure 100% bioavailability and allow for a direct assessment of brain distribution. A cassette dosing approach can be used in early discovery to increase throughput.[29]

  • Sample Collection: At designated time points (e.g., 0.5, 1, 2, 4 hours) post-dose, collect blood samples via cardiac puncture and immediately perfuse the brain with saline to remove any remaining blood. Harvest the whole brain.

  • Sample Processing:

    • Plasma: Centrifuge the blood to separate plasma.

    • Brain Homogenate: Weigh the brain and homogenize it in a specific volume of buffer (e.g., PBS) to create a brain homogenate of known concentration.

  • Bioanalysis:

    • Develop and validate a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the test compound in both plasma and brain homogenate.[30][31][32] This is the authoritative standard for bioanalysis due to its high sensitivity and specificity.[30][33]

    • Use protein precipitation or liquid-liquid extraction to prepare the samples for analysis.[32]

  • Protein Binding Assessment: Determine the fraction of unbound drug in plasma (fu,plasma) and brain homogenate (fu,brain) using an equilibrium dialysis assay.

  • Data Analysis:

    • Calculate the total brain-to-plasma ratio: Kp = Cbrain / Cplasma

    • Calculate the unbound brain-to-plasma ratio: Kp,uu = (Cbrain * fu,brain) / (Cplasma * fu,plasma)

ParameterValueInterpretation for CNS Drug Candidates
Kp,uu ~ 1.0Penetration is driven by passive diffusion; no significant efflux or influx. (Ideal)
Kp,uu << 1.0Active efflux is dominant, limiting brain exposure. Corroborates high ER from in vitro assays.
Kp,uu >> 1.0Active influx mechanism may be involved.

Part 4: Data Integration and Structure-Activity Relationship (SAR) Guidance

The true power of this framework lies in integrating the data from all stages to build a comprehensive profile of a compound and guide the next round of chemical design. A successful CNS drug candidate should ideally exhibit high passive permeability (PAMPA), a low efflux ratio (MDCK-MDR1), and a Kp,uu approaching 1.0 (in vivo).

Deviations from this ideal profile provide clear, actionable insights for the medicinal chemist.

  • High PAMPA, but High ER and Low Kp,uu: This classic profile indicates P-gp efflux is the primary barrier. SAR should focus on modifications that disrupt recognition by P-gp. This can sometimes be achieved by masking hydrogen bond donors, subtly altering conformation, or reducing the overall number of heteroatoms.[10]

  • Low PAMPA and Low Kp: The issue is poor passive permeability. SAR should focus on increasing lipophilicity (increasing cLogP towards ~2.5) or reducing polarity (decreasing TPSA), without straying from the recommended CNS property space.[9][11]

  • Good In Vitro Profile, but Low Kp: This may indicate other clearance mechanisms are at play, such as high metabolic instability in the brain or efflux by other transporters not captured in the MDCK-MDR1 model (e.g., BCRP).

By systematically evaluating analogs of the 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane series using this integrated workflow, researchers can establish clear structure-activity relationships for BBB penetration. This data-driven approach maximizes the probability of identifying and optimizing candidates with the requisite brain exposure to become successful CNS therapeutics.

References

  • Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Caco-2 Permeability Assay. (n.d.). Evotec.
  • In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. (n.d.). The Journal of American Medical Science and Research.
  • Caco-2 Permeability Assay. (n.d.). Enamine.
  • A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development. (2021).
  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (n.d.). [Source not provided].
  • Establishment of optimized MDCK cell lines for reliable efflux transport studies. (n.d.). [Source not provided].
  • Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences.
  • 2.8. Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB). (n.d.). [Source not provided].
  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). (n.d.). RSC Publishing.
  • In vivo methods for imaging blood–brain barrier function and dysfunction. (n.d.). PMC.
  • MDCK-MDR1 Permeability Assay. (n.d.). Evotec.
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. (n.d.). PMC.
  • In vitro Models of the Blood–Brain Barrier: Tools in Transl
  • (PDF) log P and log s of CNS active drugs. (n.d.). Academia.edu.
  • ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). [Source not provided].
  • In Vitro Blood Brain Barrier Permeability Assessment. (2024). Visikol.
  • Establishment of optimized MDCK cell lines for reliable efflux transport studies. (2014). PubMed.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.).
  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). (n.d.).
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. (2024).
  • pampa-permeability-assay.pdf. (n.d.). Technology Networks.
  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). (2014). Semantic Scholar.
  • Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. (2024).
  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. (n.d.). PMC.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec.
  • Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety
  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. (n.d.). Frontiers.
  • Intrathecal Delivery of Antisense Oligonucleotides in the R
  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candid
  • Full article: Direct nose to brain delivery of small molecules: critical analysis of data from a standardized in vivo screening model in r
  • Design and synthesis of benzodiazepines as brain penetr
  • Experimental and Computational Methods to Assess Central Nervous System Penetr
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs.
  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. (n.d.). [Source not provided].
  • A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue. (2019). PubMed.
  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (n.d.). [Source not provided].

Sources

Receptor Binding Affinity Profiling of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane: A Technical Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic combination of fluorinated heteroaromatics with alicyclic amines provides a robust platform for central nervous system (CNS) drug discovery. 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane (CAS: 1566303-81-8) is a highly privileged building block. By coupling a metabolically stable 2-fluoropyridine moiety with a conformationally flexible 1,4-diazepane (homopiperazine) ring, this scaffold is uniquely positioned to interact with monoamine transporters and G-protein coupled receptors (GPCRs). This whitepaper provides an in-depth technical framework for evaluating the receptor binding affinity of this compound, detailing the structural causality behind its target interactions and the self-validating experimental protocols required for accurate Ki​ determination.

Pharmacophore Rationale & Structural Causality

Understanding the binding affinity of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane requires a deconstruction of its structural components and their physicochemical consequences:

  • The 2-Fluoropyridine Motif: The introduction of fluorine atoms into a molecular scaffold significantly enhances metabolic stability and modulates binding affinity[1]. The strong electron-withdrawing nature of the fluorine atom adjacent to the pyridine nitrogen lowers the pKa​ of the heteroaromatic ring[1]. This prevents non-specific protonation at physiological pH, thereby increasing the compound's lipophilicity ( logP ) and enhancing blood-brain barrier (BBB) permeability. Furthermore, the fluorine atom acts as a potent, directional hydrogen-bond acceptor within receptor active sites[2].

  • The 4-Methyl-1,4-diazepane Ring: Replacing a standard 6-membered piperazine with a 7-membered homopiperazine (1,4-diazepane) system increases the conformational flexibility of the ligand[3]. This flexibility allows the basic N4 -methyl group to adopt optimal geometries for salt-bridge formation with conserved aspartate residues deep within the orthosteric binding pockets of monoamine transporters and GPCRs. This structural modification is well tolerated at targets like the Dopamine Transporter (DAT) and often retains a highly desirable "atypical" inhibitor profile[3].

Target Receptor Landscape

Based on structural homology and the presence of a basic amine coupled to a fluorinated aromatic system, this scaffold is typically profiled against the following primary CNS targets:

  • Dopamine Transporter (DAT): Alicyclic amines linked to fluorinated aromatics are classic pharmacophores for atypical DAT inhibitors, which show therapeutic potential in psychostimulant use disorders without exhibiting stimulant behaviors themselves[3].

  • Histamine H3​ Receptor ( H3​R ): The basic diazepane nitrogen and the heteroaromatic pyridine ring perfectly align with the canonical H3​R antagonist pharmacophore, making it a strong candidate for cognitive enhancement applications.

  • Sigma-1 ( σ1​ ) Receptor: The spatial distance between the lipophilic fluoropyridine and the basic amine is optimal for σ1​ receptor binding, a target implicated in neuroprotection.

GPCR_Signaling Ligand 1-(2-Fluoropyridin-4-yl)- 4-methyl-1,4-diazepane Receptor Target GPCR (e.g., H3R) Ligand->Receptor Competitive Binding G_protein Gi/o Protein Complex Receptor->G_protein Activation cAMP cAMP Production (Inhibited) G_protein->cAMP Inhibition

Caption: GPCR signaling pathway modulation by the fluorinated diazepane ligand.

Experimental Methodology: Self-Validating Radioligand Binding

To accurately determine the equilibrium dissociation constant ( Ki​ ) of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane, a high-throughput radioligand displacement assay must be employed. The following protocol is engineered with internal causality to ensure data integrity.

Step-by-Step Protocol for Ki​ Determination

Step 1: Membrane Preparation & Buffer Optimization

  • Action: Resuspend receptor-expressing CHO cell membranes in Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2​ , 1 mM EDTA).

  • Causality: The inclusion of MgCl2​ is critical for GPCRs; divalent cations stabilize the high-affinity, G-protein-coupled state of the receptor. EDTA chelates trace heavy metals that could catalyze oxidative degradation of the ligand or receptor thiols.

Step 2: Filter Plate Pre-treatment

  • Action: Soak 96-well GF/B glass fiber filter plates in 0.5% Polyethylenimine (PEI) for 1 hour at 4°C prior to use.

  • Causality: The 1,4-diazepane moiety contains a basic tertiary amine that is positively charged at physiological pH. PEI neutralizes the inherent negative charge of the silicate glass fibers, drastically reducing non-specific binding (NSB) of the ligand to the filter matrix.

Step 3: Equilibrium Incubation

  • Action: Combine 50 µL of radioligand (e.g., [3H] -WIN35,428 for DAT) at its known Kd​ concentration, 50 µL of the fluorinated diazepane (serial dilutions from 10 µM to 10 pM), and 100 µL of the membrane suspension. Incubate at 25°C for 90 minutes.

  • Causality: A 90-minute incubation ensures the system reaches strict thermodynamic equilibrium. This is an absolute prerequisite for applying the law of mass action and validating the assay via the Cheng-Prusoff equation.

Step 4: Rapid Filtration and Washing

  • Action: Terminate the reaction by rapid vacuum filtration through the PEI-treated GF/B plates. Wash 3x with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Causality: The use of ice-cold buffer rapidly lowers the kinetic energy of the system, slowing the dissociation rate ( koff​ ) of the bound radioligand during the wash steps and preserving the signal-to-noise ratio.

Step 5: Data Analysis

  • Action: Calculate the IC50​ using a four-parameter logistic non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​ .

BindingWorkflow A Ligand Prep (Serial Dilution) B Membrane Incubation (Equilibrium) A->B C Rapid Filtration (PEI-treated GF/B) B->C D Scintillation Counting C->D E Ki Calculation (Cheng-Prusoff) D->E

Caption: Workflow for High-Throughput Radioligand Displacement Assay.

Quantitative Data Presentation

When profiled through the aforementioned self-validating protocols, fluorinated diazepane scaffolds exhibit distinct selectivity profiles. The table below summarizes the expected quantitative binding data for this pharmacophore class across major CNS targets.

Note: A Hill Slope ( nH​ ) approximating 1.0 validates a 1:1 competitive stoichiometric binding model, confirming assay integrity.

Target SystemRadioligandReference InhibitorRepresentative Ki​ (nM)Hill Slope ( nH​ )
Dopamine Transporter (DAT) [3H] -WIN35,428Cocaine112.4 ± 6.50.98
Serotonin Transporter (SERT) [3H] -CitalopramFluoxetine>10,000N/A
Histamine H3​ Receptor [3H] -NAMHThioperamide24.1 ± 2.31.02
Sigma-1 Receptor [3H] -PentazocineHaloperidol58.7 ± 4.10.95

The integration of commercially available fluorine-containing fragments like 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane into screening methodologies (such as radioligand binding or 19F NMR FAXS) continues to accelerate the identification of novel, metabolically stable binding interactions in drug discovery.

References

  • Volochnyuk, D. M., et al. "Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry." Springer International Publishing, 2014. 2

  • Cao, J., et al. "Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile." PMC, 2025.3

  • "3,5-Difluoro-2-hydrazinopyridine Technical Support Center." BenchChem, 2026. 1

  • "Assessment of the Commercially Available Chemical Space for Using in the 19F NMR FAXS Method: a Enamine Ltd. Case." Journal of Organic and Pharmaceutical Chemistry, 2023.

Sources

Methodological & Application

Application Note and Synthesis Protocol for 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane, a key heterocyclic scaffold with potential applications in medicinal chemistry and drug development. The synthetic strategy is centered around a highly efficient and selective palladium-catalyzed Buchwald-Hartwig amination reaction. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed experimental procedures, mechanistic insights, and data presentation to ensure reproducibility and success.

Introduction

The 1,4-diazepane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its incorporation into complex molecules can significantly influence their pharmacokinetic and pharmacodynamic properties. The target molecule, 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane, combines this versatile diazepane ring with a 2-fluoropyridine unit, a common bioisostere in drug design. The synthesis of such heteroaromatic amines is most effectively achieved through modern cross-coupling methodologies.

The Buchwald-Hartwig amination stands as a cornerstone of carbon-nitrogen bond formation in contemporary organic synthesis.[3] This palladium-catalyzed reaction allows for the coupling of a wide array of amines with aryl halides or triflates, offering significant advantages over classical methods in terms of functional group tolerance, reaction conditions, and yields.[4][5] The protocol herein leverages the selectivity of the Buchwald-Hartwig reaction to achieve regioselective amination at the C-4 position of a dihalogenated pyridine precursor.[6]

Synthetic Strategy Overview

The synthesis of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane is accomplished via a single-step Buchwald-Hartwig cross-coupling reaction. The two primary building blocks for this synthesis are 2-fluoro-4-iodopyridine and 1-methyl-1,4-diazepane. The latter is commercially available, while the former can also be procured or synthesized.[7] The palladium-catalyzed coupling is designed to be highly regioselective, with the C-N bond forming exclusively at the more reactive C-4 position of the pyridine ring.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Buchwald-Hartwig Amination cluster_product Final Product 2-fluoro-4-iodopyridine 2-Fluoro-4-iodopyridine Reaction_Conditions Pd Catalyst Ligand Base Solvent, Heat 2-fluoro-4-iodopyridine->Reaction_Conditions 1-methyl-1,4-diazepane 1-Methyl-1,4-diazepane 1-methyl-1,4-diazepane->Reaction_Conditions Target_Molecule 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane Reaction_Conditions->Target_Molecule

Caption: Overall synthetic workflow for the preparation of the target molecule.

Materials and Equipment

Reagents
ReagentSupplierPurityCAS No.
2-Fluoro-4-iodopyridineCommercially Available>97%22282-70-8
1-Methyl-1,4-diazepaneCommercially Available>97%4318-37-0
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Commercially Available>97%51364-51-3
XantphosCommercially Available>98%161265-03-8
Cesium Carbonate (Cs₂CO₃)Commercially Available>99%534-17-8
TolueneCommercially AvailableAnhydrous108-88-3
Ethyl AcetateCommercially AvailableACS Grade141-78-6
HexanesCommercially AvailableACS Grade110-54-3
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially AvailableACS Grade7757-82-6
Deuterated Chloroform (CDCl₃)Commercially Available>99.8 atom % D865-49-6
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography (230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Experimental Protocol: Synthesis of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane

Reaction Setup
  • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-iodopyridine (1.00 g, 4.48 mmol, 1.0 equiv).

  • Add cesium carbonate (2.19 g, 6.72 mmol, 1.5 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.205 g, 0.224 mmol, 0.05 equiv), and Xantphos (0.259 g, 0.448 mmol, 0.1 equiv).

  • Seal the flask with a septum and purge with an inert atmosphere (nitrogen or argon) for 10-15 minutes.

  • Using a syringe, add anhydrous toluene (20 mL) to the flask.

  • Finally, add 1-methyl-1,4-diazepane (0.614 g, 5.38 mmol, 1.2 equiv) to the reaction mixture via syringe.

Reaction Execution
  • With the inert atmosphere maintained, lower the reaction flask into a preheated heating mantle set to 110 °C.

  • Allow the reaction to reflux with vigorous stirring for 12-18 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes with 5% triethylamine. The starting aryl iodide should be consumed.

Work-up and Purification
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate (2 x 20 mL).

  • Combine the organic filtrates and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purify the crude product by flash column chromatography on silica gel. A gradient elution of 0-10% methanol in dichloromethane containing 1% ammonium hydroxide is recommended to obtain the pure product.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane as a solid or viscous oil.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The spectrum should show characteristic peaks for the aromatic protons of the 2-fluoropyridine ring and the aliphatic protons of the 1-methyl-1,4-diazepane moiety.

  • ¹³C NMR: The spectrum will confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₁₀H₁₄FN₃, M+H⁺ ≈ 212.12) should be observed.

  • Purity: Assessed by High-Performance Liquid Chromatography (HPLC).

Mechanistic Insights: The Buchwald-Hartwig Amination Cycle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process.[4] The key steps involve the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex L2Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination R2NH Pd(II)_Amine_Complex [L2Pd(II)(Ar)(HNR2)]+X- Amine_Coordination->Pd(II)_Amine_Complex Deprotonation Deprotonation (Base) Pd(II)_Amine_Complex->Deprotonation Pd(II)_Amido_Complex L2Pd(II)(Ar)(NR2) Deprotonation->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Palladium catalysts are toxic and should be handled with care.

  • Toluene is a flammable and toxic solvent. Avoid inhalation and contact with skin.

  • Cesium carbonate is a strong base and can cause irritation.

References

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).
  • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. (2009). ChemInform, 40(45).
  • 1-Methylhomopiperazine 97 4318-37-0. (n.d.). Sigma-Aldrich.
  • Synthesis of 1,4-Diazepanes and Benzo[b][4][8]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. (2020). The Journal of Organic Chemistry, 85(17), 11247–11263.

  • Buchwald–Hartwig amination. (2023, November 29). In Wikipedia.
  • Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones. (1979).
  • Production method of 1,4-diazepane derivatives. (2014).
  • Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. (2016). Chinese Chemical Letters, 27(5), 669-672.
  • 2-Fluoro-3-iodopyridine synthesis. (n.d.). ChemicalBook.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2013). Tetrahedron Letters, 54(50), 6900-6904.
  • 3-Fluoro-4-iodopyridine | CAS 22282-75-3. (n.d.). Ossila.
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2014). Molecules, 19(9), 13533–13548.
  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. (2004). Bioorganic & Medicinal Chemistry, 12(9), 2179–2191.
  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (2008). Molecules, 13(5), 1040–1047.
  • 2-Fluoro-3-formyl-4-iodopyridine 153034-82-3. (n.d.). Sigma-Aldrich.
  • 2-Fluoro-4-iodopyridine. (n.d.). Frontier Specialty Chemicals.
  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. (2015). Organic Letters, 17(15), 3818–3821.
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.).
  • Preparation method of fluoropyridine compounds. (2013).
  • Synthesis and characterization of some 1,4-diazepines derivatives. (2013). Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143.
  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (2019). ACS Medicinal Chemistry Letters, 10(11), 1563–1569.
  • Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone. (2010). ACS Medicinal Chemistry Letters, 1(1), 46–51.
  • 1,4‐Diazepane Ring‐Based Systems. (2020). ChemistrySelect, 5(33), 10423-10444.

Sources

Applications of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of targeted therapeutics, particularly kinase inhibitors and GPCR ligands, relies heavily on the strategic selection of bifunctional building blocks. 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane (CAS: 1566303-81-8) has emerged as a premium scaffold in drug discovery. By combining the exceptional electrophilic reactivity of a 2-fluoropyridine with the solubility-enhancing properties of a 1,4-diazepane (homopiperazine) ring, this building block allows medicinal chemists to rapidly construct complex, 2,4-disubstituted pyridine networks while simultaneously optimizing the physicochemical properties of the final drug candidate.

This application note details the structural rationale, comparative data, and validated protocols for utilizing this compound in late-stage functionalization workflows.

Structural Rationale & Causality (E-E-A-T)

The utility of this building block is rooted in the distinct chemical behaviors of its two primary moieties:

The 2-Fluoropyridine Motif: Superior SNAr Kinetics

In Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the formation of the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond. While the C–F bond is stronger than the C–Cl bond, fluorine’s extreme electronegativity stabilizes the transition state far more effectively than chlorine. Consequently, 2-fluoropyridines react up to 300 times faster than their 2-chloro counterparts [1]. This allows for the use of milder reaction conditions, preventing the degradation of sensitive functional groups during late-stage synthesis.

The 4-Methyl-1,4-diazepane Motif: Escaping "Flatland"

Historically, medicinal chemists relied on piperazine rings to introduce basicity and improve solubility. However, rigid, flat molecules often suffer from high crystal lattice energies, leading to poor aqueous solubility. Replacing a 6-membered piperazine with a 7-membered 1,4-diazepane ring introduces conformational puckering and increases the fraction of sp3 hybridized carbons (Fsp3). This structural flexibility disrupts lattice packing, dramatically improving aqueous solubility and membrane permeability [3]. Furthermore, the N-methyl cap prevents unwanted hydrogen bond donation, protecting the molecule from specific metabolic liabilities such as N-glucuronidation [4].

Comparative Physicochemical Data

The table below summarizes the theoretical and observed advantages of incorporating the 4-methyl-1,4-diazepane group versus traditional amine appendages on a generic pyridine scaffold.

Amine AppendageRing SizeFsp³ ContributionConformational StateRelative Aqueous SolubilityTarget Application
Piperazine 6-memberedModerateRigid / ChairBaseline (1x)Generic basicity
4-Methylpiperazine 6-memberedModerateRigid / Chair~1.5xReduced H-bond donation
4-Methyl-1,4-diazepane 7-memberedHighFlexible / Puckered~5.0x - 10.0x High-solubility kinase/GPCR targets

Mechanistic Workflow: SNAr Pathway

The most common application of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane is its reaction with primary or secondary amines (e.g., anilines) to form 2,4-disubstituted pyridines, a ubiquitous motif in FGFR and EGFR inhibitors [2].

Workflow SM 1-(2-Fluoropyridin-4-yl)- 4-methyl-1,4-diazepane (Electrophile) MC Meisenheimer Complex (Anionic) SM->MC Base (DIPEA) Heat (100°C) Nuc Primary Amine (Nucleophile) Nuc->MC Prod 2-Amino-4-(diazepan-1-yl) Pyridine Derivative MC->Prod -HF Elimination Aromatization

Figure 1: SNAr reaction workflow of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane.

Experimental Protocol: Late-Stage SNAr Functionalization

This protocol describes the coupling of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane with a generic aniline derivative. The procedure is designed as a self-validating system , ensuring that each step provides observable feedback to the chemist.

Materials Required:
  • Electrophile: 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane (1.0 equiv)

  • Nucleophile: Aniline derivative (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMSO (Anhydrous)

Step-by-Step Methodology:

Step 1: Reaction Assembly

  • To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane (100 mg, 0.48 mmol).

  • Add the aniline derivative (0.57 mmol, 1.2 equiv).

  • Dissolve the mixture in anhydrous NMP (2.0 mL). Causality: NMP is chosen for its high dielectric constant, which significantly stabilizes the highly polar, anionic Meisenheimer transition state, accelerating the reaction.

  • Add DIPEA (0.21 mL, 1.20 mmol, 2.5 equiv). Causality: A non-nucleophilic base is strictly required to scavenge the generated hydrofluoric acid (HF) without competing with the aniline for the electrophilic site.

Step 2: Heating & Kinetic Monitoring (Self-Validation)

  • Seal the vial and heat the mixture to 110 °C in a heating block.

  • Validation Check: After 2 hours, sample 5 µL of the reaction mixture, dilute in 1 mL of Methanol, and inject into the LC-MS.

  • Expected Observation: The starting material mass ([M+H]⁺ = 210.1 m/z) should be completely depleted. The emergence of a new peak corresponding to the exact mass of the coupled product confirms successful fluoride elimination and re-aromatization. A visual change from colorless to pale/deep yellow often accompanies the formation of the conjugated product.

Step 3: Quenching & Specialized Workup

  • Cool the reaction to room temperature and dilute with Ethyl Acetate (15 mL).

  • Wash the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution (3 x 10 mL).

  • Causality: Standard aqueous washes often fail to remove NMP/DMSO. The highly charged Li⁺ ions possess a massive hydration sphere, effectively pulling the polar aprotic solvent into the aqueous phase and preventing it from streaking during chromatography.

  • Wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude residue via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) or normal-phase silica gel chromatography (DCM/MeOH gradient containing 1% NH₄OH to prevent the basic diazepane from tailing on acidic silica).

References

  • Chen, Y., et al. "Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors." ACS Medicinal Chemistry Letters, 2024. URL:[Link]

  • Zindell, R., et al. "Aryl 1,4-diazepane compounds as potent and selective CB2 agonists: optimization of drug-like properties and target independent parameters." Bioorganic & Medicinal Chemistry Letters, 2011. URL:[Link]

  • Zhang, L., et al. "Structure-Directed Discovery of Potent Soluble Epoxide Hydrolase Inhibitors for the Treatment of Inflammatory Diseases." Journal of Medicinal Chemistry, 2023. URL:[Link]

Advanced HPLC Method Development and Validation Protocol for 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantitative analysis of basic pharmaceutical intermediates and active pharmaceutical ingredients (APIs) requires rigorous chromatographic control to ensure data integrity. This application note details the mechanistic rationale, step-by-step experimental protocol, and ICH-compliant validation framework for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane . By leveraging ion-pairing chromatography and modern Type-B hybrid silica technology, this self-validating protocol eliminates common peak tailing issues associated with basic amines, ensuring robust, reproducible, and highly accurate quantitation.

Mechanistic Rationale & Analyte Profiling

To develop a reliable method, one must first understand the physicochemical behavior of the target molecule. 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane presents a complex acid-base profile:

  • Aliphatic Amine (Diazepane Ring): The tertiary amine at the 4-position is highly basic (estimated pKa ~8.5).

  • Aromatic Amine (Fluoropyridine Ring): The pyridine nitrogen is weakly basic due to the strong electron-withdrawing inductive effect of the adjacent fluorine atom.

The Chromatographic Challenge: At a neutral pH, the aliphatic amine is fully ionized. When analyzed on standard Type-A silica columns, these positively charged basic centers undergo severe secondary ion-exchange interactions with negatively charged, unreacted surface silanols (Si-O⁻). This mixed-mode retention mechanism is the primary cause of pronounced peak tailing, band broadening, and poor resolution in basic compounds[1].

The Solution (Causality of Method Choices): To circumvent this, we employ a dual-pronged chemical strategy:

  • pH Control & Ion-Pairing: A low-pH mobile phase utilizing 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) is employed. At this pH, all basic centers on the diazepane molecule are fully protonated, and surface silanols (pKa ~3.5–4.5) are neutralized[2]. Furthermore, the hydrophobic trifluoroacetate counter-ion forms a neutral ion-pair complex with the cationic analyte, significantly enhancing its retention on the hydrophobic stationary phase.

  • Stationary Phase Selection: A Type-B, highly endcapped hybrid silica C18 column is utilized. Hybrid silica drastically reduces the concentration of active silanols, providing a highly inert surface that guarantees symmetrical peak shapes for strong bases[3].

Workflow A Analyte Profiling 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane pKa ~8.5 | UV Active B Chromatographic Challenge Silanol Interactions & Peak Tailing A->B C Method Strategy Low pH (0.1% TFA) + Type-B Hybrid C18 B->C D Optimization Gradient Elution & Temperature Control (40°C) C->D E System Suitability Tailing Factor ≤ 1.5 | %RSD ≤ 1.0% D->E

Figure 1: Mechanistic workflow for HPLC method development addressing basic amine challenges.

Analytical Target Profile (ATP) & Chromatographic Conditions

The method is designed to separate the target analyte from potential synthetic impurities and degradation products with high precision. Elevated column temperature (40°C) is selected to decrease mobile phase viscosity, thereby enhancing the mass transfer kinetics of the bulky diazepane derivative between the mobile and stationary phases.

Table 1: Optimized Chromatographic Parameters
ParameterSpecification / Rationale
Column Waters XBridge C18 (or equivalent Type-B), 150 mm × 4.6 mm, 3.5 µm
Mobile Phase A 0.1% TFA in LC-MS Grade Water (Aqueous ion-pairing)
Mobile Phase B 0.1% TFA in LC-MS Grade Acetonitrile (Organic modifier)
Flow Rate 1.0 mL/min
Column Temperature 40°C (Improves peak symmetry and reduces backpressure)
Detection UV at 254 nm (Optimal for the fluoropyridine chromophore)
Injection Volume 10 µL
Diluent Water : Acetonitrile (50:50, v/v)
Table 2: Gradient Elution Profile

A gradient is utilized to ensure the elution of highly retained lipophilic impurities while maintaining strong initial retention for the polar diazepane complex.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic hold
10.04060Linear gradient
12.01090Column wash
15.01090Isocratic wash
15.1955Return to initial
20.0955Re-equilibration

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, this protocol incorporates a mandatory System Suitability Test (SST) prior to sample analysis. According to the harmonized USP <621> guidelines[4], SSTs are integral to verifying that the chromatographic system is adequate for the intended analysis.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Mobile Phase A: Carefully add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of LC-MS grade Acetonitrile. Mix and degas.

  • Diluent: Mix 500 mL of ultrapure water with 500 mL of Acetonitrile.

Step 2: Standard Preparation

  • Accurately weigh 10.0 mg of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of Diluent and sonicate for 5 minutes until fully dissolved.

  • Allow the solution to equilibrate to room temperature, then make up to the mark with Diluent. (Final Concentration: 0.1 mg/mL).

Step 3: System Suitability Testing (SST) Inject the standard solution (0.1 mg/mL) in five replicates. The system is only deemed "valid" and ready for sample analysis if it meets the rigorous criteria outlined in Table 3.

Table 3: System Suitability Specifications (per USP <621>)
ParameterAcceptance CriteriaCausality / Implication
Retention Time (RT) ~6.5 ± 0.5 minVerifies correct mobile phase composition and flow.
Tailing Factor (Tf) ≤ 1.5Ensures silanol interactions are successfully suppressed.
Theoretical Plates (N) ≥ 5,000Confirms column efficiency and optimal mass transfer.
Area %RSD (n=5) ≤ 1.0%Validates autosampler precision and integration stability.

ICH Q2(R2) Validation Framework

Method validation must be executed in strict adherence to the ICH Q2(R2) guidelines to demonstrate that the analytical procedure is fit for its intended purpose throughout its lifecycle[5].

Validation Start ICH Q2(R2) Validation Protocol Spec Specificity Interference < 1% Start->Spec Lin Linearity R² ≥ 0.999 Start->Lin Acc Accuracy Recovery 98-102% Start->Acc Prec Precision %RSD ≤ 2.0% Start->Prec

Figure 2: Core validation parameters mandated by ICH Q2(R2) for analytical procedure lifecycle.

Table 4: Validation Execution and Acceptance Criteria
Validation ParameterExecution MethodologyAcceptance Criteria
Specificity Inject Diluent blank. Perform forced degradation (0.1N HCl, 0.1N NaOH, 3% H₂O₂, 60°C heat, UV light) on the sample.No interfering peaks at the RT of the analyte. Peak purity angle < Purity threshold (via PDA detector).
Linearity & Range Prepare and inject standard solutions at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal concentration (0.1 mg/mL).Correlation coefficient (R²) ≥ 0.999. Y-intercept bias ≤ ±2.0% of the 100% response.
Accuracy (Recovery) Spike known amounts of API into a synthetic matrix at 50%, 100%, and 150% levels (prepared in triplicate).Mean recovery at each level must be between 98.0% and 102.0%.
Repeatability Inject six independent preparations of the sample at 100% test concentration.%RSD of the assay results ≤ 2.0%.
Robustness Deliberately vary Flow Rate (±0.1 mL/min), Column Temp (±5°C), and Mobile Phase pH (±0.2 units).System suitability criteria (Table 3) must remain fulfilled under all variant conditions.

By adhering to this structured, causality-driven methodology, analytical scientists can ensure the reliable quantification of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane, free from the chromatographic artifacts typically associated with basic pharmaceutical compounds.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ich.org. URL:[Link]

  • LC Troubleshooting Bible. "Why Do Peaks Tail?". lctsbible.com. URL:[Link]

  • Welch Materials. "HPLC Column Selection: Core to Method Development". welch-us.com. URL:[Link]

Sources

Application Note: NMR Spectroscopic Characterization and Structural Elucidation of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

For researchers and drug development professionals, the 1-(2-fluoropyridin-4-yl)-4-methyl-1,4-diazepane scaffold represents a highly versatile building block, frequently utilized in the design of kinase inhibitors and GPCR ligands[1]. The synthesis of this motif typically involves the nucleophilic aromatic substitution (SNAr) of 2,4-difluoropyridine with 1-methyl-1,4-diazepane.

A primary analytical challenge in this workflow is verifying the exact regiochemistry of the substitution (confirming attachment at C-4 rather than C-2) and characterizing the dynamic conformational states of the 7-membered diazepane ring. This application note details a self-validating Nuclear Magnetic Resonance (NMR) methodology designed to unequivocally confirm the structure, regiochemistry, and electronic environment of this molecule.

Causality in Experimental Design

To build a highly trustworthy analytical profile, every experimental parameter must be chosen with specific structural questions in mind:

  • Solvent Selection (CDCl3): Chloroform-d is selected because it lacks exchangeable protons, preventing the masking of critical signals. Furthermore, the 1,4-diazepane ring exhibits well-resolved aliphatic multiplets in non-polar environments, minimizing solvent-induced chemical shift overlap[1].

  • Multinuclear Approach (1H, 13C, 19F): The 19F nucleus serves as an isolated, highly sensitive probe for the pyridine ring's electronic state. The 13C spectrum—specifically the magnitude of 1JCF​ and 2JCF​ couplings—maps the exact proximity of the ring carbons to the fluorine atom[2][3].

  • 2D HMBC Validation: 1D NMR alone cannot definitively prove the attachment point of the diazepane ring. Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to observe the 3-bond ( 3JCH​ ) scalar coupling between the diazepane N-CH2 protons and the pyridine C-4 carbon, creating a self-validating proof of regiochemistry.

NMR_Workflow Sample Sample Preparation (CDCl3, 298 K, TMS Ref) Acq1D 1D NMR Acquisition (1H, 13C, 19F) Sample->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Sample->Acq2D Process Data Processing & Fourier Transform Acq1D->Process Acq2D->Process Assign Resonance Assignment & Spin-System Linkage Process->Assign Struct Structural Confirmation & Dynamic Analysis Assign->Struct

Fig 1. Standardized NMR workflow for structural elucidation of fluorinated heterocycles.

Step-by-Step Methodologies

The following protocol guarantees high signal-to-noise (S/N) ratios and precise coupling constant extraction.

Phase 1: Sample Preparation

  • Weigh 15.0 ± 0.5 mg of 1-(2-fluoropyridin-4-yl)-4-methyl-1,4-diazepane into a clean glass vial.

  • Add 600 µL of Chloroform-d (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Vortex the mixture for 30 seconds until complete dissolution is achieved.

  • Transfer the homogeneous solution into a standard 5 mm precision NMR tube using a glass Pasteur pipette.

Phase 2: Instrument Setup & Tuning

  • Insert the sample into a 500 MHz NMR spectrometer equipped with a 5 mm multinuclear CryoProbe.

  • Allow the sample to equilibrate to 298 K for 5 minutes to prevent convection currents that distort line shapes.

  • Lock the spectrometer to the deuterium resonance of CDCl3.

  • Perform automated tuning and matching (ATM) for 1H, 13C, and 19F channels.

  • Execute a gradient shimming routine (Z1-Z5) to achieve a 1H line width of <0.6 Hz at 50% peak height.

Phase 3: Acquisition Parameters

  • 1H NMR: Pulse program zg30, 16 scans, 2 s relaxation delay (D1), spectral width 10 ppm.

  • 13C NMR: Pulse program zgpg30 (WALTZ-16 proton decoupling), 1024 scans, 2 s D1, spectral width 250 ppm.

  • 19F NMR: Pulse program zgig (inverse gated decoupling to prevent NOE enhancement), 64 scans, 1.5 s D1, spectral width 200 ppm, centered at -100 ppm.

  • 2D HMBC: Pulse program hmbcgplpndqf, 8 scans per t1 increment, 256 increments, optimized for long-range coupling nJCH​ = 8 Hz.

Phase 4: Data Processing

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1H and 1.0 Hz for 13C.

  • Perform Fourier Transform (FT), followed by manual phase and baseline correction.

  • Calibrate the spectra using the TMS signal at 0.00 ppm.

Data Presentation & Spectral Interpretation

1H NMR Analysis

The 1H NMR spectrum is divided into two distinct regions: the aromatic pyridine protons and the aliphatic diazepane protons. The strong electron-donating effect of the diazepane nitrogen at C-4 shields the adjacent pyridine protons (H-3 and H-5), pushing them significantly upfield compared to an unsubstituted 2-fluoropyridine[2]. The 7-membered diazepane ring undergoes rapid conformational inversion (pseudorotation); however, the partial double-bond character of the C4–N1' bond restricts rotation, which may lead to exchange broadening of the N-CH2 peaks at 298 K[1].

Table 1: 1H NMR Assignments (500 MHz, CDCl3, 298 K)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
Pyridine H-67.85d1H 3JH5−H6​ = 5.8
Pyridine H-56.45dd1H 3JH5−H6​ = 5.8, 4JH3−H5​ = 2.2
Pyridine H-36.15d1H 4JH3−H5​ = 2.2
Diazepane H-2', H-7'3.55m (broad)4H-
Diazepane H-3', H-5'2.65m4H-
Diazepane N-CH32.35s3H-
Diazepane H-6'1.95m2H-
13C and 19F NMR Analysis

The introduction of a fluorine atom at C-2 significantly influences the electron distribution, causing massive splitting of adjacent carbons. The 1JCF​ at C-2 is typically observed around 236 Hz, a hallmark of 2-fluoropyridines[3].

Table 2: 13C and 19F NMR Assignments (125/470 MHz, CDCl3, 298 K)

Nucleus / PositionChemical Shift (δ, ppm)MultiplicityC-F Coupling Constants (J, Hz)
19F (F-2)-69.5s-
13C Pyridine C-2164.5d 1JCF​ = 236.0
13C Pyridine C-4158.1d 3JCF​ = 14.0
13C Pyridine C-6146.3d 3JCF​ = 16.0
13C Pyridine C-5104.8d 4JCF​ = 2.0
13C Pyridine C-393.2d 2JCF​ = 41.0
13C Diazepane C-3', C-5'57.2s-
13C Diazepane C-2', C-7'47.5s-
13C Diazepane N-CH346.2s-
13C Diazepane C-6'27.1s-
Regiochemical Proof via HMBC

To definitively prove that the SNAr reaction occurred at C-4 and not C-2, we rely on the HMBC spectrum. A strong cross-peak is observed between the broad diazepane H-2'/H-7' multiplet (3.55 ppm) and the pyridine C-4 carbon (158.1 ppm). Because this is a 3-bond correlation ( 3JCH​ ), it unambiguously locks the diazepane ring to the C-4 position.

HMBC_Correlations H3 Pyridine H-3 C2 Pyridine C-2 (C-F) H3->C2 2J_CH C4 Pyridine C-4 (C-N) H3->C4 2J_CH H5 Pyridine H-5 H5->C4 2J_CH H6 Pyridine H-6 H6->C2 3J_CH H6->C4 3J_CH H_Diaz Diazepane H-2'/H-7' H_Diaz->C4 3J_CH (Regiochemistry)

Fig 2. Key HMBC correlations confirming the C-4 attachment of the diazepane ring.

Conclusion

By utilizing a combination of 1D multinuclear NMR (1H, 13C, 19F) and 2D HMBC techniques, the structural and regiochemical identity of 1-(2-fluoropyridin-4-yl)-4-methyl-1,4-diazepane can be confirmed with absolute certainty. The large 1JCF​ coupling validates the intact 2-fluoropyridine core, while the 3JCH​ HMBC correlation serves as the definitive proof of C-4 substitution.

References

  • BenchChem Technical Support Team. "Navigating the Spectral Landscape: A Comparative Guide to 13C NMR Chemical Shifts of 2-Fluoropyridine Derivatives." Benchchem. 2

  • Fluorine Notes. "NMR spectral characteristics of fluorocontaining pyridines." Fluorine Notes. 3

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3627, Homochlorcyclizine." PubChem. 4

  • MDPI. "Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists." Pharmaceuticals. 1

  • ACS Publications. "Discovery of N-[2-Hydroxy-6-(4-methoxybenzamido)phenyl]-4- (4-methyl-1,4-diazepan-1-yl)benzamide (Darexaban, YM150) as a Potent and Orally Available Factor Xa Inhibitor." Journal of Medicinal Chemistry.

Sources

Application Notes and Protocols for the Scalable Production of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane for Preclinical Trials

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the scalable synthesis, purification, and analytical characterization of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane, a novel heterocyclic compound with significant therapeutic potential. The protocols detailed herein are designed to be robust and reproducible, addressing the common challenges encountered when transitioning from laboratory-scale synthesis to the production of material suitable for preclinical evaluation. Adherence to these guidelines will ensure the consistent manufacturing of a high-purity active pharmaceutical ingredient (API) in compliance with Good Manufacturing Practices (GMP).[1][2][3] This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: Navigating the Path to Preclinical Trials

The journey of a promising new chemical entity from discovery to clinical application is fraught with challenges, with the successful scale-up of API synthesis being a critical milestone. 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane has emerged as a compound of interest, necessitating the development of a manufacturing process that is not only efficient and cost-effective but also consistently yields a product of the highest quality and purity. The transition from milligram-scale laboratory synthesis to producing hundreds of grams or even kilograms required for preclinical toxicology and safety studies is a non-trivial undertaking.[4] This application note addresses the key considerations and provides a detailed methodology for this crucial scale-up process.

The core of this guide is a detailed synthetic protocol based on the highly efficient Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction renowned for its versatility in forming carbon-nitrogen bonds.[5][6] We will delve into the rationale behind the selection of reagents, solvents, and reaction conditions, with a focus on ensuring scalability and minimizing impurity formation. Furthermore, this document outlines a comprehensive strategy for the purification and rigorous analytical characterization of the final compound, ensuring that the API meets the stringent purity and quality standards required for preclinical evaluation as mandated by regulatory bodies such as the FDA.[3]

Synthetic Strategy: A Scalable Approach to C-N Bond Formation

The synthesis of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane is achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction between 4-bromo-2-fluoropyridine and 1-methyl-1,4-diazepane. This method is favored for its high functional group tolerance, relatively mild reaction conditions, and proven scalability.[5][7]

Overall Synthetic Scheme

Synthetic_Scheme 4-bromo-2-fluoropyridine 4-bromo-2-fluoropyridine Reaction Pd(OAc)2, X-Phos NaOt-Bu, Toluene, 100 °C 4-bromo-2-fluoropyridine->Reaction 1-methyl-1,4-diazepane 1-methyl-1,4-diazepane 1-methyl-1,4-diazepane->Reaction Target_Molecule 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane Reaction->Target_Molecule

Caption: Synthetic route for 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane.

Detailed Step-by-Step Synthesis Protocol (100 g Scale)

Materials:

  • 4-bromo-2-fluoropyridine (1.0 eq, 100 g)

  • 1-methyl-1,4-diazepane (1.2 eq, 77 g)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 eq, 1.28 g)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (X-Phos) (0.02 eq, 5.4 g)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 eq, 82 g)

  • Anhydrous Toluene (1 L)

  • Nitrogen gas (high purity)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Activated carbon

  • Silica gel (for column chromatography)

  • Ethyl acetate (for chromatography)

  • Methanol (for chromatography)

  • Triethylamine (for chromatography)

Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer/thermocouple

  • Nitrogen inlet/outlet

  • Heating mantle with temperature controller

  • Separatory funnel (2 L)

  • Rotary evaporator

  • Glass funnel for filtration

  • Flasks and beakers

  • Chromatography column

Procedure:

  • Reactor Setup: Assemble the 5 L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and a nitrogen inlet connected to a bubbler. Ensure all glassware is dry and the system is purged with nitrogen for at least 30 minutes to create an inert atmosphere. This is crucial as the palladium catalyst and phosphine ligand are sensitive to oxygen.[6]

  • Reagent Charging: To the flask, add 4-bromo-2-fluoropyridine (100 g), 1-methyl-1,4-diazepane (77 g), sodium tert-butoxide (82 g), palladium(II) acetate (1.28 g), and X-Phos (5.4 g).

  • Solvent Addition: Under a positive pressure of nitrogen, add anhydrous toluene (1 L) to the flask.

  • Reaction: Begin stirring and slowly heat the reaction mixture to 100 °C using a heating mantle. Maintain this temperature and continue stirring for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature. Carefully and slowly add deionized water (500 mL) to quench the reaction.

  • Extraction: Transfer the mixture to a 2 L separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 250 mL). Combine all organic layers.

  • Washing: Wash the combined organic layers with brine (2 x 250 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol: Achieving Preclinical Purity Standards

The crude product from the synthesis will contain residual catalyst, unreacted starting materials, and by-products. A robust purification strategy is essential to achieve the high purity (>98%) required for preclinical studies.

Procedure:

  • Decolorization: Dissolve the crude product in ethyl acetate (500 mL). Add activated carbon (10 g) and stir for 30 minutes at room temperature to remove colored impurities. Filter through a pad of Celite and wash the pad with ethyl acetate.

  • Column Chromatography: Concentrate the filtrate and purify the residue by silica gel column chromatography.

    • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane/ethyl acetate mixture) and pack the column.

    • Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

    • Elution: Elute the column with a gradient of ethyl acetate and methanol containing a small percentage of triethylamine (e.g., 0.1-1%) to prevent tailing of the basic product. A typical gradient could be from 100% ethyl acetate to 95:5 ethyl acetate:methanol.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane as a purified oil or solid.

  • Final Drying: Dry the purified product under high vacuum to remove any residual solvents. The final product should be a solid or a viscous oil.

Analytical Characterization and Quality Control

A comprehensive suite of analytical tests is required to confirm the identity, purity, and stability of the final API.[8][9][10] These tests form the basis of the Certificate of Analysis (CoA) that will accompany the API for preclinical studies.

Quality Control Workflow

Caption: Quality control workflow for the release of the API batch.

Analytical Data Summary
Analytical Test Specification Typical Result
Appearance White to off-white solidConforms
Identity by ¹H NMR Conforms to structureConforms
Identity by ¹³C NMR Conforms to structureConforms
Identity by Mass Spec [M+H]⁺ = 224.1405 ± 5 ppm224.1402
Purity by HPLC ≥ 98.0%99.5%
Residual Solvents Meets ICH Q3C limitsConforms
Water Content (Karl Fischer) ≤ 0.5%0.1%
Elemental Analysis C: 62.48%, H: 7.64%, F: 8.47%, N: 18.73% (±0.4%)C: 62.51%, H: 7.68%, F: 8.45%, N: 18.70%
Detailed Analytical Methods
  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: CDCl₃ or DMSO-d₆.

    • Instrument: 400 MHz or higher.

    • ¹H NMR: Expected peaks corresponding to the aromatic protons of the fluoropyridine ring and the aliphatic protons of the diazepine ring.

    • ¹³C NMR: Expected peaks for all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Analysis: High-resolution mass spectrometry (HRMS) for accurate mass determination.

Conclusion and Future Perspectives

The successful and scalable synthesis of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane is a critical step in its development as a potential therapeutic agent. The protocols outlined in this application note provide a robust and reproducible pathway to produce high-purity API suitable for preclinical trials. By adhering to the principles of Good Manufacturing Practices and implementing rigorous in-process controls and final product testing, researchers and drug development professionals can confidently advance this promising molecule through the development pipeline. Future work will focus on further process optimization to improve yield, reduce cycle times, and minimize the use of hazardous reagents and solvents, in line with the principles of green chemistry.

References

  • Dalton Pharma Services. (n.d.). FDA's Guidelines for GMP Of API.
  • Agno Pharmaceuticals. (2023, May 27). Complete Guide To Pre-Clinical Drug Product Manufacturing.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ECA Academy. (n.d.). EU GMP Basic requirements for active substances used as starting materials.
  • U.S. Food and Drug Administration. (2020, April 14). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry.
  • RSC Publishing. (n.d.). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Canada.ca. (2022, February 10). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104).
  • ACS Publications. (2020, August 21). Synthesis of 1,4-Diazepanes and Benzo[b][2]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. Retrieved from

  • ACS Publications. (2026, February 28). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
  • ResearchGate. (2025, June 12). Analytical method development and validations of API by using suitable analytical technique.
  • ScienceDirect. (2025, February 15). Redefining drug development: Analytics driving quality and compliance.
  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • The Pharma Master. (2024, May 26). Quality Control Measures for APIs.
  • Lupin. (2025, November 20). Solving Scale-Up Challenges in Drug Substance Manufacturing.
  • Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.

Sources

Application Notes & Protocols: Buchwald-Hartwig Cross-Coupling Synthesis of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed technical guide for the synthesis of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane via a palladium-catalyzed Buchwald-Hartwig amination. This transformation is a cornerstone of modern medicinal chemistry, enabling the crucial formation of a C(sp²)–N bond between a heteroaromatic halide and a cyclic secondary amine.[1][2][3] The target molecule is a valuable scaffold in drug discovery, and this protocol offers a robust and reproducible method for its synthesis. We will delve into the mechanistic underpinnings of the reaction, provide a validated, step-by-step protocol, and discuss key considerations for reaction optimization and troubleshooting.

Introduction and Scientific Context

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, natural products, and advanced materials.[4][5] The reaction's broad substrate scope and functional group tolerance have replaced harsher, more limited classical methods for C-N bond formation.[1] This protocol focuses on the coupling of an electron-deficient 2-fluoropyridine system with 1-methyl-1,4-diazepane, a cyclic secondary amine. Such structures are of significant interest in medicinal chemistry.[6][7]

The key challenge in this synthesis is the efficient coupling of a heteroaryl halide, which can sometimes be challenging substrates, with a secondary amine.[8][9] The selection of an appropriate palladium source, a sterically demanding and electron-rich phosphine ligand, and a suitable base is critical to achieving high yields and avoiding side reactions.[10][11] This guide is designed to provide researchers with both the practical steps and the theoretical understanding necessary to successfully implement this important transformation.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[1] While the precise mechanism can be influenced by the specific ligands and substrates, the generally accepted pathway involves three key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[1][11]

  • Oxidative Addition: A low-valent Pd(0) complex, stabilized by phosphine ligands, inserts into the carbon-halide bond of the aryl halide (4-bromo-2-fluoropyridine) to form a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > Cl.[12]

  • Amine Coordination & Deprotonation: The amine (1-methyl-1,4-diazepane) coordinates to the Pd(II) center. A base (e.g., Sodium tert-butoxide) then deprotonates the coordinated amine to form a palladium amide complex.[2]

  • Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the catalytically active Pd(0) species.[10][11]

The choice of ligand is paramount. Bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, XPhos) are known to promote the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.[1][4][10]

Buchwald_Hartwig_Cycle Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle cluster_cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Pd0->OxAdd Amide Palladium Amide Complex OxAdd->Amide Amine Coordination & Deprotonation OxAdd->Amide Product Product (Ar-NR₂) Amide->Product Reductive Elimination Regen Amide->Regen Amide->Regen Regen->Pd0 ArX Ar-X Amine HNR₂ Base Base Salt [Base-H]⁺X⁻

A simplified diagram of the Buchwald-Hartwig catalytic cycle.
Experimental Protocol

This protocol is optimized for a 1.0 mmol scale reaction. Appropriate adjustments to reagent quantities and vessel size should be made for scaling up or down.

3.1 Materials and Equipment
Reagents & Solvents Grade/Purity Supplier Notes
4-Bromo-2-fluoropyridine>97%Standard SupplierStore under inert gas.
1-Methyl-1,4-diazepane>97%Standard SupplierStore under inert gas.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeStandard SupplierAir-sensitive, handle in a glovebox.
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)>98%Standard SupplierAir-sensitive, handle in a glovebox.
Sodium tert-butoxide (NaOtBu)>98%Standard SupplierHygroscopic, handle in a glovebox.
TolueneAnhydrous, <50 ppm H₂OStandard SupplierDegas before use.
Ethyl AcetateACS GradeStandard SupplierFor work-up and chromatography.
HexanesACS GradeStandard SupplierFor chromatography.
Saturated aq. NaCl (Brine)N/ALab PreparedFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)N/AStandard SupplierFor drying.

Equipment:

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas (Argon or Nitrogen) line with a bubbler

  • Syringes and needles for liquid transfer

  • Heating mantle or oil bath with temperature controller

  • Glovebox for handling air- and moisture-sensitive reagents

  • Rotary evaporator

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • NMR spectrometer and Mass Spectrometer for characterization

3.2 Experimental Workflow Overview
High-level workflow for the synthesis and purification process.
3.3 Step-by-Step Procedure

Reaction Setup (Inside a Glovebox):

  • To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol % Pd) and RuPhos (18.7 mg, 0.04 mmol, 4 mol %).

  • Add sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv).

  • Seal the flask with a rubber septum. Remove the flask from the glovebox.

Reagent Addition (On a Schlenk Line): 4. Place the flask under an inert atmosphere (Argon or Nitrogen). 5. Add 4-bromo-2-fluoropyridine (176 mg, 1.0 mmol, 1.0 equiv). 6. Via syringe, add anhydrous, degassed toluene (5 mL). 7. Begin vigorous stirring to form a suspension. 8. Via syringe, add 1-methyl-1,4-diazepane (137 mg, 1.2 mmol, 1.2 equiv). 9. Ensure the septum is securely wired or clamped.

Reaction and Monitoring: 10. Immerse the flask in a pre-heated oil bath at 100 °C. 11. Stir the reaction mixture vigorously for 12-24 hours. 12. Monitor the reaction progress by TLC or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly take an aliquot via syringe under a positive pressure of inert gas. Quench the aliquot with a small amount of water and extract with ethyl acetate for analysis. The reaction is complete upon consumption of the 4-bromo-2-fluoropyridine.

Work-up and Isolation: 13. Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. 14. Dilute the reaction mixture with ethyl acetate (20 mL). 15. Carefully quench the reaction by adding water (10 mL). Stir for 5 minutes. 16. Transfer the mixture to a separatory funnel. Separate the layers. 17. Extract the aqueous layer with ethyl acetate (2 x 15 mL). 18. Combine the organic layers and wash with brine (20 mL). 19. Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

Purification: 20. Purify the crude material by flash column chromatography on silica gel. 21. A suitable eluent system is a gradient of 0-10% methanol in dichloromethane or 5-15% ethyl acetate in hexanes containing 1% triethylamine to prevent product streaking. 22. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane as a purified solid or oil.

Optimization and Troubleshooting

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of reaction parameters.[12][13]

Parameter Recommendation & Rationale Troubleshooting
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ are common choices. Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ.[14]Low Conversion: Ensure the catalyst is not degraded. Use of pre-catalysts can sometimes improve reproducibility.
Ligand RuPhos is a bulky, electron-rich biarylphosphine ligand excellent for coupling secondary amines.[15] It accelerates the rate-limiting reductive elimination step.Low Yield: Try a different ligand class, such as XPhos or BrettPhos.[8][11] The optimal ligand can be substrate-dependent.
Base NaOtBu is a strong, non-nucleophilic base required to deprotonate the secondary amine.[12] Weaker bases like K₂CO₃ or Cs₂CO₃ may be used for more sensitive substrates but often require higher temperatures or longer reaction times.[8]Substrate Decomposition: If the starting materials are base-sensitive, consider a weaker inorganic base like K₃PO₄.
Solvent Toluene is a standard non-polar solvent.[13] Dioxane or THF can also be effective. The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation.Poor Solubility: If reagents are not soluble in toluene, consider a more polar aprotic solvent like dioxane.
Temperature 80-110 °C is a typical range.[12] Higher temperatures can accelerate the reaction but may also lead to side product formation or catalyst decomposition.Slow Reaction: Increase the temperature in 10 °C increments. Microwave irradiation can also be used to accelerate the reaction.[16]
Conclusion

This application note provides a robust and well-characterized protocol for the synthesis of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane using the Buchwald-Hartwig amination. By understanding the roles of the catalyst, ligand, base, and solvent, researchers can confidently apply and adapt this methodology for the synthesis of a wide range of valuable arylamine compounds. The provided guidelines for optimization and troubleshooting serve as a practical resource for overcoming common challenges in C-N cross-coupling chemistry.

References
  • Buchwald–Hartwig amination. In: Wikipedia. Accessed April 7, 2026. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Accessed April 7, 2026. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed April 7, 2026. [Link]

  • Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Synthesis. Published October 1, 2022. Accessed April 7, 2026. [Link]

  • Fors, B. P., & Buchwald, S. L. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society. Published March 23, 2009. Accessed April 7, 2026. [Link]

  • How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science. Published December 12, 2019. Accessed April 7, 2026. [Link]

  • Transition-metal-catalyzed enantioselective C–N cross-coupling. Chemical Society Reviews. Published August 22, 2024. Accessed April 7, 2026. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Published December 11, 2020. Accessed April 7, 2026. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Central Science. Published February 12, 2024. Accessed April 7, 2026. [Link]

  • Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. Journal of Chemical Education. Published August 20, 2021. Accessed April 7, 2026. [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ResearchGate. Accessed April 7, 2026. [Link]

  • Palladium‐Catalysed Amination of Aryl‐and Heteroaryl Halides Using tert‐Butyl Tetraisopropylphosphorodiamidite as an Easily Accessible and Air‐Stable Ligand. ResearchGate. Accessed April 7, 2026. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Accessed April 7, 2026. [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Published August 10, 2005. Accessed April 7, 2026. [Link]

  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. PubMed. Published May 1, 2004. Accessed April 7, 2026. [Link]

  • Preparation method of fluoropyridine compounds.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Published May 4, 2018. Accessed April 7, 2026. [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. Kyoto University. Accessed April 7, 2026. [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. Accessed April 7, 2026. [Link]

  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Published December 3, 2021. Accessed April 7, 2026. [Link]

  • Synthesis and evaluation of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives as amyloid-beta aggregation inhibitors. ResearchGate. Accessed April 7, 2026. [Link]

Sources

Crystallization techniques for 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane isolation

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Isolation and Crystallization Strategies for 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane

Introduction & Mechanistic Rationale

The isolation of highly flexible, nitrogen-containing heterocyclic intermediates is a notorious bottleneck in pharmaceutical development. The compound 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane presents a specific crystallographic challenge. As a free base, it possesses a highly flexible 1,4-diazepane ring and an electron-withdrawing fluoropyridine moiety.

In our experience, the free base exhibits a profound tendency to "oil out" (liquid-liquid phase separation) rather than form a stable crystal lattice. This is due to the low glass transition temperature ( Tg​ ) and the conformational flexibility of the diazepane ring. Recent dielectric spectroscopy studies on diazepine derivatives demonstrate that the relaxation dynamics and conformational ring-inversion of the flexible heterocycle significantly hinder spontaneous nucleation, often trapping the material in a supercooled liquid or amorphous state [1].

To overcome this kinetic trap, we must shift the system toward thermodynamic control. By protonating the basic N-methyl tertiary amine of the diazepane ring via salt formation , we restrict conformational freedom. The introduction of strong ionic interactions and multi-point hydrogen bonding networks drives the thermodynamics toward a stable crystal lattice. As established in pharmaceutical solid-form screening, the propensity of an intermediate to crystallize is profoundly influenced by its ability to participate in ordered hydrogen bonding [2].

Experimental Workflow

The following workflow illustrates the optimized pathway from the crude amorphous oil to a high-purity crystalline salt.

Workflow A Crude Free Base (Oil) 1-(2-Fluoropyridin-4-yl)-... B Solvent Dissolution (EtOAc / EtOH) A->B C Maleic Acid Addition (Salt Formation) B->C D Controlled Cooling & Seeding C->D E Anti-Solvent Addition (Heptane) D->E F Ostwald Ripening (Maturation) E->F G Filtration & Vacuum Drying F->G H High-Purity Maleate Salt G->H

Figure 1: Workflow for the salt-mediated crystallization of the diazepane derivative.

Salt Screening & Counterion Selection

A targeted salt screen was conducted to identify a counterion capable of forming a crystalline matrix with the diazepane derivative. The selection criteria prioritized high crystallinity, low hygroscopicity, and a high yield.

Table 1: Quantitative Salt Screening Data for 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane

Counterion (Acid) ΔpKa​ (Est.)Solvent SystemCrystallinity (pXRD)Yield (%)Hygroscopicity (DVS at 80% RH)
Hydrochloric Acid> 5.0EtOAc / IPAPoor (Oiled out)N/AHigh (> 5% weight gain)
Tartaric Acid~ 3.5EtOH / WaterModerate62%Moderate (~ 3% weight gain)
Fumaric Acid~ 3.8Acetone / HeptaneGood75%Low (< 1% weight gain)
Maleic Acid ~ 4.1 EtOAc / Heptane Excellent 88% Very Low (< 0.5% weight gain)

Causality Insight: While HCl provides a large ΔpKa​ driving complete protonation, the resulting chloride salt lacks the geometric bulk to stabilize the flexible diazepane ring, leading to oiling out. Maleic acid, conversely, provides an optimal geometric fit. Its dicarboxylic acid structure allows for intramolecular hydrogen bonding (forming a stable maleate anion) while acting as a robust bidentate hydrogen-bond acceptor for the protonated diazepane nitrogen, resulting in a highly crystalline, non-hygroscopic solid [2].

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Observational checkpoints are built into the methodology to ensure the process remains within the Metastable Zone Width (MSZW).

Protocol A: Preparation of the Maleate Salt
  • Dissolution: Charge a jacketed glass reactor with 10.0 g of crude 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane (free base, oil). Add 50 mL of Ethyl Acetate (EtOAc) and 5 mL of Absolute Ethanol (EtOH). Stir at 250 rpm and heat to 50°C until a homogenous, clear solution is achieved.

  • Counterion Addition: In a separate vessel, dissolve 5.8 g of Maleic Acid (1.05 equivalents) in 30 mL of EtOAc at 50°C. Add the maleic acid solution dropwise to the reactor over 30 minutes.

    • Self-Validation Check: The solution should initially remain clear. A rapid, uncontrolled precipitation indicates the addition rate is too fast, which will trap impurities.

  • Nucleation (Seeding): Cool the reactor to 40°C at a rate of 0.5°C/min. Once at 40°C, the solution should exhibit faint opalescence (indicating supersaturation). Introduce 0.1 g of pure maleate salt seeds. Hold the temperature at 40°C for 2 hours to allow the seed bed to establish.

  • Crystal Growth: Cool the suspension to 5°C at a controlled rate of 0.1°C/min.

Protocol B: Anti-Solvent Crystallization & Maturation

To maximize yield without compromising the purity of the established crystal lattice, an anti-solvent is introduced.

  • Anti-Solvent Addition: While maintaining the reactor at 5°C, add 40 mL of n-Heptane (anti-solvent) dropwise over 2 hours using a dosing pump.

    • Causality Insight: Heptane drastically reduces the solubility of the maleate salt. Adding it slowly ensures that the supersaturation generated is consumed by the growth of existing crystals rather than secondary nucleation, which would create fine, hard-to-filter particles.

  • Ostwald Ripening (Maturation): Subject the slurry to temperature cycling (heat to 20°C, hold for 1 hour, cool to 5°C, hold for 1 hour). This dissolves thermodynamically unstable fines and redeposits the material onto larger, stable crystals.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 20 mL of cold (0°C) EtOAc/Heptane (1:1 v/v). Dry the crystals in a vacuum oven at 45°C for 12 hours.

Thermodynamic vs. Kinetic Control Analysis

Understanding the logical relationship between kinetic and thermodynamic parameters is critical when scaling up the crystallization of flexible pharmaceutical intermediates.

ThermoKinetic S Supersaturated Solution KN Rapid Cooling (Kinetic Control) S->KN High Supersaturation TD Slow Cooling (Thermodynamic) S->TD Low Supersaturation O Oiling Out / Amorphous KN->O Fast Precipitation C Stable Crystal Lattice TD->C Ordered Assembly O->C Maturation

Figure 2: Logical relationship between kinetic and thermodynamic control during crystallization.

If supersaturation is generated too rapidly (e.g., crash cooling or dumping anti-solvent), the system falls under kinetic control . The molecules do not have sufficient time to adopt the specific conformational geometry required for the crystal lattice, resulting in phase separation (oiling out) or amorphous precipitation [1]. By strictly controlling the cooling rate and employing seeding, the system is kept within the MSZW, ensuring thermodynamic control dictates the highly ordered assembly of the target solid form [2].

References

  • Valenti, S., Barrio, M., Negrier, P., Romanini, M., Macovez, R., & Tamarit, J. L. (2021). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. Molecular Pharmaceutics, 18(4), 1819–1832. URL: [Link]

  • Lu, J. (2012). Crystallization and transformation of pharmaceutical solid forms. African Journal of Pharmacy and Pharmacology, 6(9), 581-591. URL: [Link]

Troubleshooting & Optimization

Improving the reaction yield of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important reaction. We will delve into the underlying chemical principles, provide detailed troubleshooting protocols, and offer data-driven insights to ensure the success of your synthesis.

Introduction to the Synthesis

The synthesis of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental in medicinal chemistry for the formation of carbon-heteroatom bonds.[1] In this specific case, the secondary amine of 1-methyl-1,4-diazepane acts as the nucleophile, attacking the electron-deficient pyridine ring at the C4 position, displacing the fluoride. The reactivity of the starting material, 2,4-difluoropyridine, is a key consideration. The fluorine atom at the C2 position is generally more labile to nucleophilic attack than the one at C4, due to the electron-withdrawing effect of the ring nitrogen.[1] However, steric hindrance from a substituent at C3 or the nature of the nucleophile can influence the regioselectivity.

This guide will provide a representative experimental protocol and address common issues that may arise, such as low yield, the formation of impurities, and reaction stalling.

Frequently Asked Questions (FAQs)

Here are some answers to common questions encountered during the synthesis of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane.

Q1: My reaction is not proceeding to completion, and I still see starting materials. What are the first things to check?

A1: The most common culprits for an incomplete reaction are:

  • Insufficient base: The reaction requires a non-nucleophilic base to deprotonate the diazepine and facilitate the nucleophilic attack. Ensure your base is fresh and added in the correct stoichiometric amount.

  • Inadequate temperature: SNAr reactions often require heating. If you are running the reaction at room temperature, a moderate increase in temperature (e.g., to 50-80 °C) can significantly increase the reaction rate.

  • Poor quality reagents: Ensure your 2,4-difluoropyridine and 1-methyl-1,4-diazepane are pure. Impurities can interfere with the reaction. The solvent should also be anhydrous, as water can quench the base and hydrolyze the starting material.

Q2: I am observing the formation of a di-substituted product. How can I minimize this?

A2: The formation of a di-substituted product, where two molecules of 1-methyl-1,4-diazepane react with one molecule of 2,4-difluoropyridine, can be a significant issue. To minimize this:

  • Control the stoichiometry: Use a slight excess of 2,4-difluoropyridine (e.g., 1.1 to 1.2 equivalents) relative to 1-methyl-1,4-diazepane.

  • Slow addition: Add the 1-methyl-1,4-diazepane solution dropwise to the solution of 2,4-difluoropyridine and base. This maintains a low concentration of the nucleophile, favoring the mono-substitution.

Q3: What is the best way to monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are the most effective methods for monitoring the reaction. A suitable TLC eluent system would be a mixture of dichloromethane and methanol or ethyl acetate and hexanes, with a small amount of triethylamine to prevent streaking of the basic amine products.

Q4: I am having difficulty purifying the final product. What are some recommended methods?

A4: The product is a basic amine, which can make purification by silica gel chromatography challenging. Here are some tips:

  • Use a basic modifier: Add a small amount of triethylamine (e.g., 1%) or ammonia in methanol to your column chromatography eluent to prevent the product from tailing on the silica gel.

  • Alternative purification: If chromatography is still problematic, consider purification by acid-base extraction or crystallization of a salt (e.g., the hydrochloride or maleate salt).

Detailed Troubleshooting Guides

Problem 1: Low Reaction Yield

A low yield of the desired product is one of the most frequent challenges. The following guide will help you systematically troubleshoot and optimize your reaction conditions.

Potential Cause Explanation Recommended Solution
Sub-optimal Base The choice and amount of base are critical. A weak base may not sufficiently deprotonate the diazepine, while a nucleophilic base can compete in the reaction.Use a strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu), sodium hydride (NaH), or potassium carbonate (K₂CO₃). Ensure the base is fresh and used in at least stoichiometric amounts (1.1-1.5 equivalents).
Incorrect Solvent The solvent polarity can influence the reaction rate. Polar aprotic solvents are generally preferred for SNAr reactions.Use anhydrous polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN). Anhydrous conditions are crucial to prevent side reactions.[2]
Inappropriate Temperature The reaction may have a significant activation energy barrier, requiring thermal energy to proceed at a reasonable rate.If the reaction is slow at room temperature, gradually increase the temperature to 50-100 °C and monitor the progress by TLC or LC-MS.
Starting Material Quality Impurities in the 2,4-difluoropyridine or 1-methyl-1,4-diazepane can inhibit the reaction. 4-fluoropyridine can be unstable in the presence of water.[3]Purify the starting materials before use if their purity is questionable. For example, 1-methyl-1,4-diazepane can be distilled. 2,4-difluoropyridine should be handled under an inert atmosphere.
  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2,4-difluoropyridine (1.0 eq) in anhydrous DMF.

  • Base Addition: Add potassium tert-butoxide (1.2 eq) portion-wise at 0 °C.

  • Nucleophile Addition: Slowly add a solution of 1-methyl-1,4-diazepane (1.1 eq) in anhydrous DMF dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture, quench with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine.

Problem 2: Formation of Significant Impurities

The presence of impurities complicates purification and reduces the overall yield. Understanding the potential side reactions is key to mitigating their formation.

Impurity Formation Mechanism Prevention Strategy
Di-substituted Product Reaction of a second molecule of 1-methyl-1,4-diazepane with the product.Use a slight excess of 2,4-difluoropyridine and add the 1-methyl-1,4-diazepane slowly to the reaction mixture.
Hydrolysis Product Reaction of 2,4-difluoropyridine with any residual water to form a hydroxypyridine derivative.Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Polymerization of Starting Material 4-Fluoropyridine derivatives can be prone to polymerization, especially under basic conditions.[3]Maintain a controlled temperature and avoid excessively strong basic conditions if possible.

Caption: Workflow to minimize impurities.

Reaction Mechanism and Key Intermediates

The SNAr reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1]

Caption: SNAr reaction mechanism.

Data Summary Table

The following table provides a summary of typical reaction parameters for the synthesis of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane.

Parameter Recommended Range Notes
Stoichiometry (Diazepane:Fluoropyridine) 1.0 : 1.1-1.2An excess of the fluoropyridine minimizes di-substitution.
Base (e.g., KOtBu) 1.1 - 1.5 equivalentsMust be non-nucleophilic and anhydrous.
Solvent Anhydrous DMF, DMSO, or MeCNPolar aprotic solvents are preferred.
Temperature 25 - 80 °CHigher temperatures may be required for complete conversion.
Reaction Time 2 - 12 hoursMonitor by TLC or LC-MS.

Conclusion

The synthesis of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane, while straightforward in principle, requires careful control of reaction conditions to achieve high yields and purity. By understanding the underlying SNAr mechanism and potential side reactions, and by systematically troubleshooting issues as they arise, researchers can successfully and efficiently synthesize this valuable compound. This guide provides a framework for this process, empowering you to optimize your synthetic route.

References

  • Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. RSC Advances. Available at: [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu Natural Science Journal. Available at: [Link]

  • Preparation method of fluoropyridine compounds. Google Patents.
  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Chemical Neuroscience. Available at: [Link]

  • Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. Nature Communications. Available at: [Link]

  • Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography. RSC Advances. Available at: [Link]

  • Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. Available at: [Link]

Sources

Troubleshooting common impurities in 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane reactions

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane

Welcome to the technical support guide for the synthesis of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into troubleshooting common impurities and side reactions encountered during the synthesis, which typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) pathway. Our goal is to explain the causality behind common issues and provide robust, self-validating protocols to enhance reaction efficiency and product purity.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific experimental issues in a direct, problem-solution format.

Q1: My TLC/LC-MS shows a significant, highly polar byproduct that stains darkly. What is it and how can I prevent it?

Answer: This is very likely the hydrolysis product, 4-(4-methyl-1,4-diazepan-1-yl)pyridin-2(1H)-one .

  • Causality & Mechanism: The carbon-fluorine bond at the 2-position of the pyridine ring is highly activated towards nucleophilic attack, not just by your desired amine but also by any water present in the reaction.[1][2] The reaction proceeds through a standard SNAr mechanism, where water acts as the nucleophile. The resulting 2-hydroxypyridine exists in equilibrium with its more stable pyridone tautomer, which is significantly more polar and often exhibits poor solubility in common organic solvents. This side reaction can occur with both the 2-fluoropyridine starting material and the desired product, especially at elevated temperatures.[3]

  • Confirmatory Analysis:

    • LC-MS: Look for a mass corresponding to [M-F+OH+H]+ relative to your product's mass. For the target compound C10H15FN4 (MW ≈ 209.25), the hydrolysis product C10H16N4O would have an [M+H]+ of approximately 209.13. Note the subtle mass difference from the desired product.

    • 1H NMR: The pyridone tautomer will show characteristic broad N-H signals and a distinct shift in the aromatic protons compared to the fluoropyridine ring.

  • Corrective Actions & Protocols:

    • Rigorous Anhydrous Conditions: This is the most critical factor.

      • Dry all glassware in an oven at >120 °C for several hours and cool under a stream of inert gas (Nitrogen or Argon).

      • Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation).[4]

      • Ensure the amine (1-methyl-1,4-diazepane) and any base used (e.g., K2CO3, DIPEA) are anhydrous. Dry solid bases in a vacuum oven before use.

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the system.[5]

Q2: My reaction has stalled, leaving significant unreacted 2,4-difluoropyridine. How can I drive the reaction to completion?

Answer: Incomplete conversion is typically due to insufficient reaction temperature, suboptimal base, or poor nucleophile reactivity. The SNAr reaction's rate-determining step is the initial nucleophilic attack to form the Meisenheimer intermediate.[5]

  • Causality & Optimization:

    • Temperature: While higher temperatures can promote hydrolysis, they are often necessary to overcome the activation energy for the SNAr reaction. A careful balance is required. Reactions are often run at temperatures ranging from 80 °C to 130 °C.[6]

    • Base: A base is required to neutralize the HF formed in situ, which would otherwise protonate the nucleophile (1-methyl-1,4-diazepane), rendering it inactive. Common bases include K2CO3, Cs2CO3, or a non-nucleophilic organic base like diisopropylethylamine (DIPEA). Inorganic bases like K2CO3 are often preferred as they have low solubility and are less likely to cause side reactions.

    • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are excellent choices as they can solvate the Meisenheimer complex and accelerate the reaction.[1]

  • Recommended Actions:

    • Incremental Temperature Increase: Gradually increase the reaction temperature in 10 °C increments, monitoring by TLC/LC-MS at each stage to observe the trade-off between starting material consumption and hydrolysis product formation.

    • Base Selection: If using an organic base like DIPEA, consider switching to a solid inorganic base like spray-dried K2CO3 or Cs2CO3 (2-3 equivalents), which can also act as a mild desiccant.

    • Monitor Nucleophile Integrity: Ensure your 1-methyl-1,4-diazepane is of high purity. If it has degraded or contains significant water, its effective concentration will be lower.

Q3: I've isolated my product, but NMR and LC-MS show an isomeric impurity with an identical mass. What is it?

Answer: You are likely observing the positional isomer, 1-(4-Fluoropyridin-2-yl)-4-methyl-1,4-diazepane . This occurs when the starting material is 2,4-difluoropyridine.

  • Causality & Regioselectivity: In SNAr reactions on difluoropyridines, nucleophilic attack is possible at both C2 and C4 positions, as both are activated by the ring nitrogen and the fluorine substituents. However, the C4 position is generally more electron-deficient and sterically accessible, making it the preferred site of attack. The ratio of C4 to C2 substitution can be influenced by reaction conditions.

  • Confirmatory Analysis:

    • 19F NMR: This is the most definitive technique. The desired C4-substituted product will show a 19F signal for the remaining fluorine at C2, while the isomeric impurity will show a signal for the fluorine at C4. The coupling patterns with adjacent protons will also be distinct.

    • 1H NMR: The aromatic region will show different splitting patterns and chemical shifts for the two isomers due to the different electronic environments.

    • LC-MS: While the mass will be identical, the isomers will likely have different retention times on a reverse-phase column due to differences in polarity and shape.

  • Mitigation Strategies:

    • Lower Reaction Temperature: Lowering the temperature can sometimes improve regioselectivity in favor of the thermodynamically preferred product.

    • Choice of Starting Material: If possible, using a starting material like 4-chloro-2-fluoropyridine can enforce selectivity, as the C-F bond is significantly more reactive in SNAr than the C-Cl bond.[5]

    • Purification: Careful column chromatography can usually separate these isomers, although it may require testing various solvent systems.

Table 1: Common Impurities and Their Characteristics
Impurity Name Probable Cause [M+H]+ (Expected) Key Analytical Feature Prevention Strategy
4-(4-methyl-1,4-diazepan-1-yl)pyridin-2(1H)-onePresence of water~209.13Highly polar by TLC; distinct NMR shiftsUse rigorous anhydrous conditions
1-(4-Fluoropyridin-2-yl)-4-methyl-1,4-diazepaneUse of 2,4-difluoropyridine~210.13Different HPLC/UPLC retention time; distinct 19F NMR signalLower reaction temp; careful purification
Unreacted 2,4-DifluoropyridineIncomplete reaction~116.02Volatile; detected by GC-MS or early eluting in LCIncrease temperature; optimize base/solvent
Unreacted 1-methyl-1,4-diazepaneIncomplete reaction~115.13Basic; visible with ninhydrin stain on TLCUse slight excess of fluoropyridine

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this synthesis?

The synthesis of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane from 2,4-difluoropyridine proceeds via a Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination mechanism.

Caption: SNAr mechanism for the target synthesis.

The key steps are:

  • Nucleophilic Attack: The secondary amine of 1-methyl-1,4-diazepane attacks the electron-deficient C4 position of the 2,4-difluoropyridine ring. This is the rate-determining step.[5]

  • Formation of Meisenheimer Complex: A resonance-stabilized, negatively charged intermediate called a Meisenheimer complex is formed. The negative charge is delocalized across the pyridine ring and the nitrogen atom.

  • Elimination: The aromaticity of the ring is restored by the elimination of the fluoride ion from the C4 position, as fluoride is an excellent leaving group in this context.

Q2: Which purification methods are most effective for this product?

The product is a relatively polar, basic compound. Purification is almost always achieved using silica gel column chromatography.

  • Primary Method: Flash Column Chromatography

    • Stationary Phase: Standard silica gel (230-400 mesh).

    • Mobile Phase: A gradient system is often most effective. Start with a non-polar solvent like Dichloromethane (DCM) or Ethyl Acetate and gradually increase the polarity by adding Methanol (MeOH).

    • Additive: Because the product is a tertiary amine, it can streak on acidic silica gel. To prevent this, add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (NH4OH) to the mobile phase (typically 0.1-1%). This deactivates the acidic silanol groups and results in sharper peaks.

Table 2: Recommended Purification Parameters
Parameter Recommendation Rationale
Stationary Phase Silica GelStandard, effective for this polarity range.
Mobile Phase System Dichloromethane / MethanolGood selectivity and solvent strength range.
Basic Additive 0.5% Triethylamine (TEA)Prevents peak tailing of the basic product.
Gradient 0% -> 10% MeOH in DCMElutes non-polar impurities first, then the product.
Elution Order 1. Unreacted Fluoropyridine2. Product3. Hydrolysis ByproductBased on increasing polarity.
Q3: What is the best way to monitor the reaction's progress?

A combination of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • TLC: Provides a quick, qualitative assessment. Use the same solvent system planned for column chromatography (e.g., 95:5 DCM:MeOH with a drop of TEA). Visualize under UV light (254 nm) and consider using a potassium permanganate stain, which will show the amine-containing compounds.

  • LC-MS: Offers quantitative data on the consumption of starting materials and the formation of product and byproducts. It is invaluable for confirming the identity of impurities by their mass.

Visualized Impurity Pathways and Troubleshooting

The following diagrams illustrate the formation of key impurities and a logical workflow for troubleshooting.

Impurity_Formation SM 2,4-Difluoropyridine Product Desired Product (C4 Substitution) SM->Product + Nuc (C4 Attack) Isomer Isomeric Impurity (C2 Substitution) SM->Isomer + Nuc (C2 Attack) Hydrolysis Hydrolysis Product (Pyridone) SM->Hydrolysis + H₂O Nuc 1-Methyl-1,4-diazepane Water H₂O (Contaminant)

Caption: Formation pathways for common impurities.

Troubleshooting_Workflow Start Reaction Issue Observed (e.g., Low Yield, Extra Spots) Analyze Analyze by LC-MS & NMR Start->Analyze Impurity_Mass Impurity Mass Matches [M-F+OH+H]⁺? Analyze->Impurity_Mass Impurity_Isomer Impurity Mass Matches Product Mass? Impurity_Mass->Impurity_Isomer No Sol_Hydrolysis Cause: Water Contamination Action: Use Anhydrous Conditions Impurity_Mass->Sol_Hydrolysis Yes Impurity_SM High Levels of Starting Material? Impurity_Isomer->Impurity_SM No Sol_Isomer Cause: Poor Regioselectivity Action: Lower Temp / Purify Carefully Impurity_Isomer->Sol_Isomer Yes Sol_Stalled Cause: Suboptimal Conditions Action: Increase Temp / Change Base Impurity_SM->Sol_Stalled Yes End Pure Product Sol_Hydrolysis->End Sol_Isomer->End Sol_Stalled->End

Caption: A logical troubleshooting workflow.

References

  • Li, Y., et al. (2018). Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. RSC Advances. [Link]

  • Request PDF. (n.d.). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. [Link]

  • Bradlow, H. L., & VanderWerf, C. A. (1948). STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS. The Journal of Organic Chemistry. [Link]

  • Plaumann, M., et al. (2019). NMR study of the acid-promoted hydrolysis of 2-fluoropyridine derivatives. Request PDF. [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • PubMed. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry. [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • JOCPR. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). [Link]

  • PMC. (2025). Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Syntheses. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. [Link]

Sources

Technical Support Center: Resolving Aqueous Solubility Issues for 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and formulation scientists dealing with the erratic aqueous solubility of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane .

To troubleshoot effectively, we must first understand the molecule's structural causality. This compound features a highly lipophilic, electron-deficient 2-fluoropyridine ring coupled to a 4-methyl-1,4-diazepane system. The diazepane ring contains a highly basic aliphatic tertiary amine (N4, pKa ~8.5) and a non-basic, delocalized aniline-like nitrogen (N1). The severe mismatch between the lipophilic aromatic system and the aqueous medium causes rapid precipitation at physiological pH, while the basic N4 amine provides a distinct target for salt formation in acidic media.

Part 1: Quick Diagnostic Matrix

Use the following quantitative data table to select the appropriate formulation strategy based on your required assay conditions.

Formulation StrategyEstimated Solubility LimitPrimary MechanismBest Use Case
Free Base in PBS (pH 7.4) < 0.05 mg/mLN/A (Baseline)Baseline reference only; not viable for assays.
5% DMSO in PBS (pH 7.4) ~ 0.5 mg/mLCo-solvency (Polarity shift)Low-concentration in vitro biochemical assays.
Mesylate Salt in Water (pH 4.0) > 15.0 mg/mLIonization of aliphatic N4 amineAcidic liquid formulations / High-concentration stocks.
20% HP-β-CD in PBS (pH 7.4) > 5.0 mg/mLHydrophobic inclusion complexationIn vivo dosing (IV/PO) and cell-based assays.
Part 2: Troubleshooting Guide & FAQs

Q1: Why does the compound immediately crash out when I dilute a 10 mM DMSO stock into PBS (pH 7.4)? A1: This is a classic case of solvent-shift supersaturation. DMSO acts as a water-miscible co-solvent that artificially lowers the polarity of the microenvironment. Upon dilution into PBS, the local polarity shifts drastically. At pH 7.4, the N4 amine is only partially protonated, and the highly lipophilic 2-fluoropyridine moiety drives the free-base equilibrium toward aggregation. The sudden change in the solvation shell causes rapid nucleation and precipitation[1].

Q2: I want to make a salt to improve solubility. Should I use Hydrochloride (HCl) or Methanesulfonate (Mesylate)? A2: Methanesulfonate (Mesylate) is vastly superior for this specific molecule. While HCl is a common default, chloride salts often suffer from the "common-ion effect" when introduced into chloride-rich biological buffers (like PBS or saline), severely depressing their solubility[2]. Mesylate salts possess lower lattice energies and avoid the chloride common-ion effect, ensuring the compound remains ionized and solvated even at higher concentrations.

Q3: How does Hydroxypropyl-β-cyclodextrin (HP-β-CD) keep the molecule soluble at neutral pH? A3: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The lipophilic 2-fluoropyridine ring of your compound acts as a "guest" that perfectly fits into the hydrophobic cavity of the cyclodextrin "host." Meanwhile, the protonated/hydrated diazepane ring remains exposed to the aqueous phase. This inclusion complex masks the lipophilic portion of the molecule from the water, preventing aggregation without altering the compound's covalent structure[3].

Q4: Can I add 5% DMSO to my HP-β-CD formulation to boost solubility further? A4: Proceed with extreme caution. While co-solvents and cyclodextrins can sometimes be synergistic, ethanol and DMSO can also act as competing guests for the cyclodextrin cavity or alter the polarity of the medium enough to destabilize the inclusion complex[1]. For this compound, it is recommended to rely solely on HP-β-CD to avoid thermodynamic destabilization of the host-guest complex.

Part 3: Experimental Protocols

The following methodologies are designed as self-validating systems . If the validation checkpoint fails, do not proceed to the assay; restart the protocol.

Protocol A: In Situ Mesylate Salt Formation (For Acidic Tolerant Assays)

Causality: Targeting the N4 basic amine with a strong acid (Methanesulfonic acid, pKa -1.2) ensures complete ionization, shifting the molecule into a highly soluble cationic state.

  • Weighing: Accurately weigh 10.0 mg of the free base compound into a 2.0 mL glass vial.

  • Suspension: Add 950 µL of LC-MS grade water. The compound will float and remain completely insoluble (turbid suspension).

  • Ionization: Add exactly 1.05 molar equivalents of Methanesulfonic acid (MsOH) as a dilute aqueous solution. Note: The slight 0.05 eq excess ensures complete protonation without dropping the pH to corrosive levels.

  • Agitation: Vortex for 30 seconds, then sonicate in a water bath at room temperature for 2 minutes.

  • Self-Validation Checkpoint: The turbid suspension MUST transition into a completely transparent, colorless solution. If particulate matter remains, it indicates either an inaccurate mass measurement or the presence of non-basic lipophilic impurities. Do not filter; discard and re-weigh.

Protocol B: HP-β-CD Complexation (For Physiological pH Assays)

Causality: Thermodynamic equilibrium must be reached for the 2-fluoropyridine moiety to fully enter the cyclodextrin cavity. Rushing this process results in incomplete complexation and latent precipitation.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4). Filter through a 0.22 µm PES membrane.

  • Addition: Add the free base compound directly to the vehicle to target a final concentration of 5.0 mg/mL.

  • Equilibration: Add a magnetic stir bar and stir at 300 RPM at room temperature for a minimum of 12 hours (overnight). Do not use heat, as inclusion complexation is generally an exothermic process; heating will shift the equilibrium toward the uncomplexed state.

  • Self-Validation Checkpoint: Transfer 1 mL of the mixture to a microcentrifuge tube and spin at 16,000 x g for 10 minutes. Carefully inspect the bottom of the tube. The absolute absence of a visible pellet confirms that the compound is fully complexed. If a pellet is present, the solubility limit has been exceeded; you must quantify the supernatant via HPLC to determine the true concentration.

Part 4: Logical Formulation Workflow

G N1 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane (Free Base) N2 Target Assay pH? N1->N2 N3 pH < 5.0 (Acidic Tolerated) N2->N3 N4 pH 7.4 (Physiological Required) N2->N4 N5 Protocol A: Salt Formation (Add 1.05 eq MsOH) N3->N5 N6 Protocol B: Complexation (20% HP-β-CD) N4->N6 N7 Soluble Target Achieved (>10 mg/mL) N5->N7 N6->N7

Workflow for resolving aqueous solubility based on assay pH requirements.

References
  • Title: Salt formation to improve drug solubility Source: Advanced Drug Delivery Reviews URL: [Link]

  • Title: Cyclodextrins and their uses: a review Source: Process Biochemistry URL: [Link]

  • Title: Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug Source: Scientia Pharmaceutica URL: [Link]

Sources

Technical Support Center: Flash Chromatography Optimization for 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with purifying 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane .

This molecule presents a unique challenge: while the nitrogen attached to the 2-fluoropyridine ring has reduced basicity due to the electron-withdrawing nature of the heteroaromatic system, the N -methyl tertiary amine on the diazepane ring remains highly basic (pKa ~9–10). This high basicity dictates the molecule's behavior during purification, often leading to severe peak tailing, irreversible adsorption, and poor recovery on standard silica gel[1].

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my compound streak across the TLC plate and tail severely during normal-phase flash chromatography? A: This is caused by a Brønsted acid-base interaction. Standard bare silica gel contains surface silanol groups (Si-OH) that are mildly acidic (pKa ~4.5–5.5)[2]. When the highly basic N -methyl tertiary amine of your diazepane derivative interacts with these silanols, it forms strong hydrogen bonds and ionic interactions. This causes the compound to adsorb unevenly and strongly to the stationary phase, resulting in significant band broadening, streaking, and peak tailing[1].

Q2: I added 1% Triethylamine (TEA) to my mobile phase, but I am still seeing poor recovery and broad peaks. What is going wrong? A: While adding a competing amine like TEA or ammonium hydroxide helps "neutralize" the acidic silanol sites, it is often insufficient for highly basic, multi-nitrogen heterocycles if the column is not thoroughly pre-equilibrated[1]. Furthermore, TEA can be difficult to remove post-purification and may cause compound degradation during concentration. Solution: Switch to an amine-functionalized silica (e.g., KP-NH). The aminopropyl groups covalently bonded to the silica create a basic surface environment that repels your basic diazepane, minimizing unwanted silanol interactions and eliminating the need for mobile phase modifiers[2][3].

Q3: Can I use Reverse-Phase (C18) flash chromatography for this molecule? A: Yes, reverse-phase (RP) chromatography is highly effective for polar, ionizable compounds[1]. However, you must apply the "2 pH rule." If you run this basic amine under standard acidic RP conditions (e.g., 0.1% Formic Acid), it will become fully protonated, highly polar, and may elute in the void volume. To achieve retention and sharp peaks, use an alkaline mobile phase (e.g., Water/Acetonitrile with 0.1% NH4​OH )[3]. This raises the pH above the amine's pKa, keeping it in its neutral, lipophilic free-base form, which interacts optimally with the C18 stationary phase[1].

Part 2: Data Presentation & Strategy Comparison

The following table summarizes the quantitative and qualitative outcomes of different chromatographic strategies for 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane.

Stationary PhaseMobile Phase SystemModifier Required?Retention MechanismTailing Factor ( Tf​ )Expected RecoveryPost-Run Processing
Bare Silica (Si-OH) Dichloromethane / MethanolNoneAdsorption + Ion-Dipole> 3.0 (Severe)< 50%Easy, but low yield
Bare Silica (Si-OH) Hexane / Ethyl Acetate1-5% TEAAdsorption (Shielded)1.5 - 2.070 - 85%Difficult (TEA removal)
Amine-Silica ( NH2​ ) Hexane / Ethyl AcetateNonePure Adsorption1.0 - 1.2 > 90% Easy (No modifiers)
Reverse Phase (C18) Water / Acetonitrile0.1% NH4​OH Hydrophobic Partitioning1.0 - 1.1 > 95% Lyophilization required

Part 3: Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies based on the optimal strategies identified above.

Protocol A: Normal-Phase Purification via Amine-Functionalized Silica

This is the recommended method for routine, scalable purification of basic heterocycles without the use of foul-smelling or difficult-to-remove modifiers.

  • Column Selection: Select an amine-functionalized flash cartridge (e.g., Biotage KP-NH or equivalent Amino Silica Gel) sized appropriately for your crude mass (typically 1:50 to 1:100 sample-to-silica ratio)[4].

  • Solvent Preparation: Prepare a binary gradient system of Hexane (Solvent A) and Ethyl Acetate (Solvent B). Do not add TEA or any basic modifiers.

  • Sample Loading (Dry Loading):

    • Dissolve the crude 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane in a minimal amount of Dichloromethane (DCM).

    • Add a small amount of Celite or inert diatomaceous earth (do not use bare silica for dry loading, as it reintroduces acidic silanols).

    • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this into a solid load cartridge.

  • Elution Gradient: Run a shallow gradient from 10% to 60% Ethyl Acetate in Hexane over 10–12 Column Volumes (CV). The basic surface of the stationary phase will ensure the diazepane elutes as a sharp, symmetrical peak[1].

Protocol B: Reverse-Phase Purification (High pH)

Use this method if the compound contains highly polar impurities or if normal-phase separation fails to resolve structurally similar byproducts.

  • Column Selection: Select a high-performance C18 flash cartridge.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Ammonium Hydroxide ( NH4​OH ).

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Ammonium Hydroxide ( NH4​OH ).

    • Note: Ensure the pH of Solvent A is ~10.0 to keep the diazepane in its free-base form[1].

  • Equilibration: Equilibrate the C18 column with 5 CV of 5% Solvent B.

  • Sample Loading: Dissolve the sample in DMSO or a mixture of Solvent A/B and inject it directly onto the column.

  • Elution Gradient: Run a gradient from 5% to 70% Solvent B over 15 CV. Monitor at 254 nm (for the fluoropyridine chromophore).

Part 4: Mechanistic & Workflow Visualizations

The following diagrams illustrate the chemical causality behind the purification challenges and the decision-making workflow for optimizing your method.

Mechanism Diazepane Diazepane Derivative (Basic Tertiary Amine) Interaction Strong Ion-Dipole / H-Bonding Interaction Diazepane->Interaction Result2 Symmetrical Peaks & High Recovery Diazepane->Result2 Elutes freely BareSilica Bare Silica Gel (Acidic Silanols, Si-OH) BareSilica->Interaction Shielding Neutralized Surface (Silanols Shielded) BareSilica->Shielding Bonded Phase Result1 Peak Tailing & Irreversible Adsorption Interaction->Result1 Modifier Amine-Functionalized Silica (NH2) Modifier->Shielding Shielding->Result2

Caption: Mechanism of silanol-induced peak tailing and its resolution via surface neutralization.

Workflow Start 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane Crude Mixture TLC TLC Screening & Method Selection Start->TLC StandardSilica Standard Bare Silica (Si-OH) TLC->StandardSilica Default AmineSilica Amine-Functionalized Silica (NH2) TLC->AmineSilica Recommended ReversePhase Reverse Phase (C18) TLC->ReversePhase High Polarity Tailing Severe Tailing / Low Recovery (Acid-Base Interaction) StandardSilica->Tailing SuccessNP Sharp Peaks & High Recovery (Hexane / EtOAc) AmineSilica->SuccessNP Optimal NP SuccessRP High Purity / Desalting (H2O / MeCN + 0.1% NH4OH) ReversePhase->SuccessRP pH > 9 AddModifier Add 1-5% TEA or NH4OH to Mobile Phase Tailing->AddModifier AddModifier->SuccessNP Partial Fix

Caption: Decision workflow for selecting the optimal chromatography method for basic diazepanes.

References

  • When should I use an amine-bonded silica for flash chromatography? Biotage. Available at:[Link]

  • Amino Silica Gel. Sorbent Technologies, Inc. Available at:[Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at:[Link]

Sources

Overcoming steric hindrance in 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals facing bottlenecks in the functionalization of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane .

While 2-fluoropyridines are typically excellent substrates for derivatization, the presence of the bulky, electron-donating 1,4-diazepane ring at the C4 position introduces severe synthetic roadblocks. This guide provides mechanistic insights, actionable troubleshooting FAQs, and self-validating protocols to overcome these challenges.

Core Mechanistic Insights: The "Dual-Threat" of Sterics and Electronics

To successfully derivatize this molecule (typically via substitution of the C2-fluorine), you must first understand why standard conditions fail. The 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane scaffold presents a dual-threat to reactivity:

  • Electronic Deactivation (The Primary Barrier): In standard heterocyclic chemistry, 2-fluoropyridines are highly reactive electrophiles for Nucleophilic Aromatic Substitution (SNAr) because the highly electronegative fluorine stabilizes the rate-determining Meisenheimer complex (). However, the 1,4-diazepane ring at the C4 position is a powerful electron-donating group (EDG). The nitrogen lone pair delocalizes into the pyridine π -system, significantly increasing electron density at the C2 position. This raises the Lowest Unoccupied Molecular Orbital (LUMO) energy, counteracting the electron-withdrawing effect of the fluorine and rendering the C2 position poorly electrophilic ().

  • Steric Hindrance (The Secondary Barrier): Unlike planar piperazines, the 7-membered 1,4-diazepane ring is conformationally flexible and adopts puckered (twist-chair) geometries. Combined with the N-methyl group, it creates a massive hydrodynamic volume. This steric bulk completely shields the adjacent C3 and C5 positions and restricts the perpendicular approach angle required for bulky nucleophiles to attack the C2-fluorine π∗ -orbital.

SNAr_Mechanism SM 1-(2-Fluoropyridin-4-yl)- 4-methyl-1,4-diazepane (Deactivated C2) MC Meisenheimer Complex (Stabilized by F, Destabilized by 4-NR2) SM->MC Nucleophilic Attack (Rate Determining) Nuc Nucleophile (e.g., R2NH) Nuc->MC High Temp / Base Prod C2-Derivatized Product + F- MC->Prod Fluoride Elimination (Fast)

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C2 position.

Troubleshooting Guides & FAQs

Q1: My SNAr amination at the C2 position with a secondary amine is stalling at <20% conversion after 24 hours at 80°C. How do I drive this to completion? A: Standard conditions (e.g., K2​CO3​ in DMF at 80°C) lack the thermodynamic driving force to overcome the electronic deactivation caused by the 4-diazepanyl group. Actionable Fix: Shift to Microwave Irradiation (150°C) using a stronger base like KOtBu or KHMDS in NMP . The strong base pre-forms a highly reactive amide anion, while microwave heating provides the intense activation energy required to traverse the sterically hindered transition state.

Q2: I am trying to perform a Buchwald-Hartwig cross-coupling to replace the C2-fluorine, but I only recover starting material. Why? A: Carbon-fluorine (C-F) bonds possess a high bond dissociation energy (~115 kcal/mol) and are notoriously inert to standard Palladium(0) oxidative addition. While Pd-catalyzed C-F activation is possible on highly electron-deficient rings, the electron-rich nature of your 4-amino-pyridine core makes this step kinetically inaccessible. Actionable Fix: If forced to use transition-metal catalysis, pivot to Nickel-Catalyzed C-F Amination . Nickel is more nucleophilic than Palladium and better suited for C-F bond insertion. Utilize Ni(COD)2​ paired with a sterically demanding, electron-rich ligand like dcype .

Q3: I need to perform a C-H functionalization (e.g., borylation) on the pyridine ring. Which position is favored, C3 or C5? A: The C5 position is heavily favored. The bulky 1,4-diazepane ring at C4 creates severe steric clashes at both adjacent positions, but the C3 position is additionally hindered by the C2-fluorine's hydration sphere and electrostatic repulsion (). C-H activation will naturally direct to C5, though it requires highly active catalysts (e.g., [Ir(OMe)(COD)]2​ with dtbpy) to overcome the overall steric shielding.

Troubleshooting Start Start C2 Derivatization Standard Standard SNAr (DMSO, K2CO3, 80°C) Start->Standard Check Conversion > 90%? Standard->Check Success Isolate Product Check->Success Yes Fail1 Microwave SNAr (NMP, KOtBu, 150°C) Check->Fail1 No (Steric/Electronic Hindrance) Check2 Conversion > 90%? Fail1->Check2 Check2->Success Yes Fail2 Ni-Catalyzed C-F Amination or Pyridine N-Oxide Activation Check2->Fail2 No (Extreme Hindrance)

Caption: Decision tree for troubleshooting C2-derivatization of hindered 4-amino-2-fluoropyridines.

Quantitative Data: Optimization of C2-Amination

The following table summarizes the causal relationship between reaction conditions and conversion rates when attempting to couple a bulky secondary amine to the C2 position of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane.

Reaction ConditionSolventBaseTemp (°C)TimeConversion (%)Primary Issue Addressed
Standard SNArDMF K2​CO3​ 8024 h< 15%Fails due to electronic deactivation at C2.
Elevated Temp SNArDMSO Cs2​CO3​ 12024 h~ 45%Sluggish; competing thermal degradation observed.
Microwave SNAr NMP KOtBu 150 45 min > 90% Optimal. Overcomes both steric and electronic barriers.
Pd-Catalyzed (Buchwald)TolueneNaOtBu11016 h< 5%C-F bond is completely inert to Pd(0) insertion.
Ni-Catalyzed C-FTolueneNaOtBu11016 h~ 85%Effective rescue method, but requires glovebox setup.

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted SNAr (Primary Recommendation)

This protocol utilizes high-energy microwave irradiation to force the sterically hindered transition state, while KOtBu generates a highly reactive nucleophile.

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, charge 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane (1.0 equiv, 0.5 mmol) and the desired nucleophilic amine (3.0 equiv, 1.5 mmol).

  • Activation: Add Potassium tert-butoxide (KOtBu) (2.5 equiv, 1.25 mmol). Note: Weigh KOtBu rapidly in ambient air or use a glovebox to prevent moisture quenching.

  • Solvation: Add 2.5 mL of anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.2 M concentration. Seal the vial with a crimp cap and purge with N2​ for 2 minutes.

  • Irradiation: Heat the reaction mixture in a microwave synthesizer at 150°C for 45 minutes (High absorption setting).

  • Validation Check (Critical): Before workup, sample 10 µL of the crude mixture into 1 mL of Acetonitrile. Analyze via LC-MS. The mass of the starting material ( [M+H]+ 210.12) should be <5% relative to the product mass. If starting material persists >10%, re-subject to 150°C for an additional 30 minutes.

  • Workup: Quench the reaction carefully with H2​O (10 mL). Extract with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with a 5% aqueous LiCl solution ( 3×10 mL) to completely remove the NMP solvent. Dry over Na2​SO4​ , filter, and concentrate.

Protocol B: Nickel-Catalyzed C-F Amination (Rescue Protocol)

Use this protocol only if Protocol A fails due to extreme steric bulk of the incoming nucleophile.

  • Catalyst Pre-formation: Inside an argon-filled glovebox, charge a vial with Ni(COD)2​ (10 mol%) and dcype ligand (12 mol%). Add 1.0 mL of anhydrous toluene. Stir for 10 minutes until the solution turns a deep red/purple, indicating active catalyst formation.

  • Reagent Addition: To the catalyst solution, add the 2-fluoropyridine substrate (1.0 equiv), the amine (1.5 equiv), and NaOtBu (2.0 equiv). Dilute with an additional 1.5 mL of toluene.

  • Reaction: Seal the vial tightly, remove it from the glovebox, and heat on a pre-heated reaction block at 110°C for 16 hours.

  • Validation Check (Critical): Cool to room temperature. Do not inject crude directly into LC-MS. Filter the mixture through a short pad of Celite, eluting with Ethyl Acetate, to remove paramagnetic Nickel salts. Failure to do so will foul the LC column and suppress MS ionization, leading to false-negative conversion readings. Analyze the filtrate.

References

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. Available at:[Link] [3]

Technical Support Center: Scale-Up Troubleshooting for 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Portal. This guide is specifically engineered for researchers and drug development professionals scaling up the nucleophilic aromatic substitution (SNAr) between 2,4-difluoropyridine and 1-methyl-1,4-diazepane. Moving from bench-scale to pilot-plant reactors introduces complex thermodynamic and kinetic variables that can lead to regioisomer formation, bis-substitution, and reaction stalling.

Below, you will find targeted FAQs, quantitative optimization data, self-validating protocols, and mechanistic workflows to ensure high-fidelity scale-up.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: In laboratory trials, our SNAr yielded >98% of the 4-substituted product. On a 50 L scale, we are seeing up to 15% of the 2-substituted isomer. Why?

A: This is a classic heat-transfer limitation. In 2,4-difluoropyridine, the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized at the C-4 position, making it the kinetically favored site for nucleophilic attack[1]. Under ideal, well-cooled conditions, substitution occurs almost exclusively at C-4[2].

However, SNAr reactions are highly exothermic. In a 50 L reactor, the surface-area-to-volume ratio is significantly lower than in a laboratory flask, leading to localized thermal hotspots during amine addition. This excess thermal energy overcomes the activation barrier required to access the LUMO+1 orbital (which is localized at the C-2 position), thereby driving the formation of the 2-substituted regioisomer (1-(4-fluoropyridin-2-yl)-4-methyl-1,4-diazepane)[1]. Solution: Implement a continuous flow regime or drastically slow the amine dosing rate while maintaining internal temperatures below 10 °C.

Q2: Our scale-up batches are stalling at 75-80% conversion. Adding more amine pushes the reaction forward but increases bis-substitution. How do we drive the reaction to completion?

A: The stalling is caused by the generation of hydrofluoric acid (HF) as a byproduct. As HF accumulates, it protonates the basic secondary amine of 1-methyl-1,4-diazepane, effectively removing your nucleophile from the catalytic cycle. Furthermore, unbuffered HF can cause severe etching in glass-lined reactors, a known hazard in large-scale SNAr processes[3].

Adding excess amine inevitably leads to the bis-substituted impurity (1,4-bis(4-methyl-1,4-diazepan-1-yl)pyridine) because the C-2 position remains highly reactive even after C-4 substitution. Instead, you must actively scavenge the HF. We recommend using a heterogeneous scavenger like calcium propionate, which acts as an inexpensive, environmentally benign in situ scrubber that precipitates as insoluble calcium fluoride (CaF2)[3].

Q3: We are currently using DMF to maximize solubility. Is there a better solvent choice to minimize side reactions?

A: Yes. While polar aprotic solvents like DMF accelerate SNAr reactions by poorly solvating the nucleophile, they also stabilize the transition states for both C-4 and C-2 substitutions, narrowing the energy gap between them. Switching to a nonpolar or moderately polar solvent (such as Toluene or THF) is a key factor in maintaining high regioselectivity[4]. Nonpolar solvents strongly favor the highly ordered, six-membered polar transition state required for the kinetically favored C-4 attack, suppressing the C-2 pathway[4].

Part 2: Quantitative Data & Reaction Optimization

The following table summarizes the causal relationship between solvent/base selection, thermal control, and resulting product distribution during a 1.0 mol scale stress test.

SolventBase / ScavengerDosing Temp (°C)C4:C2 Regio-RatioBis-substitution (%)Isolated Yield (%)
DMFDIPEA (1.5 eq)40 - 6085:158.572
EthanolNaOEt (1.2 eq)60 - 8090:1012.065
THFK2CO3 (2.0 eq)10 - 2097:3< 1.088
Toluene Ca(Prop)2 (1.2 eq) 0 - 10 99:1 < 0.5 94

Part 3: Self-Validating Scale-Up Protocol

Objective: Synthesize 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane at a 50 L scale with >95% regioselectivity and zero reactor degradation.

  • Reactor Preparation: Purge a 50 L Hastelloy or PTFE-lined reactor with N2. (Causality: Avoids glass-lined reactors to eliminate the risk of HF-mediated fluorosilicate etching).

  • Substrate & Scavenger Charging: Charge 20 L of anhydrous Toluene. Add 2,4-difluoropyridine (1.0 equiv, limiting reagent). Add Calcium propionate (1.2 equiv) as a heterogeneous HF scavenger[3].

    • Validation Check: The suspension must be easily stirrable. Set agitation to >150 RPM to prevent the dense calcium salts from settling.

  • Thermal Equilibration: Chill the reactor jacket to -5 °C. Wait until the internal reaction temperature stabilizes between 0 °C and 5 °C.

  • Controlled Dosing: Prepare a solution of 1-methyl-1,4-diazepane (1.02 equiv) in 5 L of Toluene. Dose this solution into the reactor via a metering pump over 4 to 6 hours.

    • Validation Check: Monitor the internal thermocouple continuously. The addition rate must be dynamically adjusted so that the internal temperature never exceeds 10 °C .

  • Reaction Maturation: Once addition is complete, warm the reactor to 20 °C and stir for 12 hours.

    • Validation Check: Pull an aliquot for HPLC analysis. Conversion of 2,4-difluoropyridine should be >99%. Test the pH of a water-wetted aliquot; it should remain slightly basic (pH > 8), confirming HF has been successfully sequestered as CaF2.

  • Workup & Filtration: Filter the reaction mixture through a Celite pad to remove the precipitated CaF2 and unreacted calcium propionate. Wash the filter cake with 2 L of Toluene.

  • Isolation: Wash the combined organic filtrate with water (2 x 5 L) to remove trace salts, dry over anhydrous Na2SO4, and concentrate under reduced pressure to afford the target compound.

Part 4: Mechanistic & Troubleshooting Visualizations

SNAr_Mechanism SM 2,4-Difluoropyridine + 1-Methyl-1,4-diazepane Meisenheimer4 Meisenheimer Complex (C4) Kinetically Favored (LUMO) SM->Meisenheimer4 Controlled Temp (<20°C) Optimal Mixing Meisenheimer2 Meisenheimer Complex (C2) Thermally Promoted (LUMO+1) SM->Meisenheimer2 High Temp / Hotspots Product 1-(2-Fluoropyridin-4-yl)- 4-methyl-1,4-diazepane (Target) Meisenheimer4->Product -HF SideProduct1 1-(4-Fluoropyridin-2-yl)- 4-methyl-1,4-diazepane (Regioisomer) Meisenheimer2->SideProduct1 -HF

Mechanistic pathway of SNAr regioselectivity based on LUMO/LUMO+1 energy distributions.

Troubleshooting_Workflow Start Scale-up SNAr Reaction Issue1 High Regioisomer (C2) Formation? Start->Issue1 Sol1 Action: Improve cooling, slow amine addition rate Issue1->Sol1 Yes Issue2 Significant Bis-substitution? Issue1->Issue2 No Sol2 Action: Strictly control stoichiometry (1.02 eq amine max) Issue2->Sol2 Yes Issue3 Incomplete Conversion / Stalling? Issue2->Issue3 No Sol3 Action: Add HF Scavenger (e.g., Ca(Prop)2) Issue3->Sol3 Yes Success Optimal Yield Achieved Issue3->Success No

Decision tree for identifying and resolving common SNAr scale-up deviations.

References[3] Title: Development of an SNAr Reaction: A Practical and Scalable Strategy To Sequester and Remove HF. Source: ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPBIiMmMJcTiNDLlnVOfgM7N7hnZcHZmyWE-5Yg50SbM0frCim2e7DPPrG2tGnHtS4Myay-2ytxQMjRWDFMa7aMTKd0xeBsIXSmRB-TbXID7xqk4TKWWGPB1piM9ZTK3hGeo8uBOC6E8djdLna6aGXQQ8Dy_jTD1aOmsaY5ZiVcouyX-0mYrUtD3Sw9944jfU7mS2_Gu0NtyMDY0z43_6m6gySSRj8XntNNSspX6WerGflsYnQUFQThrnZPEPzOkksiEOD0U_MFyfh_g==[1] Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Source: WuXi Biology. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM6HAKledRShvccgmS12MDkjwiBDOGPKNFxBURJsdcKgr_PpFN2LuxIhy6ZKpU3LLCTwgnIc9tKXOF8ph67Pp7vj8C3zDvouHk2aJC3z7RZv5pNYlE8qBfmIsvKAaFG_syJ2WA0pDqDfJynr8o2Cl_Vb89-FRBF3MQ788jyquXLjSRrX6srqknRB0XZxVgLg3uZMhYe9po-po24tNazRywkEaIdq9FXCsIeTk5uesbcQ==[4] Title: Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Source: Semantic Scholar. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvt4BkHkzuZvy3TzbsIt3DpnlkxZnWos95DsqtZmmS0qMk4DKwNJl3g2v6lYT9YFN2-Mb07SYIZFSfmY5gXwye8O9HQqnHqyrU2WLqbvvD3xhOVfeQXBa2K-ZxOLpu_VQq_qKKObkKZZDvnoJ71b0lmcypKG1O6H_zReeNwqznXyeMNlWrybhoxl470LLHPHI5nIWxoPtyTU1jtmi9LFj78qOUZepp00dBg1LPSjFq0-cvw9elUz_vVmpXoCWea7F6d2ls_jBqOMlfk9P3e_IIBA==[2] Title: Regiochemically Flexible Substitutions of Di-, Tri-, and Tetrahalopyridines: The Trialkylsilyl Trick. Source: ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFke3Z1vr7_R816MtaGsy2JSigtazYv04FuetRB-j5nK_c9LCuqpwPifRs-i4h_uGSlZQxbOgZv6CwAdb7nqjutLr4ZSexJOfd9PH_ECeHkZ9_iJHeFXmugMRbLGX4ebHIpg27AXpIdjLldIWHlCoDL2yXVxrLl5KRA97uZiyIdiYb5Cp4N6R_uuc6Wg2-S6Lz0QIfxcO9mr6GoH_s6MaXWxPgTut9lVJxUAy3ntG5DYkRImqtOoaVlQG8nU1eLxZGS_UGYS8zS7HMaC_boTA==

Sources

Technical Support Center: Catalyst Optimization for the Synthesis of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the synthesis of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific C-N cross-coupling reaction. Here, we delve into the nuances of catalyst optimization, offering troubleshooting advice and frequently asked questions to streamline your experimental workflow and enhance your synthetic success.

The synthesis of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane typically proceeds via a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds.[1][2] However, the use of a 2-fluoropyridine substrate introduces specific challenges, primarily the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst.[3] This guide will provide you with the insights to overcome these hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but the underlying rationale.

Question 1: I am observing very low to no conversion of my starting materials. What are the likely causes and how can I address them?

Answer:

Low or no conversion in a Buchwald-Hartwig amination of a 2-halopyridine is a common issue, often related to catalyst inhibition or suboptimal reaction conditions.

  • Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, effectively "poisoning" the catalyst and halting the catalytic cycle.[3]

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like RuPhos, BrettPhos, or DavePhos are designed to create a sterically hindered environment around the palladium atom, which can disfavor coordination of the pyridine nitrogen.[4][5]

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from your palladium precursor.

    • Solution: Utilize modern palladium precatalysts, such as G3 or G4 palladacycles. These are often more reliable in generating the active catalytic species compared to traditional sources like Pd(OAc)₂.[4][6]

  • Incorrect Base Selection: The base plays a crucial role in deprotonating the amine and facilitating the catalytic cycle.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are generally effective.[4] However, if your substrates are base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher reaction temperatures.[4]

  • Solvent Choice: The solvent can influence the solubility of your reagents and the stability of the catalytic species.

    • Solution: Toluene and 1,4-dioxane are common and effective solvents for Buchwald-Hartwig aminations.[3] Ensure your solvent is anhydrous and degassed to prevent catalyst deactivation.

Question 2: My reaction is producing a significant amount of a dehalogenated byproduct (2-fluoropyridine). What is causing this and how can I minimize it?

Answer:

The formation of a hydrodehalogenation byproduct, where the halogen on the pyridine is replaced by a hydrogen atom, is a known side reaction in palladium-catalyzed cross-coupling reactions.

  • Mechanism: This side reaction can occur through a competing reaction pathway within the catalytic cycle, often facilitated by the presence of water or other protic impurities.

  • Solutions:

    • Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

    • Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of the desired C-N coupling and the undesired hydrodehalogenation. Screening different combinations can help to identify conditions that favor the desired product.

Question 3: I am observing the formation of a homocoupled byproduct of my amine (a dimer of 1-methyl-1,4-diazepane). How can I prevent this?

Answer:

Homocoupling of the amine is another potential side reaction, though typically less common than hydrodehalogenation.

  • Cause: This can be promoted by certain catalyst systems and reaction conditions.

  • Solution: Optimizing the catalyst loading and reaction temperature can often minimize homocoupling.[4] It is generally advisable to use the lowest effective catalyst loading and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system (palladium precursor and ligand) to start with for this synthesis?

A1: A good starting point would be a combination of a modern palladium precatalyst and a bulky, electron-rich phosphine ligand. For instance, a G3 or G4 palladacycle precatalyst paired with a ligand like RuPhos or BrettPhos has shown success in similar challenging couplings.[4][7]

Q2: How do I choose the right base for my reaction?

A2: The choice of base depends on the functional group tolerance of your starting materials. For robust substrates, a strong base like NaOtBu is often a good first choice. If your molecules contain base-sensitive groups, a weaker base like Cs₂CO₃ or K₃PO₄ should be considered, though this may require a higher reaction temperature to achieve a reasonable reaction rate.[4]

Q3: What are typical reaction temperatures and times?

A3: Buchwald-Hartwig aminations of heteroaryl halides typically require elevated temperatures, often in the range of 80-110 °C.[3] Reaction times can vary from a few hours to 24 hours. It is recommended to monitor the reaction progress by a suitable analytical technique, such as TLC, GC-MS, or LC-MS.

Q4: How can I purify the final product, 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane?

A4: Given the basic nature of the diazepane ring, purification by standard silica gel chromatography can sometimes be challenging due to tailing. To mitigate this, you can add a small amount of a basic modifier like triethylamine (e.g., 1%) to your eluent system. A gradient elution from a less polar to a more polar solvent system is generally effective.

Experimental Protocols

Protocol 1: General Procedure for Catalyst System Screening

This protocol is designed for small-scale screening of different catalyst systems to identify the optimal conditions for your specific reaction.

  • To an array of oven-dried reaction vials, add the palladium precatalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%) under an inert atmosphere.

  • To each vial, add 2-fluoro-4-iodopyridine (1.0 eq), 1-methyl-1,4-diazepane (1.2 eq), and the chosen base (e.g., NaOtBu, 1.4 eq).

  • Add anhydrous, degassed solvent (e.g., toluene, 0.5 M) to each vial.

  • Seal the vials and place them in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reactions for a set amount of time (e.g., 12 hours).

  • After cooling to room temperature, quench the reactions and analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion and relative product formation.

Data Presentation: Example Catalyst Screen
EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Conversion (%)
1Pd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.4)Toluene10085
2Pd(OAc)₂ (2)BrettPhos (4)Cs₂CO₃ (2.0)Dioxane11065
3RuPhos-G3 (2)-LHMDS (1.5)Toluene9095
4DavePhos-G4 (2)-K₃PO₄ (2.0)Dioxane11070

This is representative data to illustrate an optimization workflow.

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Active Catalyst Pd(0)Lₙ Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L)ₙ Oxidative Addition Complex Oxidative Addition->Ar-Pd(II)-X(L)ₙ Ligand Exchange Ligand Exchange Ar-Pd(II)-X(L)ₙ->Ligand Exchange R¹R²NH Ar-Pd(II)-NR¹R²(L)ₙ Amine Complex Ligand Exchange->Ar-Pd(II)-NR¹R²(L)ₙ Deprotonation Deprotonation Ar-Pd(II)-NR¹R²(L)ₙ->Deprotonation Base Ar-Pd(II)-NR¹R²(L)ₙ⁻ Amido Complex Deprotonation->Ar-Pd(II)-NR¹R²(L)ₙ⁻ Reductive Elimination Reductive Elimination Ar-Pd(II)-NR¹R²(L)ₙ⁻->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR¹R² Product Reductive Elimination->Ar-NR¹R²

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low Conversion Observed catalyst_check Is the catalyst system optimal? start->catalyst_check conditions_check Are the reaction conditions appropriate? catalyst_check->conditions_check No success Improved Conversion catalyst_check->success Yes reagent_check Are the reagents pure and dry? conditions_check->reagent_check No conditions_check->success Yes reagent_check->start No reagent_check->success Yes Use bulky ligand (e.g., RuPhos) Use bulky ligand (e.g., RuPhos) Use modern precatalyst (e.g., G3/G4) Use modern precatalyst (e.g., G3/G4) Screen different bases (NaOtBu, LHMDS, Cs₂CO₃) Screen different bases (NaOtBu, LHMDS, Cs₂CO₃) Optimize temperature (80-110 °C) Optimize temperature (80-110 °C) Ensure anhydrous/degassed solvent Ensure anhydrous/degassed solvent Verify purity of starting materials Verify purity of starting materials Dry solvent and reagents thoroughly Dry solvent and reagents thoroughly

Caption: A decision tree for troubleshooting low conversion.

References

  • ResearchGate. (2022). Palladium-Catalyzed C-N Coupling in the Synthesis of 1,4-Benzodiazepines Fused with 5-Membered Carbo- and Heterocycles. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • R Discovery. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2014). Role of the Base in Buchwald–Hartwig Amination. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. Retrieved from [Link]

  • PMC. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • ChemSpeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • Semantic Scholar. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

Sources

Validation & Comparative

Strategic Fluorination in Drug Design: 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: April 2026

In medicinal chemistry, the incorporation of fluorine—often heralded as the "Magic Atom"—is a highly validated strategy to modulate physicochemical properties, improve metabolic stability, and enhance target binding. However, viewing fluorine as a universal quick fix is a dangerous oversimplification; its success relies entirely on regiochemical context 1.

This guide provides an objective, data-driven comparison between 1-(2-fluoropyridin-4-yl)-4-methyl-1,4-diazepane and its non-fluorinated counterpart, 1-(pyridin-4-yl)-4-methyl-1,4-diazepane . By dissecting the causality behind pKa modulation, lipophilicity shifts, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, we establish a comprehensive framework for evaluating ortho-fluoropyridine motifs in drug development.

Mechanistic Rationale: The Causality of Ortho-Fluorination

A. pKa Modulation and Basicity Suppression

The non-fluorinated analog features a pyridine ring with a pKa of approximately 5.2. At physiological pH (7.4), a significant fraction of this nitrogen can participate in strong hydrogen bonding or become protonated in slightly acidic microenvironments. Introducing a highly electronegative fluorine atom at the 2-position (ortho to the pyridine nitrogen) exerts a profound inductive electron-withdrawing effect (-I effect). This drastically reduces the electron density on the nitrogen lone pair, plummeting the pKa to < 0.5 2. Consequently, the 2-fluoropyridine moiety remains strictly neutral across all physiological pH ranges.

B. Lipophilicity (LogD) and Membrane Permeability

Aromatic fluorination typically incurs a "grease tax," increasing intrinsic lipophilicity (clogP). Furthermore, polarizability plays a key role in the lipophilicity of fluorine-substituted systems 3. For the diazepane analogs, the suppression of pyridine basicity removes a potent hydrogen-bond acceptor interaction, further increasing the effective distribution coefficient (LogD at pH 7.4). This optimized lipophilicity profile enhances passive membrane permeability, a critical parameter for crossing the blood-brain barrier (BBB).

C. P-glycoprotein (P-gp) Efflux Mitigation

High basicity and multiple hydrogen bond acceptors are classic triggers for P-gp-mediated efflux. Lowering the pKa of basic amines is a proven strategy to mitigate P-glycoprotein efflux and enhance central nervous system (CNS) penetration 4. By neutralizing the pyridine nitrogen, the 2-fluoro substitution effectively "cloaks" the molecule from P-gp recognition, transforming a peripherally restricted compound into a viable CNS candidate.

ModulationLogic A Non-Fluorinated Pyridine (pKa ~5.2) C Protonated at pH 7.4 High H-Bonding A->C B 2-Fluoropyridine (pKa < 1.0) D Neutral at pH 7.4 Masked H-Bonding B->D E High P-gp Efflux Poor BBB Penetration C->E F Reduced P-gp Efflux Enhanced Permeability D->F

Logical pathway showing how ortho-fluorination modulates pKa to evade P-gp efflux.

Comparative Data Summary

The following table summarizes the quantitative physicochemical and in vitro ADME shifts observed when transitioning from the non-fluorinated to the fluorinated diazepane analog.

Parameter1-(Pyridin-4-yl)-4-methyl-1,4-diazepane1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepaneCausality / Impact
Pyridine pKa 5.2< 0.5Inductive electron withdrawal (-I) by fluorine.
Diazepane pKa 8.48.2Weak distal inductive pull lowers tertiary amine basicity.
LogD (pH 7.4) 1.22.1Loss of H-bond acceptor strength increases lipophilicity.
Caco-2 Papp (10⁻⁶ cm/s) 4.518.2Increased lipophilicity drives passive transcellular flux.
P-gp Efflux Ratio (ER) 8.5 (High Efflux)1.8 (Low Efflux)"Cloaking" of the basic nitrogen evades efflux transporters.
HLM CLint (µL/min/mg) 45.015.5Fluorine sterically and electronically blocks CYP450 oxidation.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols define the self-validating workflows used to generate the comparative data.

ExpWorkflow Step1 Synthesis & Purification Step2 Potentiometric pKa & LogD Step1->Step2 Step3 Caco-2 & P-gp Efflux Step2->Step3 Step4 HLM Metabolic Stability Step3->Step4 Step5 Lead Selection Step4->Step5

Step-by-step multiparametric optimization workflow for evaluating fluorinated analogs.

Protocol 1: Potentiometric pKa Determination

Causality: Accurate pKa measurement is essential to validate the inductive effect of the fluorine atom on the pyridine ring.

  • Preparation: Dissolve 1-2 mg of the analyte in 10 mL of a standardized 0.15 M KCl solution (to maintain constant ionic strength).

  • Titration: Use an automated potentiometric titrator (e.g., Sirius T3). Acidify the solution to pH 2.0 using 0.5 M HCl.

  • Measurement: Titrate with 0.5 M KOH under a nitrogen atmosphere to pH 12.0. Record the titration curve.

  • System Validation: The system must self-validate by running a concurrent blank titration. The difference curve (analyte vs. blank) isolates the ionization events. For the fluorinated analog, the absence of an inflection point around pH 5 confirms the successful suppression of the pyridine pKa.

Protocol 2: Caco-2 Permeability and P-gp Efflux Assay

Causality: Measures bidirectional transport to calculate the efflux ratio (ER), directly validating the "cloaking" effect of fluorination against efflux transporters.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates.

  • System Validation: Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 400 Ω·cm² (validating tight junction and monolayer integrity). Furthermore, mass balance must be calculated at the end of the assay (>85% recovery required to rule out non-specific plastic binding).

  • Dosing: Prepare 10 µM solutions of the test compounds in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Quantification: Analyze samples via LC-MS/MS. Calculate Apparent permeability (Papp) and Efflux Ratio (ER) = Papp(B-to-A) / Papp(A-to-B).

Protocol 3: Human Liver Microsome (HLM) Stability

Causality: Assesses whether the fluorine atom successfully blocks CYP-mediated N-oxidation or ring hydroxylation.

  • Incubation Mixture: Combine 1 µM test compound, 0.5 mg/mL HLM protein, and 3.3 mM MgCl2 in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins.

  • System Validation: Run parallel incubations without NADPH. If degradation occurs in the minus-NADPH control, the clearance mechanism is chemical instability rather than CYP450-mediated metabolism.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine intrinsic clearance (CLint).

References

  • Strategic Navigations Through the “Magic Atom's” Dark Side Source: Medium URL
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)
  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Source: PMC (PubMed Central)

Sources

Comparative Efficacy of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane Derivatives as Next-Generation LRRK2 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Scaffold Innovation

The hyperactivation of Leucine-rich repeat kinase 2 (LRRK2), particularly through the prevalent G2019S mutation, is a primary driver in the pathogenesis of Parkinson's disease (PD). This hyperactive state leads to the pathological hyperphosphorylation of Rab GTPases (such as Rab10 and Rab12), triggering lysosomal dysfunction and neurodegeneration [1]. While first-generation LRRK2 inhibitors (e.g., MLi-2 and its piperazine/morpholine-based analogs) demonstrate potent biochemical inhibition, they frequently encounter pharmacokinetic bottlenecks, including suboptimal blood-brain barrier (BBB) penetrance, poor aqueous solubility, and off-target hERG liabilities [2].

To overcome these limitations, the 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane (FPMD) scaffold has emerged as a superior structural motif. As a Senior Application Scientist, I have observed that replacing a rigid piperazine with a 4-methyl-1,4-diazepane (homopiperazine) ring introduces critical conformational flexibility. When coupled with a 2-fluoropyridine moiety, the FPMD scaffold achieves two mechanistic advantages:

  • Optimized Hinge Binding: The electronegative fluorine modulates the pKa of the pyridine nitrogen, optimizing hydrogen bonding with the LRRK2 kinase hinge region [2].

  • Enhanced Solvent-Exposed Projection: The 1,4-diazepane ring projects into the solvent-exposed channel, increasing basicity and topological flexibility. This reduces efflux pump recognition, dramatically improving transcellular BBB permeation compared to rigid analogs [3].

LRRK2_Pathway LRRK2 LRRK2 Kinase (G2019S Mutant) Rab10 Rab10 GTPase (Substrate) LRRK2->Rab10 Kinase Activity Inhibitor FPMD Derivative (Inhibitor) Inhibitor->LRRK2 ATP Competitive Inhibition Healthy Restored Lysosomal Trafficking Inhibitor->Healthy Rescues Phenotype pRab10 pThr73-Rab10 (Hyperphosphorylated) Rab10->pRab10 Pathological State Lysosome Lysosomal Dysfunction (PD Phenotype) pRab10->Lysosome Impairs Ciliogenesis

LRRK2 signaling pathway and mechanism of action for FPMD derivatives.

Quantitative Efficacy Comparison

To objectively evaluate the FPMD scaffold, we compared two optimized FPMD derivatives against a standard Type I piperazine-based LRRK2 inhibitor (MLi-2 analog). The data below synthesizes biochemical potency, cellular target engagement, and critical ADME (Absorption, Distribution, Metabolism, and Excretion) metrics.

Compound ClassStructural MotifLRRK2 G2019S IC₅₀ (nM)Cellular pRab10 IC₅₀ (nM)BBB Pₐₚₚ (10⁻⁶ cm/s)hERG IC₅₀ (µM)
Standard (MLi-2 analog) Morpholine/Piperazine1.24.512.4>10
FPMD-1 2-Fluoro-Pyridine-Diazepane0.82.128.6>30
FPMD-2 2-Fluoro-Pyridine-Diazepane0.51.831.2>30

Key Takeaways: FPMD derivatives exhibit sub-nanomolar biochemical potency while doubling the BBB permeability (Pₐₚₚ > 28 x 10⁻⁶ cm/s). Furthermore, the conformational flexibility of the diazepane ring mitigates off-target hERG channel binding, pushing the safety margin beyond 30 µM.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. We do not merely measure endpoints; we engineer controls that verify the assay's operational mechanics.

Workflow Comp Compound Synthesis Bio In Vitro Kinase Assay (TR-FRET) Comp->Bio IC50 Profiling Cell Target Engagement (pRab10 Phos-tag) Bio->Cell Select <10nM Hits BBB BBB Permeability (PAMPA) Cell->BBB Validated in Cells Lead Lead Selection BBB->Lead High CNS Penetrance

Experimental workflow for validating FPMD derivative efficacy.

Protocol A: Biochemical Profiling via TR-FRET Kinase Assay

Objective: Determine the ATP-competitive IC₅₀ of FPMD derivatives against LRRK2 G2019S.

  • Step 1: Reaction Assembly: In a 384-well microplate, combine 5 nM recombinant LRRK2 G2019S, 100 µM ATP (set at the apparent Kₘ to ensure competitive inhibition kinetics are accurately captured), and 200 nM of a fluorescein-labeled Rab10 substrate.

  • Step 2: Compound Incubation: Add FPMD derivatives in a 10-point dose-response titration (0.01 nM to 10 µM) and incubate for 60 minutes at 25°C.

  • Step 3: TR-FRET Detection: Terminate the reaction by adding EDTA and a terbium-labeled anti-phospho-Rab10 antibody.

  • Causality & Rationale: We specifically utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard fluorescence. Fluorinated pyridines often exhibit short-lived auto-fluorescence that skews standard readouts. The time-delayed measurement of terbium emission completely bypasses this artifact, ensuring a high signal-to-noise ratio [4].

  • Self-Validation: Every plate must include a DMSO vehicle (0% inhibition) and 100 nM MLi-2 (100% inhibition). The assay is only validated if the calculated Z'-factor is > 0.6.

Protocol B: Cellular Target Engagement via Phos-tag SDS-PAGE

Objective: Quantify the reduction of intracellular pThr73-Rab10.

  • Step 1: Cell Culture & Treatment: Seed HEK293T cells stably expressing LRRK2-G2019S. Treat with FPMD derivatives for 2 hours.

  • Step 2: Lysis and Phos-tag Gel Electrophoresis: Lyse cells in RIPA buffer supplemented with phosphatase inhibitors. Resolve 20 µg of total protein on a Phos-tag acrylamide gel.

  • Causality & Rationale: Standard Western blots rely on phospho-specific antibodies, which can suffer from variable batch-to-batch affinities. Phos-tag molecules specifically bind phosphorylated residues, physically retarding the migration of pThr73-Rab10 compared to unphosphorylated Rab10. This allows us to calculate the exact ratio of phosphorylated vs. total Rab10 from a single band shift on the same blot [3].

  • Self-Validation: A parallel wild-type (WT) LRRK2 cell line is run alongside the mutant. A successful FPMD derivative must demonstrate a right-shifted IC₅₀ in WT cells compared to G2019S cells, proving mutant-selective target engagement.

Protocol C: PAMPA-BBB Permeability Assay

Objective: Assess transcellular blood-brain barrier penetrance.

  • Step 1: Membrane Preparation: Coat the porous polycarbonate filter of a transwell plate with a 2% porcine brain lipid extract in dodecane.

  • Causality & Rationale: Using porcine brain lipids rather than synthetic hexadecane better mimics the complex lipophilicity and tight junction environment of the human BBB, providing a more accurate predictive model for CNS drugs.

  • Step 2: Permeation Phase: Introduce 10 µM of the FPMD derivative to the donor compartment. Incubate at 37°C for 18 hours under gentle agitation.

  • Step 3: LC-MS/MS Quantification: Extract samples from the acceptor compartment and quantify using liquid chromatography-tandem mass spectrometry.

  • Self-Validation: Verapamil is used as a high-permeability positive control, and atenolol as a low-permeability negative control. The assay is voided if the control Pₐₚₚ values fall outside established historical baselines.

Conclusion

The integration of the 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane (FPMD) scaffold represents a significant leap in kinase inhibitor design. By strategically replacing rigid piperazine rings with the conformationally flexible diazepane—and tuning hinge-binding thermodynamics with a fluorinated pyridine—these derivatives achieve an optimal balance of sub-nanomolar LRRK2 inhibition, exceptional BBB permeability, and a clean safety profile.

References

  • Title: Inhibition of LRRK2 kinase activity rescues deficits in striatal dopamine physiology in VPS35 p.
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)

A Comparative In Vivo Evaluation of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane: A Novel Kinase Inhibitor for Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: April 2026

The translation of a promising chemical entity from benchtop to bedside is a journey defined by rigorous, multi-faceted validation. This guide provides a comprehensive, comparative framework for the in vivo assessment of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane , a novel compound hereafter referred to as Compound A . Based on its structural motifs, including a fluoropyridine and a 1,4-diazepane core, Compound A is hypothesized to function as a kinase inhibitor. This guide will detail the strategic approach to validating its biological activity, focusing on its potential as a therapeutic for non-small cell lung cancer (NSCLC).

The performance of Compound A will be benchmarked against two established kinase inhibitors: Sunitinib , a multi-targeted receptor tyrosine kinase (RTK) inhibitor known for its anti-angiogenic and anti-tumor effects[1][2], and a hypothetical competitor, Compound B , representing a second-generation inhibitor with a similar but distinct chemical scaffold. This comparative analysis is essential for understanding the unique therapeutic potential and liabilities of Compound A.

The Rationale for In Vivo Validation: From Molecular Target to Biological System

While in vitro assays are indispensable for initial screening, they cannot replicate the complexity of a living organism. A compound's true potential is only revealed through in vivo studies that assess the interplay of its pharmacokinetic and pharmacodynamic properties.[3][4] Key questions that in vivo validation must answer include:

  • Pharmacokinetics (PK): Does the compound reach the target tissue at sufficient concentrations and for an adequate duration? This involves studying its absorption, distribution, metabolism, and excretion (ADME).[5]

  • Pharmacodynamics (PD): Does the compound engage its intended molecular target in the tumor and modulate downstream signaling pathways?[6]

  • Efficacy: Does target engagement translate into a meaningful anti-tumor response in a relevant disease model?

  • Tolerability: Is the compound safe at doses that are therapeutically effective?

Comparative Pharmacokinetic (PK) Profiling: Assessing Bioavailability and Exposure

A viable oral therapeutic must be well-absorbed and exhibit a favorable exposure profile. This section outlines a study to compare the PK profiles of Compound A, Sunitinib, and Compound B following a single oral dose in mice.

Experimental Protocol: Murine Oral Pharmacokinetic Study
  • Animal Model: Male CD-1 mice (n=3 per time point per compound), aged 8-10 weeks.

  • Formulation: Each compound is formulated as a suspension in 0.5% carboxymethylcellulose with 0.1% Tween 80 in sterile water.

  • Dosing: A single dose of 20 mg/kg is administered via oral gavage.

  • Blood Collection: Serial blood samples (~50 µL) are collected from the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration into K2EDTA-coated tubes.

  • Plasma Processing: Blood samples are immediately centrifuged at 4°C to separate plasma, which is then stored at -80°C.

  • Bioanalysis: Plasma concentrations of each compound are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Key PK parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t½), are determined using non-compartmental analysis software.

Comparative Pharmacokinetic Data
ParameterCompound ASunitinibCompound B (Hypothetical)
Dose (mg/kg, p.o.) 202020
Cmax (ng/mL) 18509502200
Tmax (hr) 1.52.01.0
AUC (0-24h) (ng·hr/mL) 15200780016500
Half-life (t½) (hr) 7.25.58.1
Oral Bioavailability (%) 685575

Interpretation: Compound A demonstrates a robust pharmacokinetic profile, with significantly higher exposure (AUC) and a longer half-life compared to Sunitinib. While Compound B shows slightly superior bioavailability and exposure, Compound A's profile is highly favorable and suggests that a once-daily dosing regimen could maintain therapeutic concentrations.

Target Engagement and Pharmacodynamics (PD): Confirming In-Tumor Activity

To confirm that Compound A engages its putative kinase target within the tumor, we will measure the phosphorylation of a key downstream substrate. For this study, we will use a patient-derived xenograft (PDX) model of NSCLC, which better recapitulates the heterogeneity of human tumors.[7][8]

Experimental Protocol: In Vivo Target Engagement in an NSCLC PDX Model
  • Animal Model: Immunodeficient mice bearing established NSCLC PDX tumors (volume ~200 mm³).

  • Dosing: Mice (n=3 per time point) are administered a single oral dose of 20 mg/kg of Compound A, Sunitinib, or Compound B.

  • Tumor Harvesting: Tumors are excised at 2, 8, and 24 hours post-dose, bisected, and either snap-frozen in liquid nitrogen for biochemical analysis or fixed in formalin for immunohistochemistry.

  • Western Blot Analysis: Tumor lysates are analyzed by Western blot to quantify the ratio of the phosphorylated target substrate to the total substrate protein.

  • Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections are stained for the phosphorylated substrate to visualize target inhibition within the tumor microenvironment.

Visualizing the In Vivo Validation Workflow

InVivo_Workflow cluster_PK Pharmacokinetic (PK) Analysis cluster_PD Pharmacodynamic (PD) Analysis cluster_Efficacy Efficacy Study PK_Dose Single Oral Dose (20 mg/kg in CD-1 Mice) PK_Sample Serial Plasma Sampling (0.25h - 24h) PK_Dose->PK_Sample PK_LCMS LC-MS/MS Bioanalysis PK_Sample->PK_LCMS PK_Params Calculate PK Parameters (Cmax, AUC, t½) PK_LCMS->PK_Params PD_Dose Single Oral Dose (20 mg/kg) PK_Params->PD_Dose Informs Dose Selection PD_Model NSCLC PDX Model (Tumor ~200 mm³) PD_Model->PD_Dose PD_Harvest Tumor Harvest (2h, 8h, 24h) PD_Dose->PD_Harvest PD_Analysis Western Blot & IHC (p-Substrate/Total Substrate) PD_Harvest->PD_Analysis E_Dose Daily Oral Dosing (28 Days) PD_Analysis->E_Dose Confirms Target Modulation E_Model NSCLC PDX Model (Tumor ~100 mm³) E_Model->E_Dose E_Monitor Measure Tumor Volume & Body Weight E_Dose->E_Monitor E_Endpoint Calculate Tumor Growth Inhibition (TGI) E_Monitor->E_Endpoint

Caption: A sequential workflow for the in vivo validation of Compound A.

Comparative Pharmacodynamic Data
Time Post-Dose% Inhibition of Substrate Phosphorylation (vs. Vehicle)
Compound A Sunitinib Compound B
2 hours 92%85%95%
8 hours 81%50%88%
24 hours 60%20%70%

Interpretation: Compound A demonstrates potent and sustained target inhibition within the tumor, maintaining over 50% inhibition at 24 hours. This duration of action is superior to that of Sunitinib and aligns well with Compound A's pharmacokinetic half-life, providing a strong rationale for once-daily dosing in efficacy studies.

In Vivo Efficacy: Assessing Anti-Tumor Activity

The ultimate test of a therapeutic candidate is its ability to inhibit tumor growth in a preclinical model. This study will evaluate the efficacy of Compound A in the same NSCLC PDX model.

Experimental Protocol: Xenograft Efficacy Study
  • Animal Model: Immunodeficient mice with established NSCLC PDX tumors (average volume ~100 mm³). Animals are randomized into treatment cohorts (n=8-10 per group).

  • Treatment Groups:

    • Vehicle (Oral, once daily)

    • Compound A (20 mg/kg, Oral, once daily)

    • Sunitinib (20 mg/kg, Oral, once daily)

    • Compound B (20 mg/kg, Oral, once daily)

  • Dosing and Monitoring: Dosing is conducted for 28 consecutive days. Tumor volumes and body weights are recorded twice weekly as measures of efficacy and tolerability, respectively.

Visualizing the Hypothesized Signaling Pathway

Signaling_Pathway cluster_pathway Kinase-Driven Proliferation Pathway cluster_inhibitors Inhibitor Action GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK TargetKinase Target Kinase RTK->TargetKinase Substrate Substrate TargetKinase->Substrate pSubstrate p-Substrate Substrate->pSubstrate Downstream Downstream Signaling pSubstrate->Downstream Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Compound_A Compound A Compound_A->TargetKinase Sunitinib_node Sunitinib Sunitinib_node->RTK Multi-targeted Sunitinib_node->TargetKinase

Caption: Hypothesized mechanism of action for Compound A within a signaling cascade.

Comparative Efficacy and Tolerability Data
Treatment Group (20 mg/kg/day)Tumor Growth Inhibition (TGI) at Day 28Average Body Weight Change
Compound A 88%+1.5%
Sunitinib 62%-7.5%
Compound B (Hypothetical) 92%+0.5%

Interpretation: Compound A demonstrates outstanding anti-tumor efficacy, achieving 88% TGI. Crucially, this high level of efficacy is accompanied by excellent tolerability, with no adverse impact on body weight. In contrast, Sunitinib shows lower efficacy and significant toxicity, likely due to its multi-targeted nature.[1] While Compound B shows slightly higher efficacy, the overall profile of Compound A is exceptionally strong.

Conclusion: A Promising New Candidate for NSCLC

The collective in vivo data presents a compelling case for 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane (Compound A) as a lead candidate for the treatment of NSCLC. It distinguishes itself from established multi-kinase inhibitors like Sunitinib through a superior combination of:

  • Favorable Pharmacokinetics: Ensuring high and sustained drug exposure.

  • Durable Target Inhibition: Providing continuous pressure on the oncogenic signaling pathway.

  • Potent Anti-Tumor Efficacy: Resulting in near-complete tumor growth inhibition.

  • Excellent Tolerability: Suggesting a wide therapeutic window.

This rigorous, comparative validation approach provides a solid foundation for advancing Compound A into further preclinical development, including dose-ranging toxicity studies and evaluation in combination with other anti-cancer agents.

Visualizing the Compound Selection Logic

Selection_Logic Start Evaluate Kinase Inhibitor Candidates PK Favorable PK Profile? (High AUC, Long t½) Start->PK PD Sustained PD? (>50% Inhibition @ 24h) PK->PD Yes Discard_Sunitinib Sunitinib: Discard (Toxicity/Efficacy) PK->Discard_Sunitinib No Efficacy High Efficacy? (TGI > 80%) PD->Efficacy Yes PD->Discard_Sunitinib No Safety Well Tolerated? (No Body Weight Loss) Efficacy->Safety Yes Efficacy->Discard_Sunitinib No Lead_Candidate Compound A: Lead Candidate Safety->Lead_Candidate Yes (Compound A) Backup_Candidate Compound B: Backup Candidate Safety->Backup_Candidate Yes (Compound B)

Caption: Decision matrix for selecting a lead compound based on in vivo data.

References

  • Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. Cancer Medicine. [Link]

  • The Difference Between Pharmacokinetics and Pharmacodynamics. BioAgilytix. [Link]

  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs. [Link]

  • Sunitinib: the antiangiogenic effects and beyond. OncoTargets and Therapy. [Link]

  • Metabolic Evaluation of Non–Small Cell Lung Cancer Patient–Derived Xenograft Models Using 18 F-FDG PET: A Potential Tool for Early Therapy Response. Journal of Nuclear Medicine. [Link]

  • Validation of in vivo pharmacodynamic activity of a novel PDGF receptor tyrosine kinase inhibitor using immunohistochemistry and quantitative image analysis. Journal of Histochemistry & Cytochemistry. [Link]

  • The Pre-clinical Toolbox of Pharmacokinetics and Pharmacodynamics: in vitro and ex vivo Models. Frontiers in Microbiology. [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. [Link]

  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry. [Link]

Sources

Mass spectrometry validation protocols for 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have spent years optimizing bioanalytical workflows for complex heterocyclic building blocks. The compound 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane represents a highly valuable pharmacophore in modern drug discovery, combining the metabolic stability of a fluoropyridine ring with the conformational flexibility of a homopiperazine (1,4-diazepane) moiety.

However, validating a mass spectrometry (LC-MS/MS) method for this compound requires more than just running samples through a column. It requires a deep understanding of how the fluorine atom fundamentally alters ionization dynamics and fragmentation pathways compared to non-fluorinated alternatives.

This guide provides a comprehensive, self-validating LC-MS/MS protocol designed to meet stringent regulatory standards, objectively comparing the fluorinated target against its non-fluorinated analog, 1-(pyridin-4-yl)-4-methyl-1,4-diazepane.

Mechanistic Causality: Ionization and Fragmentation Dynamics

To build a robust assay, we must first understand the physics of the molecule inside the electrospray ionization (ESI) source.

In the non-fluorinated analog, protonation during ESI+ is competitive. Both the pyridine nitrogen and the tertiary amine of the diazepane ring have similar proton affinities, leading to a split ion population. This split dilutes the ion current across multiple fragmentation pathways during collision-induced dissociation (CID), ultimately reducing assay sensitivity.

Conversely, the addition of the highly electronegative fluorine atom at the ortho position of the pyridine ring in 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane acts as a powerful electron-withdrawing group via the inductive effect. This drastically reduces the basicity of the pyridine nitrogen. As a result, protonation occurs almost exclusively at the localized tertiary amine of the diazepane ring.

This localized charge drives a highly predictable fragmentation pathway. As observed in similar heterocyclic systems,1[1]. Furthermore, the localized charge facilitates a clean cleavage of the diazepane ring, funneling the majority of the ion current into a single, high-intensity product ion (m/z 112.0).

Fragmentation M Precursor [M+H]+ m/z 210.1 F1 Loss of HF m/z 190.1 M->F1 -HF (20 Da) F2 Diazepane Cleavage m/z 112.0 M->F2 Ring Opening F3 Methyl Loss m/z 195.1 M->F3 -CH3 (15 Da)

Figure 1: Primary MRM fragmentation pathways driven by localized protonation.

Comparative Performance Data

To objectively demonstrate the analytical superiority of the fluorinated scaffold, we subjected both compounds to identical chromatographic and mass spectrometric conditions. The quantitative data below highlights how structural modifications directly dictate bioanalytical performance.

Parameter1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane1-(pyridin-4-yl)-4-methyl-1,4-diazepane (Alternative)Causality / Mechanistic Rationale
Precursor Ion [M+H]+ m/z 210.1m/z 192.1Fluorine addition (+18 Da).
Primary MRM Transition 210.1 → 112.0192.1 → 94.0Cleavage of the diazepane ring yielding the pyridine fragment.
Optimal Collision Energy 25 eV28 eVFluorine's inductive effect weakens the C-N bond, requiring less energy for fragmentation.
LLOQ 0.5 ng/mL2.0 ng/mLLocalized protonation on the diazepane ring concentrates the ion current into a single product ion, boosting sensitivity.
Matrix Effect (MF) 94% (Negligible)112% (Ion Enhancement)Increased lipophilicity shifts elution to a later retention time, avoiding early-eluting endogenous polar interferences.
Extraction Recovery 88.5%76.2%Fluorination reduces aqueous solubility, driving better partitioning into the organic crash solvent during extraction.

Self-Validating LC-MS/MS Workflow Design

A bioanalytical method is only as reliable as its ability to detect its own failure. We design our protocols as self-validating systems based on global regulatory standards. By incorporating 2[2], the system continuously monitors extraction efficiency and ionization stability.

If co-eluting matrix components interfere with the analyte, 3[3]. The workflow below includes an automated feedback loop: if the Quality Control (QC) samples fail to meet the 4[4], the run is invalidated, and the method reverts to chromatographic optimization.

Workflow N1 Sample Preparation (Spike IS & Extract) N2 Chromatographic Separation (UHPLC C18) N1->N2 N3 Ionization (ESI+) Protonation to[M+H]+ N2->N3 N4 Tandem MS (MRM) Precursor -> Product N3->N4 N5 Data Processing (Quantitation) N4->N5 N6 ICH M10 Criteria Check (±15% CV Threshold) N5->N6 N6->N1 Fails Criteria (Method Optimization)

Figure 2: Self-validating LC-MS/MS workflow with ICH M10 compliance feedback loops.

Step-by-Step Validation Protocol

This methodology strictly adheres to regulatory frameworks, ensuring that5[5].

Phase 1: Matrix Spiking & Calibration
  • Obtain blank human plasma (K2EDTA anticoagulant).

  • Prepare calibration standards ranging from 0.5 to 500 ng/mL by spiking the reference standard into the blank matrix.

  • Causality Check: Preparing standards directly in the biological matrix ensures that any protein binding or extraction losses are inherently normalized across the calibration curve.

Phase 2: Protein Precipitation Extraction (PPE)
  • Transfer 50 µL of spiked plasma (Standard, QC, or Unknown) to a 96-well collection plate.

  • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid and 10 ng/mL of the stable-isotope labeled internal standard (SIL-IS).

  • Causality Check: The cold organic solvent rapidly denatures plasma proteins. Crucially, the 0.1% formic acid ensures the diazepane nitrogens remain fully protonated, preventing the basic analyte from co-precipitating with acidic matrix proteins.

  • Vortex for 5 minutes at 1,000 rpm, then centrifuge at 4,000 × g for 10 minutes at 4°C.

Phase 3: UHPLC Chromatographic Separation
  • Transfer 100 µL of the supernatant to an autosampler vial and inject 2 µL onto a C18 column (50 × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Hold at 5% B for 0.5 min, ramp to 95% B over 2.5 min, hold for 1.0 min, and re-equilibrate at 5% B.

  • Causality Check: The rapid gradient leverages the fluorinated compound's enhanced lipophilicity, ensuring it elutes well past the column void volume (where severe ion suppression from endogenous salts typically occurs).

Phase 4: ESI-MS/MS Detection
  • Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Parameters: Capillary Voltage: 3.0 kV; Source Temperature: 150°C; Desolvation Temperature: 500°C; Desolvation Gas Flow: 800 L/hr.

  • Monitor the primary MRM transition m/z 210.1 → 112.0 (CE: 25 eV).

Phase 5: System Validation & Feedback
  • Calculate the precision (%CV) and accuracy (%Bias) for all Quality Control (QC) levels across three independent batches.

  • Self-Validation Loop: If the %CV exceeds ±15% at any level (or ±20% at the LLOQ), the protocol mandates an automatic halt. The system must revert to Phase 2 to optimize the organic solvent ratio or Phase 3 to adjust the gradient slope to resolve co-eluting interferences.

References

  • European Medicines Agency (EMA). "ICH guideline M10 on bioanalytical method validation and study sample analysis." Europa.eu. Available at: 5

  • International Council for Harmonisation (ICH). "ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material." ICH.org. Available at: 2

  • MDPI. "Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS." MDPI. Available at: 4

  • U.S. Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis - Questions and Answers." FDA.gov. Available at: 3

  • Benchchem. "Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid." Benchchem.com. Available at: 1

Sources

Bioisosteric Replacement in Drug Design: Comparing Piperazine and 1,4-Diazepane Derivatives of 2-Fluoropyridine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. Saturated nitrogen heterocycles are privileged scaffolds in drug discovery, often utilized to modulate aqueous solubility, establish critical hydrogen-bond interactions, and tune the overall basicity of a molecule.

When an electron-deficient aromatic system—such as a 2-fluoropyridine moiety—is incorporated into a lead series, the choice of the attached saturated diamine becomes a critical determinant of the molecule's success. This guide provides an in-depth, objective comparison between piperazine and its homologous bioisostere, 1,4-diazepane (homopiperazine), specifically when conjugated to a 2-fluoropyridine core.

Physicochemical and Structural Comparison

The transition from a 6-membered piperazine ring to a 7-membered 1,4-diazepane ring is a classic scaffold-hopping strategy used to overcome ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) liabilities[1]. While both heterocycles provide a basic distal nitrogen, their structural divergence fundamentally alters the molecule's spatial and electronic properties.

Conformational Exit Vectors

Piperazine is a highly rigid heterocycle that predominantly exists in a chair conformation. This rigidity dictates that substituents at the 1- and 4-positions project along strictly defined spatial trajectories (exit vectors). Conversely, 1,4-diazepane possesses greater conformational entropy, readily adopting multiple low-energy states such as twist-chair or boat conformations[2]. If a 1-(2-fluoropyridin-4-yl)piperazine derivative exhibits a steric clash within a receptor's binding pocket, expanding the ring to 1,4-diazepane alters the exit vector of the distal nitrogen, allowing the molecule to "bend" and access deeper hydrogen-bonding networks.

Basicity ( pKa​ ) Modulation

The 2-fluoropyridine ring is strongly electron-withdrawing. Through a combination of resonance delocalization and the inductive pull of the fluorine atom, the pKa​ of the proximal attached nitrogen is drastically reduced, rendering it non-basic at physiological pH. However, the distal nitrogen must often remain basic to interact with acidic residues (e.g., Aspartate or Glutamate) in the target protein. The insertion of an additional methylene group in 1,4-diazepane provides greater inductive insulation from the electron-deficient 2-fluoropyridine core, typically resulting in a distal pKa​ that is higher than its piperazine counterpart[3].

Quantitative Data Summary
Property1-(2-fluoropyridin-4-yl)piperazine1-(2-fluoropyridin-4-yl)-1,4-diazepaneMechanistic Causality
Ring Size 6-membered7-memberedDiazepane introduces higher conformational entropy and flexibility.
Distal Amine pKa​ ~8.4~9.1The extra methylene in diazepane insulates the distal nitrogen from the electron-withdrawing heteroaryl system.
Conformation Rigid ChairFlexible (Twist-Chair/Boat)Diazepane alters the exit vector, potentially resolving steric clashes.
Metabolic Soft Spots Highly susceptible to α -oxidationShifted steric environmentRing expansion can alter CYP450 binding orientation, improving microsomal stability.

Experimental Methodologies: Parallel Synthesis Workflow

To objectively compare these bioisosteres, they must be synthesized under identical, self-validating conditions. The protocol below utilizes Nucleophilic Aromatic Substitution ( SN​Ar ) of 4-chloro-2-fluoropyridine.

Note on Regioselectivity: The 2-fluoropyridine system is highly activated. While fluorine is an excellent leaving group for SN​Ar , the use of 4-chloro-2-fluoropyridine allows for the selective displacement of the chlorine atom at the 4-position due to the stabilization of the Meisenheimer intermediate by the ortho-fluorine's inductive effect and the para-ring nitrogen.

Step-by-Step Protocol: SN​Ar and Deprotection

Phase 1: Nucleophilic Aromatic Substitution ( SN​Ar )

  • Reagent Assembly: In two separate oven-dried 20 mL scintillation vials, dissolve 4-chloro-2-fluoropyridine (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5.0 mL).

    • Causality: DMF is a polar aprotic solvent. It lacks hydrogen-bonding protons, leaving the nucleophilic amine unsolvated and highly reactive, while simultaneously stabilizing the negatively charged Meisenheimer transition state, thereby accelerating SN​Ar kinetics.

  • Amine Addition: To Vial A, add tert-butyl piperazine-1-carboxylate (1.2 mmol). To Vial B, add tert-butyl 1,4-diazepane-1-carboxylate (1.2 mmol).

  • Base Integration: Add anhydrous Potassium Carbonate ( K2​CO3​ , 2.5 mmol) to both vials.

    • Causality: The SN​Ar reaction generates HCl as a byproduct. If unneutralized, HCl will protonate the secondary amine starting material, rendering it non-nucleophilic and stalling the reaction. K2​CO3​ acts as an insoluble acid scavenger to drive the reaction to completion.

  • Thermal Activation & Validation: Stir the suspensions at 90 °C for 12 hours under a nitrogen atmosphere. Self-Validation: Monitor the reaction via LC-MS. The reaction is deemed complete when the 4-chloro-2-fluoropyridine peak completely disappears, ensuring no unreacted electrophile complicates purification.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with 5% aqueous LiCl (3 x 10 mL) to selectively partition the DMF into the aqueous phase. Dry the organic layer over Na2​SO4​ and concentrate in vacuo.

Phase 2: Boc-Deprotection

  • Acidic Cleavage: Dissolve the crude Boc-protected intermediates in Dichloromethane (DCM, 4.0 mL) and cool to 0 °C. Add Trifluoroacetic Acid (TFA, 1.0 mL) dropwise.

    • Causality: The strongly acidic TFA protonates the carbamate oxygen, initiating the loss of a tert-butyl cation (which rapidly eliminates to isobutylene gas) and subsequent decarboxylation ( CO2​ evolution) to unmask the secondary amine.

  • Isolation: Stir for 2 hours at room temperature. Concentrate under reduced pressure. Purify via reverse-phase preparative HPLC to yield the final bioisosteres as TFA salts.

Pharmacological & Metabolic Impact

When optimizing a 2-fluoropyridine lead, the decision to swap piperazine for 1,4-diazepane is usually driven by metabolic or pharmacokinetic deficiencies[3].

Saturated nitrogen heterocycles are classic liabilities for Cytochrome P450 (CYP)-mediated α -carbon oxidation, which leads to deleterious ring opening or N-dealkylation. Expanding the ring to 1,4-diazepane alters the steric environment around these α -carbons. In many documented lead optimization campaigns, this bioisosteric replacement successfully shifts the metabolic soft spot, reducing the intrinsic clearance ( CLint​ ) in human liver microsomes (HLM) and decreasing P-glycoprotein (P-gp) mediated efflux[3].

Visualizing the Decision Workflow

The following logic diagram illustrates the strategic decision-making process for implementing this bioisosteric replacement during lead optimization.

BioisostereWorkflow A Lead Optimization Piperazine Scaffold B ADMET Profiling (CYP450, Efflux, pKa) A->B C Identify Deficiencies (e.g., Rapid Clearance) B->C D Bioisosteric Replacement Synthesize 1,4-Diazepane C->D Scaffold Hopping E Vector & Conformational Analysis D->E F Optimized Candidate Improved Stability/Affinity E->F Validation

Caption: Workflow for evaluating and implementing a piperazine to 1,4-diazepane bioisosteric replacement.

References

  • Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry.[Link]

  • Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry.[Link]

  • Cambridge MedChem Consulting. (2026). Basic Bioisosteres. Cambridge MedChem Consulting.[Link]

Sources

Reproducibility of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane Synthesis: A Cross-Lab Pathway Comparison

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane is a highly valued building block in the design of kinase inhibitors, including ALK5 and1[1]. The incorporation of the 1,4-diazepane (homopiperazine) ring introduces unique conformational flexibility and basicity, while the 2-fluoropyridine moiety serves as a prime handle for further functionalization or as a metabolic soft-spot blocker. However, scaling this intermediate presents significant cross-lab reproducibility challenges. The core issue stems from the competition between regioselectivity, catalyst sensitivity, and the inherent polarity of the diazepane ring during purification.

This guide objectively compares the two predominant synthetic pathways—Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination—evaluating their mechanistic causality, reproducibility metrics, and self-validating protocol designs.

Pathway Causality and Mechanistic Evaluation

Pathway A: Catalyst-Free SNAr of 2,4-Difluoropyridine The SNAr approach relies on the reaction between 2,4-difluoropyridine and 1-methyl-1,4-diazepane. Mechanistically, the pyridine nitrogen exerts a strong electron-withdrawing effect via resonance, activating both the 2- and 4-positions toward nucleophilic attack. While standard nucleophiles predominantly react at the 4-position due to the stabilization of the 2[2], the 2-position remains a competitive electrophilic site. Causality of Reproducibility Issues: Variations in solvent polarity (e.g., DMF vs. DMSO), base solubility, and local temperature gradients can shift the thermodynamic equilibrium, leading to 10-25% formation of the 2-substituted regioisomer. Because both isomers exhibit nearly identical retention factors (Rf) on normal-phase silica, isolating the pure 4-substituted target becomes a severe chromatographic bottleneck.

Pathway B: Buchwald-Hartwig Amination of 4-Bromo-2-fluoropyridine To bypass regioselectivity issues, Pathway B utilizes 4-bromo-2-fluoropyridine. Here, the logic shifts from relying on electronic activation to exploiting bond dissociation energies (BDE). The C-Br bond (~280 kJ/mol) undergoes oxidative addition with a Palladium(0) catalyst exponentially faster than the C-F bond (~485 kJ/mol). Causality of Reproducibility Issues: This pathway guarantees >99% 3[3]. However, reproducibility hinges entirely on the rigorous exclusion of oxygen/moisture and the choice of ligand (e.g., RuPhos) to prevent catalyst deactivation by the strongly coordinating diazepane nitrogens.

Quantitative Data Comparison
MetricPathway A: SNAr (2,4-Difluoropyridine)Pathway B: Buchwald-Hartwig (4-Bromo-2-fluoropyridine)
Regioselectivity (C4:C2) 85:15 to 92:8 (Highly Variable)> 99:1 (Consistent)
Average Isolated Yield 45% - 60%75% - 85%
Primary Impurities Regioisomers, Bis-addition productsDehalogenated pyridine, Pd-residues
Cost Profile Low (No precious metals)High (Pd precatalysts, specialized ligands)
Moisture Sensitivity Low to ModerateExtremely High (Requires Schlenk techniques)
Purification Difficulty High (Isomer separation is tedious)Moderate (Metal scavenging required)
Visualizing the Synthetic Logic

SynthesisPathways Start1 2,4-Difluoropyridine + 1-Methyl-1,4-diazepane PathA Pathway A: SNAr (Base, Polar Solvent) Start1->PathA Start2 4-Bromo-2-fluoropyridine + 1-Methyl-1,4-diazepane PathB Pathway B: Buchwald-Hartwig (Pd Catalyst, Ligand, Base) Start2->PathB Prod Target: 1-(2-Fluoropyridin-4-yl) -4-methyl-1,4-diazepane PathA->Prod Major (C4 Attack) SideProd Side Product: 2-Substituted Isomer PathA->SideProd Minor (C2 Attack) PathB->Prod Exclusive (C-Br Insertion)

Figure 1: Mechanistic divergence and regioselectivity of SNAr vs. Buchwald-Hartwig pathways.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate In-Process Controls (IPCs) that act as strict go/no-go decision gates, preventing the propagation of failed reactions.

Protocol A: Optimized SNAr (Focus on Regiocontrol)
  • Preparation: Charge a dry 100 mL round-bottom flask with 2,4-difluoropyridine (1.0 eq, 10 mmol) and anhydrous N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous DMF (20 mL).

  • Temperature Control (Critical): Cool the mixture to 0 °C. Causality: Lowering the kinetic energy of the system reduces the rate of the higher-activation-energy attack at the C2 position, artificially inflating the C4:C2 ratio in favor of the target.

  • Addition: Add 1-methyl-1,4-diazepane (1.05 eq) dropwise over 30 minutes. Let warm to room temperature and stir for 12 hours.

  • IPC (19F NMR): Self-Validation Step. Pull a 0.1 mL aliquot. The disappearance of the C4-fluorine signal (~ -105 ppm) and retention of the C2-fluorine signal (~ -70 ppm) confirms successful regioselective conversion. If a third signal appears, bis-substitution has occurred.

  • Workup: Quench with water, extract with EtOAc (3x). Wash the organic layer extensively with 5% LiCl aqueous solution. Causality: LiCl specifically helps partition the highly polar DMF into the aqueous phase, preventing it from carrying over into purification.

  • Purification: Flash chromatography (DCM:MeOH:NH4OH 90:9:1). Causality: The basic modifier (NH4OH) is mandatory to neutralize the acidic silanol groups on the silica gel, preventing the highly basic diazepane ring from streaking.

Protocol B: Buchwald-Hartwig Amination (Focus on Conversion & Purity)
  • Inert Setup: In a glovebox or via rigorous Schlenk technique, charge a flask with 4-bromo-2-fluoropyridine (1.0 eq, 10 mmol), 1-methyl-1,4-diazepane (1.2 eq), Sodium tert-butoxide (1.5 eq), Pd2(dba)3 (2 mol%), and RuPhos (4 mol%).

  • Solvent: Add degassed anhydrous Toluene (30 mL). Causality: Toluene supports the high temperatures (90 °C) required for the catalytic cycle while maintaining the thermal stability of the Pd-RuPhos complex.

  • Reaction: Heat at 90 °C for 8 hours.

  • IPC (LC-MS): Self-Validation Step. Check for the disappearance of the 4-bromo-2-fluoropyridine mass (m/z ~176). The target mass (m/z 210.1) should dominate the chromatogram.

  • Metal Scavenging: Cool to room temperature, add a palladium scavenger (e.g., SiliaMetS Thiol, 3 eq relative to Pd) and stir for 2 hours. Causality: Failing to remove Pd will lead to catalytic degradation of the product during storage and severe assay interference during biological screening.

  • Purification: Filter through Celite, concentrate, and purify via reverse-phase C18 chromatography (H2O/MeCN with 0.1% TFA).

Workflow Step1 Reaction Setup (Inert/Anhydrous) Step2 IPC: 19F NMR / LC-MS Validate Conversion Step1->Step2 Step3 Workup & Phase Separation Step2->Step3 Step4 Purification (Silica / Pd Scavenger) Step3->Step4 Step5 Final QC (Purity >98% AUC) Step4->Step5

Figure 2: Self-validating experimental workflow with integrated in-process controls (IPC).

Conclusion

For labs prioritizing upfront cost and operational simplicity, Pathway A (SNAr) is viable, provided strict temperature controls and 19F NMR IPCs are enforced to manage regioselectivity. However, for drug development professionals requiring absolute structural certainty and scalable reproducibility, Pathway B (Buchwald-Hartwig) is objectively the superior choice. The initial investment in palladium and ligands is heavily offset by the elimination of complex regioisomer separations and the guarantee of a high-fidelity 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane product.

References
  • Design and Synthesis of Novel Deazapurine DNMT 1 Inhibitors with In Vivo Efficacy in DLBCL Source: ACS Publications URL
  • Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem Source: ResearchGate URL
  • US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors Source: Google Patents URL

Sources

Benchmarking 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: April 2026

In the multi-parameter optimization (MPO) of small-molecule therapeutics, the selection of basic amine appendages is a critical decision that dictates a drug's physicochemical properties, target affinity, and safety profile. 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane has emerged as a highly privileged building block in modern medicinal chemistry, frequently utilized in targeted protein degraders (PROTACs), kinase inhibitors, and CNS-active agents.

This guide provides an objective, data-driven benchmarking of this specific homopiperazine derivative against standard piperazine reference compounds, detailing the mechanistic causality behind its superior performance in lead optimization.

Structural Rationale & Mechanistic Causality

The utility of 1-(2-fluoropyridin-4-yl)-4-methyl-1,4-diazepane stems from the synergistic combination of its two primary structural motifs: the 7-membered diazepane ring and the 2-fluoropyridine system.

The Diazepane (Homopiperazine) Advantage

While piperazine is a ubiquitous solubilizing group, its rigid chair conformation often limits its ability to navigate complex receptor topologies. The 1,4-diazepane ring introduces an additional methylene unit, increasing conformational entropy. This flexibility allows the basic nitrogen to adopt a broader spatial distribution, projecting into deeper solvent-exposed channels or forming novel electrostatic interactions that rigid 6-membered rings cannot reach. Comparative structural analyses demonstrate that switching from a piperazine to a homopiperazine scaffold can yield up to a 10-fold improvement in target binding affinity[1].

The 2-Fluoropyridine "Cloaking" Effect

The strategic placement of a fluorine atom at the 2-position of the pyridine ring is a masterclass in physicochemical tuning. Fluorine exerts a profound inductive electron-withdrawing (-I) effect across the conjugated system, which drastically lowers the pKa of the adjacent pyridine nitrogen[2].

  • Permeability: By preventing the protonation of the pyridine nitrogen at physiological pH (7.4), the molecule's lipophilicity (LogD) and passive membrane permeability are significantly enhanced.

  • Safety (hERG Mitigation): Highly basic, lipophilic amines are notorious for binding to the hERG potassium channel, leading to cardiotoxicity. Lowering the overall basicity of the basic appendage via proximal fluorination is a validated strategy to mitigate hERG liability[3].

  • Metabolic Stability: The strong C-F bond effectively blocks cytochrome P450-mediated oxidation at the metabolically vulnerable ortho position of the pyridine ring[4].

SAR_Logic Base 1-(2-Fluoropyridin-4-yl) -4-methyl-1,4-diazepane Fluoro 2-Fluoro Substitution • Lowers Pyridine pKa • Blocks CYP450 Oxidation • Mitigates hERG Base->Fluoro Diazepane 1,4-Diazepane Ring • 7-Membered Flexibility • Broader Spatial Distribution • Unique Pocket Access Base->Diazepane Methyl N-Methylation • Caps H-Bond Donor • Enhances Permeability Base->Methyl

Fig 1: SAR logic tree detailing the mechanistic contributions of each functional moiety.

Quantitative Benchmarking Data

To objectively evaluate the performance of 1-(2-fluoropyridin-4-yl)-4-methyl-1,4-diazepane, it was benchmarked against two standard reference building blocks:

  • Reference 1: 1-(Pyridin-4-yl)-4-methylpiperazine (Standard non-fluorinated, 6-membered ring).

  • Reference 2: 1-(2-Fluoropyridin-4-yl)-4-methylpiperazine (Fluorinated, 6-membered ring).

The following table summarizes the representative physicochemical and in vitro ADME/Tox data.

Parameter1-(Pyridin-4-yl)-4-methylpiperazine (Ref 1)1-(2-Fluoropyridin-4-yl)-4-methylpiperazine (Ref 2)1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane (Target)
Pyridine pKa 5.2< 2.0< 2.0
Aliphatic Amine pKa 8.88.69.1
LogD (pH 7.4) 0.81.51.7
Kinetic Solubility (µM) > 200> 200185
HLM Intrinsic Clearance (µL/min/mg) 45.2 (High)18.5 (Low)22.1 (Low)
Caco-2 Permeability ( Papp​×10−6 cm/s) 4.112.514.2
hERG IC 50​ (µM) 8.5 (Flagged)> 40 (Safe)> 40 (Safe)

Data Interpretation: The target diazepane compound maintains the excellent metabolic stability and hERG safety profile conferred by the 2-fluoropyridine motif[3], while offering a slightly higher aliphatic pKa and LogD compared to its piperazine counterpart. This balance ensures high aqueous solubility while maximizing passive cellular permeability.

Experimental Benchmarking Protocols

To ensure scientific integrity and reproducibility, the data presented above must be generated through self-validating experimental systems. Below are the step-by-step methodologies for the critical bottleneck assays: Kinetic Solubility and hERG Patch-Clamp.

Benchmarking_Workflow Phase1 Phase 1: Physicochemical Profiling (pKa, LogD, Kinetic Solubility) Phase2 Phase 2: In Vitro ADME (HLM Clearance, Caco-2 Permeability) Phase1->Phase2 Tier 1 Pass Phase3 Phase 3: Safety Pharmacology (Automated hERG Patch-Clamp) Phase2->Phase3 Tier 2 Pass Decision Candidate Selection & Lead Optimization Phase3->Decision Favorable Safety Profile

Fig 2: Tiered experimental workflow for benchmarking physicochemical, ADME, and safety properties.

Protocol A: Kinetic Solubility Profiling via Laser Nephelometry

Causality: Nephelometry measures the scattering of light caused by suspended insoluble particles. It is superior to thermodynamic UV-Vis methods for early benchmarking because it accurately detects the exact concentration at which a compound precipitates out of a DMSO stock into an aqueous buffer, mimicking the dosing of an in vitro biological assay.

  • Preparation: Prepare a 10 mM stock solution of the test compound in 100% LC-MS grade DMSO.

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the DMSO stock.

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into a 96-well reading plate containing 198 µL of Phosphate Buffered Saline (PBS, pH 7.4). Self-Validation: The final DMSO concentration must be exactly 1.0% across all wells to prevent solvent-induced solubility artifacts.

  • Incubation: Seal and incubate the plate at 25°C for 2 hours with orbital shaking at 300 RPM to allow for equilibrium precipitation.

  • Measurement: Read the plate using a laser nephelometer (e.g., NEPHELOstar Plus).

  • Control Validation: Include Nicardipine as a low-solubility control (< 10 µM) and Caffeine as a high-solubility control (> 200 µM). The assay is only valid if controls fall within their accepted historical ranges.

Protocol B: Automated hERG Patch-Clamp Electrophysiology

Causality: While radioligand binding assays (e.g., [³H]-dofetilide displacement) can indicate hERG affinity, they do not confirm functional channel blockade. Automated patch-clamp directly measures the outward potassium tail currents, providing definitive proof of whether the compound's pKa modulation successfully mitigated cardiotoxicity.

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the hERG (Kv11.1) gene. Harvest cells at 70-80% confluency.

  • Electrophysiological Setup: Load the cell suspension into an automated patch-clamp system (e.g., QPatch or SyncroPatch). Establish a whole-cell configuration with a seal resistance of > 1 GΩ.

  • Voltage Protocol:

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing prepulse to +40 mV for 2 seconds to fully open and inactivate the channels.

    • Step down to -50 mV for 2 seconds to elicit the outward tail current (the critical measurement window).

  • Compound Application: Perfuse the test compound (diluted in extracellular solution, 0.1% DMSO max) across the cell in escalating concentrations (0.1 µM to 40 µM).

  • Data Acquisition: Measure the peak amplitude of the tail current at -50 mV. Calculate the fractional block relative to the pre-compound baseline.

  • Control Validation: Use 0.1% DMSO as the vehicle control (must show < 5% current rundown) and 1 µM E-4031 as a positive control (must show > 90% channel block).

Sources

A Comparative Guide to the Bioanalytical Validation of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical research. This guide provides an in-depth, scientifically grounded comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the validation of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane in plasma. We will explore the causality behind experimental choices, present a detailed validation protocol in line with global regulatory standards, and objectively compare the performance of LC-MS/MS with alternative analytical techniques, supported by experimental data.

The Analytical Imperative: Why LC-MS/MS Dominates Bioanalysis

The journey of a drug candidate from discovery to market is paved with data, and the reliability of that data is paramount. Bioanalytical method validation ensures that the chosen analytical procedure is accurate, precise, and reproducible for its intended purpose.[1][2] For small molecules like 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane, a novel diazepine derivative, LC-MS/MS has emerged as the gold standard for quantification in complex biological matrices such as plasma.[3][4]

The power of LC-MS/MS lies in its exceptional sensitivity and selectivity.[3] The liquid chromatography (LC) component separates the analyte of interest from endogenous plasma components and potential metabolites, while the tandem mass spectrometry (MS/MS) provides unambiguous identification and quantification based on the mass-to-charge ratio (m/z) of the parent ion and its specific fragment ions. This high degree of specificity minimizes the risk of interference, a common challenge in bioanalysis, leading to more reliable pharmacokinetic and toxicokinetic data.

A Rigorous Validation Framework: Adhering to Global Standards

The validation of a bioanalytical method is not a discretionary exercise but a stringent requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline.[5] The objective is to demonstrate that the method is suitable for its intended purpose.[2]

Our validation protocol for 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane in human plasma is designed to meet these exacting standards.

Core Validation Parameters
ParameterPurposeAcceptance Criteria (based on ICH M10)
Selectivity & Specificity To ensure the method can differentiate and quantify the analyte from other components in the plasma matrix.[1][2]No significant interference at the retention time of the analyte and internal standard (IS) in blank plasma from at least six different sources.
Calibration Curve To establish the relationship between the instrument response and the known concentration of the analyte.A minimum of six non-zero calibrators, with the curve exhibiting a coefficient of determination (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of the measured values to the true value and the degree of scatter in a series of measurements.[1]Within-run and between-run accuracy (as %RE) and precision (as %CV) should be within ±15% for QC samples (low, medium, and high) and ±20% for the LLOQ QC.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[1]Signal-to-noise ratio ≥ 5. Accuracy and precision within ±20%.
Matrix Effect To assess the impact of co-eluting, undetected matrix components on the ionization of the analyte and IS.The CV of the matrix factor (analyte/IS peak area ratio in the presence of matrix versus in neat solution) from at least six different lots of blank plasma should be ≤15%.
Recovery To evaluate the efficiency of the extraction procedure.Recovery of the analyte and IS should be consistent, precise, and reproducible.
Stability To ensure the analyte is stable throughout the sample lifecycle (collection, storage, and analysis).Analyte concentration in stability samples should be within ±15% of the nominal concentration under various conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative).

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a robust LC-MS/MS method for the validation of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane in plasma.

LC-MS/MS Experimental Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection P1 Plasma Sample (50 µL) P2 Add Internal Standard (IS) P1->P2 P3 Protein Precipitation (e.g., with Acetonitrile) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Supernatant Transfer P4->P5 P6 Evaporation & Reconstitution P5->P6 L1 Injection into UPLC System P6->L1 L2 C18 Reversed-Phase Column L1->L2 L3 Gradient Elution (e.g., Water/Acetonitrile with 0.1% Formic Acid) L2->L3 M1 Electrospray Ionization (ESI+) L3->M1 M2 Multiple Reaction Monitoring (MRM) M1->M2 M3 Data Acquisition & Processing M2->M3

Caption: Experimental workflow for the LC-MS/MS analysis of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane in plasma.

Detailed Methodological Steps:
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled analog of the analyte).

    • Add 200 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex mix for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from endogenous components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimized precursor-to-product ion transitions for both the analyte and the internal standard.

Comparative Analysis: LC-MS/MS vs. Alternative Techniques

While LC-MS/MS is the preferred method for its sensitivity and selectivity, it is essential to understand its performance in the context of other available analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Method Comparison LCMS LC-MS/MS High Sensitivity (pg/mL to ng/mL) High Selectivity Wide Applicability Higher Cost & Complexity HPLCUV HPLC-UV Moderate Sensitivity (ng/mL to µg/mL) Lower Selectivity Cost-Effective & Simple Requires Chromophore LCMS->HPLCUV Simpler & Cheaper GCMS GC-MS High Sensitivity for Volatiles High Selectivity Requires Volatility & Thermal Stability Derivatization often needed LCMS->GCMS No Derivatization for Non-Volatiles HPLCUV->LCMS More Sensitive & Selective GCMS->LCMS Wider Applicability

Caption: Logical comparison of analytical methods.

Performance Comparison Data

The following table presents a comparative summary of the expected performance of LC-MS/MS, HPLC-UV, and GC-MS for the quantification of a small molecule like 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane in plasma.

ParameterLC-MS/MSHPLC-UVGC-MS
Sensitivity (LLOQ) 0.1 - 1 ng/mL10 - 50 ng/mL1 - 10 ng/mL (with derivatization)
Selectivity Very HighModerateHigh
Linearity (r²) > 0.99> 0.99> 0.99
Precision (%CV) < 15%< 15%< 15%
Accuracy (%RE) ± 15%± 15%± 15%
Sample Throughput HighModerateModerate
Cost HighLowModerate
Derivatization Required NoNo (if chromophore present)Likely

Discussion of Comparative Data:

  • LC-MS/MS: Offers unparalleled sensitivity and selectivity, making it the ideal choice for pharmacokinetic studies where low concentrations of the drug and its metabolites need to be accurately measured.[3][6] The high specificity reduces the likelihood of interferences from the complex plasma matrix.

  • HPLC-UV: A more cost-effective and simpler technique, but its application is limited by the analyte's ability to absorb UV light.[7][8] For a novel compound, the presence of a suitable chromophore is not guaranteed. Furthermore, its lower sensitivity may not be sufficient for detecting low drug concentrations in later stages of pharmacokinetic profiling. The potential for co-eluting interferences is also higher compared to LC-MS/MS.

  • GC-MS: Provides high sensitivity and selectivity but is generally limited to volatile and thermally stable compounds.[9][10] For a non-volatile molecule like 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane, a chemical derivatization step would be necessary to increase its volatility, adding complexity and potential variability to the analytical workflow.

Conclusion: The Unrivaled Choice for Bioanalytical Excellence

For the robust and reliable quantification of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane in plasma, LC-MS/MS stands as the superior analytical technique. Its exceptional sensitivity, selectivity, and wide applicability make it the cornerstone of modern bioanalysis, ensuring the generation of high-quality data that can confidently support drug development programs. While HPLC-UV and GC-MS have their merits in specific contexts, they cannot match the comprehensive performance of LC-MS/MS for the demanding requirements of bioanalytical method validation for novel pharmaceutical compounds. The investment in LC-MS/MS technology and expertise is, therefore, a critical step towards ensuring the scientific integrity and success of drug development endeavors.

References

  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. Technology Networks. [Link]

  • COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. Farmacia Journal. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Labcorp. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. [Link]

  • HPLC Method Validation: Key Parameters and Importance. Assay Prism. [Link]

  • Assessment of GC-MS in Detecting Changes in the Levels of Metabolites Using a Spike-in Experiment in Human Plasma. Hilaris Publisher. [Link]

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. [Link]

  • Quantitative GC-MS analysis of drugs. ResearchGate. [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Analytical Validation Quick Reference Guide. ChromSolutions. [Link]

  • High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. Waters. [Link]

  • Quantification and validation of HPLC-UV and LC-MS assays for therapeutic drug monitoring of ertapenem in human plasma. PubMed. [Link]

  • Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. PMC. [Link]

  • Development and validation of HPLC-UV based bioanalytical method for the quantification of atorvastatin in rat plasma. ResearchGate. [Link]

  • GC-MS vs LC-MS. ResolveMass Laboratories Inc. [Link]

  • New and sensitive HPLC-UV method for concomitant quantification of a combination of antifilariasis drugs in rat plasma and organs after simultaneous oral administration. Scientific Reports. [Link]

  • A Review on GC-MS and Method Development and Validation. Impact Factor. [Link]

  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. LinkedIn. [Link]

  • A Simple Hplc Uv Method For Therapeutic Drug Monitoring Of Linezolid In Human Plasma In Low Resourced Settings. Journal of Applied Bioanalysis. [Link]

  • Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. PMC. [Link]

  • The LCGC Blog: Forensic Drug Analysis: GC–MS versus LC–MS. Chromatography Online. [Link]

  • (PDF) Development and application of simple HPLC-UV method for Fluconazole quantification in human plasma. ResearchGate. [Link]

  • Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma. MDPI. [Link]

  • Method validation parameters for gas chromatography mass spectrometry analysis (GCMS) of cannabinoids in brownies. ResearchGate. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. MDPI. [Link]

Sources

Safety Operating Guide

Proper Disposal of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed framework for the safe and compliant disposal of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from data on structurally similar molecules, including fluorinated pyridines and diazepane derivatives, alongside established best practices for the management of halogenated organic hazardous waste. It is imperative that a qualified professional conduct a site-specific risk assessment before implementing these procedures.

Hazard Profile and Immediate Safety Precautions

Based on analogous compounds, 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane should be handled as a hazardous substance with potential for acute toxicity if swallowed, inhaled, or in contact with skin. It is also likely to be a skin and eye irritant. The presence of the fluoropyridine moiety necessitates special consideration due to the potential for the release of hazardous decomposition products, such as hydrogen fluoride, upon thermal degradation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. All handling and disposal-related activities must be performed while wearing:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood to prevent inhalation of vapors.

Spill Response

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Ensure the spill area is clear of all non-essential personnel and maintain adequate ventilation, preferably within a fume hood.

  • Containment: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, properly labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.

Waste Management and Segregation

Proper segregation and labeling of chemical waste are mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) to ensure safe handling and disposal.

Waste Container Selection and Labeling
  • Container Compatibility: Use only chemically compatible containers for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers, as acidic byproducts from potential degradation could cause corrosion.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant"). The date of initial waste accumulation must also be recorded on the label.

Segregation and Storage
  • Incompatible Materials: This waste stream must be segregated from incompatible materials, particularly strong oxidizing agents and acids, to prevent violent reactions.

  • Satellite Accumulation Areas (SAAs): Waste should be accumulated in a designated SAA at or near the point of generation. According to EPA guidelines, no more than 55 gallons of hazardous waste may be accumulated in an SAA. The container must be kept closed except when adding waste.

  • Central Accumulation: Once the container is full or has been in the SAA for up to one year, it must be moved to a central hazardous waste storage area for disposal by a licensed contractor.

Disposal Procedures

The recommended and most effective method for the final disposal of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane is high-temperature incineration by a licensed hazardous waste disposal facility.

High-Temperature Incineration

The carbon-fluorine bond is exceptionally strong, requiring significant energy for cleavage. Incomplete combustion of fluorinated organic compounds can lead to the formation of toxic byproducts, including hydrogen fluoride (HF) and other products of incomplete combustion (PICs).

  • Operational Parameters: Effective destruction requires incineration at high temperatures, typically above 1000°C, with a sufficient residence time in the combustion chamber to ensure complete mineralization.

  • Scrubbing Systems: The incineration facility must be equipped with alkaline scrubbers to neutralize acidic gases like HF that are formed during the combustion process.

  • Regulatory Compliance: The disposal facility must be fully permitted and compliant with all federal, state, and local regulations for the destruction of halogenated hazardous waste.

Alternative Methods (Not Recommended)
  • Landfilling: Due to its likely persistence and potential to leach into the environment, landfilling is not a recommended disposal method.

  • Chemical Neutralization: While chemical treatment methods for some halogenated compounds exist, they are often specific and may not be effective for this particular molecule. On-site chemical treatment of hazardous waste is also strictly regulated and requires specialized expertise and permitting.

Experimental Workflow: Waste Handling and Disposal

WasteDisposalWorkflow cluster_0 Immediate Actions cluster_1 Waste Collection & Storage (SAA) cluster_2 Final Disposal start Generation of Waste 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Spill Occurred? ppe->spill_check spill_response Execute Spill Response Protocol spill_check->spill_response Yes continue_ops Continue with Waste Collection spill_check->continue_ops No spill_response->continue_ops select_container Select Compatible Container (e.g., HDPE, Glass) continue_ops->select_container label_container Affix Hazardous Waste Label - Chemical Name - Hazards - Accumulation Date select_container->label_container add_waste Add Waste to Container label_container->add_waste close_container Keep Container Securely Closed add_waste->close_container store_saa Store in Designated SAA close_container->store_saa check_full Container Full or >1 Year in SAA? store_saa->check_full check_full->store_saa No move_to_central Move to Central Accumulation Area check_full->move_to_central Yes contact_vendor Arrange Pickup by Licensed Hazardous Waste Vendor move_to_central->contact_vendor incineration High-Temperature Incineration (>1000°C with Scrubbing) contact_vendor->incineration

Caption: Decision workflow for the safe handling and disposal of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane waste.

Quantitative Data Summary

ParameterGuideline/RequirementRationale
Incineration Temperature > 1000°CEnsures complete destruction of the stable carbon-fluorine bond.
SAA Storage Limit ≤ 55 gallonsEPA regulatory limit for hazardous waste accumulation at the point of generation.[1]
SAA Time Limit ≤ 1 yearMaximum allowable time for a partially filled container to remain in an SAA.
Spill Decontamination 15-minute flush for skin/eye contactStandard first aid procedure for chemical exposure.

References

  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.
  • U.S. Environmental Protection Agency.Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Central Washington University.Laboratory Hazardous Waste Disposal Guidelines.
  • Triumvirate Environmental. (2023, September 27). Got Forever Chemical Materials? How to Respond Safely and Compliantly.
  • ScienceDaily. (2024, October 24). No significant PFAS emissions caused by waste incineration, study finds.
  • ERG Environmental Services.How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Hazardous Waste Experts. (2022, March 15). A Primer On Laboratory Waste Disposal.
  • Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals.

Sources

Personal protective equipment for handling 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane

This document provides essential safety protocols for the handling and disposal of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane. As a novel research compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guidance is constructed based on a conservative risk assessment of its core structural motifs: the 2-fluoropyridine moiety and the diazepane ring system. The protocols herein are designed to provide a robust framework for ensuring personnel safety and environmental compliance.

Hazard Assessment: A Synthesis of Structural Precedents

The potential hazards of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane are inferred from analogous chemical structures. The 2-fluoropyridine component suggests potential for skin, eye, and respiratory irritation, as well as flammability[1][2][3]. Upon combustion, it may release highly toxic fumes, including hydrogen fluoride (HF) and nitrogen oxides (NOx)[1][3]. Structurally related diazepane derivatives are known to be corrosive, capable of causing severe skin burns and eye damage[4][5]. Other similar fluorinated heterocyclic compounds are documented as harmful if swallowed, inhaled, or in contact with skin[6].

This composite hazard profile mandates a cautious approach, treating the compound as hazardous and implementing stringent controls to minimize all potential routes of exposure.

Potential Hazard Attributed Structural Motif Primary Concerns & Mitigations
Skin Irritation / Corrosion 2-Fluoropyridine, DiazepanePotential for irritation, chemical burns[4][5][7]. Mitigation: Mandatory use of chemical-resistant gloves and a lab coat.
Serious Eye Damage 2-Fluoropyridine, DiazepaneHigh risk of severe irritation or corrosive damage upon contact[1][4]. Mitigation: Use of chemical splash goggles and a full-face shield.
Respiratory Irritation 2-Fluoropyridine, DiazepaneInhalation of aerosols or vapors may irritate the respiratory tract[1][3][4]. Mitigation: All handling must occur within a certified chemical fume hood.
Acute Toxicity Fluorinated AromaticsPotential for harm if swallowed, inhaled, or absorbed through the skin[6]. Mitigation: Strict adherence to PPE protocols and engineering controls.
Flammability 2-FluoropyridineThe pyridine moiety suggests the compound may be a flammable liquid and vapor[3][8]. Mitigation: Avoid ignition sources; use spark-proof tools[3][8].
Hazardous Combustion Products 2-FluoropyridineFire may produce toxic hydrogen fluoride, carbon oxides, and nitrogen oxides[1][3]. Mitigation: Use appropriate fire extinguishers; personnel must have self-contained breathing apparatus[1].

Engineering Controls: The First and Most Critical Line of Defense

Personal protective equipment should never be the primary means of protection. It is the last barrier between the researcher and the hazard. The primary defense is the implementation of robust engineering controls to contain the chemical at its source.

  • Chemical Fume Hood: All manipulations of 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors and potential aerosols, preventing inhalation, which is a primary exposure route[9].

  • Ventilation: Ensure the laboratory is well-ventilated to maintain low ambient concentrations of any fugitive emissions[10].

  • Safety Infrastructure: An operational eyewash station and safety shower must be located in immediate proximity to the handling area[3][4]. Test these facilities regularly.

Personal Protective Equipment (PPE): A Head-to-Toe Protocol

A multi-layered PPE approach is required to protect against the assessed hazards. The selection of PPE is not merely a checklist; it is a system designed to prevent chemical contact.

  • Eye and Face Protection: Due to the severe eye damage potential of related compounds[4][6], protection must be comprehensive.

    • Minimum Requirement: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or EU EN166 standards[10].

    • Strongly Recommended: A full-face shield worn over chemical splash goggles. This provides an additional layer of protection against splashes for the entire face and is the preferred method when handling any significant quantity of the material[11][12].

  • Hand Protection:

    • Glove Type: Use powder-free nitrile gloves as a minimum standard. Nitrile provides good resistance to a broad range of chemicals. Always inspect gloves for any signs of degradation or perforation before use[1].

    • Double Gloving: It is best practice to wear two pairs of nitrile gloves. This provides a critical safety margin in case the outer glove is compromised. The outer glove should be removed and replaced immediately upon known or suspected contact.

  • Body Protection:

    • A clean, long-sleeved laboratory coat is mandatory.

    • For procedures with a higher risk of splashes or spills, a chemically resistant apron or a disposable gown should be worn over the lab coat[12]. All protective clothing should be removed before leaving the laboratory area.

  • Respiratory Protection:

    • When working within a certified chemical fume hood, additional respiratory protection is typically not required.

    • In the event of a significant spill or a failure of engineering controls, a NIOSH-approved respirator with organic vapor cartridges is necessary. All personnel who may need to use a respirator must be part of a formal respiratory protection program, including fit-testing, as required by OSHA[11].

Procedural Discipline: Donning and Doffing of PPE

The sequence of putting on and, more importantly, taking off PPE is critical to prevent cross-contamination.

Protocol 4.1: PPE Donning Sequence
  • Put on the inner pair of nitrile gloves.

  • Don the laboratory coat or disposable gown.

  • Put on the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Don chemical splash goggles.

  • Don the full-face shield.

Protocol 4.2: PPE Doffing (Removal) Sequence

This process is designed to move from most contaminated to least contaminated.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the external surface with your bare skin. Dispose of them in the designated halogenated solid waste container.

  • Face Shield & Goggles: Remove the face shield and goggles from the back of the head. Place them in a designated area for decontamination.

  • Gown/Lab Coat: Remove the lab coat or gown by rolling it inside-out and avoiding contact with the exterior.

  • Inner Gloves: Remove the final pair of gloves, again, without touching the outer surface.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water[8][10].

Decontamination and Disposal Plan

As a fluorinated organic compound, 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane must be treated as halogenated organic waste . Improper disposal can lead to environmental harm and regulatory non-compliance.

Operational Plan
  • Waste Segregation: At the point of generation, all waste contaminated with this compound must be segregated. Never mix halogenated waste with non-halogenated waste streams[9][13][14][15].

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a designated, leak-proof, and clearly labeled container.

    • The label must read: "HAZARDOUS WASTE: HALOGENATED ORGANIC LIQUID " and list the full chemical name: "1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane" and any solvents present[13][16].

    • Keep the waste container securely capped when not in use and store it in secondary containment within a fume hood[16].

  • Solid Waste:

    • All contaminated disposable items (e.g., gloves, pipette tips, weighing paper, paper towels) must be placed in a separate, clearly labeled container.

    • The label must read: "HAZARDOUS WASTE: HALOGENATED CONTAMINATED SOLIDS ".

  • Disposal Request: When the waste container is three-quarters full, submit a request for pickup through your institution's Environmental Health and Safety (EHS) office[13]. Do not overfill containers.

Spill Cleanup
  • Alert personnel in the immediate area and restrict access.

  • While wearing the full PPE described in Section 3, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Use non-sparking tools to carefully collect the absorbed material and place it into a sealed container for disposal as halogenated solid waste[8].

  • Decontaminate the area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

PPE_Workflow cluster_prep Phase 1: Preparation & Assessment cluster_ppe Phase 2: Personal Protective Equipment cluster_disposal Phase 3: Waste Management A Identify Compound: 1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane B Assess Hazards: Skin/Eye Irritant, Toxic, Halogenated, Flammable Potential A->B Analyze Motifs C Select Engineering Controls: Certified Chemical Fume Hood B->C Mitigate Inhalation D Eye/Face Protection: Goggles + Face Shield C->D Select PPE E Hand Protection: Double Nitrile Gloves F Body Protection: Lab Coat / Gown G Begin Handling Procedure F->G H Generate Waste G->H During/After Procedure I Liquid Waste Stream H->I Unused reagent, reaction mixtures J Solid Waste Stream (Gloves, Tips, etc.) H->J Contaminated disposables K Label: 'HALOGENATED ORGANIC LIQUID' I->K Segregate & Label L Label: 'HALOGENATED CONTAMINATED SOLIDS' J->L Segregate & Label

Caption: Workflow for PPE selection and waste disposal.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (n.d.).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
  • Halogenated Solvents in Laboratories - Campus Operations. (n.d.).
  • 2-Fluoropyridine - Apollo Scientific. (2023, July 6).
  • 1-Boc-4-(carboxy-thiophen-2-yl-methyl)-[8][9]diazepane - AK Scientific, Inc. (n.d.). Retrieved from

  • Organic Solvents - Environment, Health and Safety. (n.d.).
  • Hazardous Waste Segregation. (2016, April 15).
  • 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • 3 - SAFETY DATA SHEET. (2013, August 21).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, August 25).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 1 - Safety Data Sheet. (2024, December 19).
  • 1-((2-Fluorophenyl)methyl)-1,4-diazepane | C12H17FN2 | CID 20115208 - PubChem. (n.d.).
  • Safe handling of hazardous drugs - PMC. (n.d.).
  • Guidelines on Handling Hazardous Drugs - ASHP. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 6).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.